molecular formula C5H9ClN2 B1356284 4,5-Dimethyl-1H-imidazole hydrochloride CAS No. 53316-51-1

4,5-Dimethyl-1H-imidazole hydrochloride

Cat. No.: B1356284
CAS No.: 53316-51-1
M. Wt: 132.59 g/mol
InChI Key: RKSANQPKBITNSO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-imidazole hydrochloride (CAS 53316-51-1) is a versatile chemical building block of significant value in research and development. This compound serves as a crucial synthetic intermediate in the production of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its utility is demonstrated in the fabrication of specialized materials, such as the development of N1-substituted imidazolium compounds for use in crosslinked anion exchange membranes (AEMs) in fuel cell technology . In this advanced application, the dimethyl-substituted imidazole structure contributes to the stability of the resulting materials . As a derivative of imidazole—a heterocycle fundamental to biological systems found in amino acids and alkaloids—this compound provides a foundational structure for synthesizing a wide range of functionally diverse molecules . It is also employed in the development of corrosion inhibitors. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate care, noting that it requires storage at 2-8°C under an inert gas .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2.ClH/c1-4-5(2)7-3-6-4;/h3H,1-2H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSANQPKBITNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574101
Record name 4,5-Dimethyl-1H-imidazole--hydrogen chloride (1/1)
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Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53316-51-1
Record name 4,5-Dimethyl-1H-imidazole--hydrogen chloride (1/1)
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Record name 4,5-Dimethyl-1H-imidazole hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53316-51-1

This technical guide provides an in-depth overview of 4,5-Dimethyl-1H-imidazole hydrochloride, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document covers its chemical and physical properties, synthesis, potential biological activities, and safety information.

Chemical and Physical Properties

This compound is the salt form of 4,5-Dimethyl-1H-imidazole. The addition of hydrochloric acid increases its polarity and aqueous solubility, which can be advantageous for certain experimental applications. The properties of the free base, 4,5-Dimethyl-1H-imidazole (CAS Number: 2302-39-8), provide a foundation for understanding the characteristics of its hydrochloride salt.

Table 1: Physicochemical Properties of 4,5-Dimethyl-1H-imidazole

PropertyValue
Molecular FormulaC₅H₈N₂
Molecular Weight96.13 g/mol
Melting Point121-122 °C
Boiling Point284.3 ± 9.0 °C at 760 mmHg
Density1.0 ± 0.1 g/cm³
Flash Point151.0 ± 5.1 °C
pKa15.26 ± 0.10 (Predicted)
LogP0.76
Water SolubilitySoluble

Table 2: Properties of this compound

PropertyValue
CAS Number53316-51-1
Molecular FormulaC₅H₉ClN₂
Molecular Weight132.59 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process involving the initial synthesis of the free base, 4,5-Dimethyl-1H-imidazole, followed by its conversion to the hydrochloride salt.

Experimental Protocol 1: Synthesis of 4,5-Dimethyl-1H-imidazole

A common and efficient method for the synthesis of 4,5-disubstituted imidazoles is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an ammonia source. For 4,5-Dimethyl-1H-imidazole, diacetyl (2,3-butanedione) and formamide can be used as key starting materials.

Materials:

  • Diacetyl (2,3-butanedione)

  • Formamide

  • Ammonium acetate

  • Glacial acetic acid (optional, as solvent)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of diacetyl and an excess of formamide. Ammonium acetate can be added as a source of ammonia. The reaction can be carried out neat or in a solvent such as glacial acetic acid.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,5-Dimethyl-1H-imidazole.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol 2: Preparation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials:

  • 4,5-Dimethyl-1H-imidazole (synthesized as described above)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

  • Anhydrous diethyl ether or isopropanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid with stirring. The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

  • Dry the resulting solid under vacuum to obtain this compound.

Potential Biological Activities and Signaling Pathways

The imidazole moiety is a common scaffold in many biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other imidazole-based compounds suggests potential interactions with key cellular signaling pathways.

Imidazole derivatives have been identified as inhibitors of important signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway .[1][2][3][4][5] These pathways are crucial in regulating cell proliferation, survival, and inflammation, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1][3][4][5][6]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammation Apoptosis Cell Cycle Arrest Downstream->Inflammation Inhibitor Imidazole-based Inhibitor Inhibitor->p38

Caption: Potential inhibition of the p38 MAPK pathway by imidazole-based compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[1][3][4][6]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Imidazole-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential points of inhibition in the PI3K/Akt/mTOR pathway by imidazole derivatives.

Applications in Research and Drug Development

This compound can serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its imidazole core provides a versatile scaffold for structural modifications to optimize binding to biological targets. Given the known activities of other imidazole-containing compounds, this molecule could be explored for its potential as an inhibitor of kinases, a ligand for various receptors, or as an antimicrobial agent.[7][8]

Safety and Handling

Imidazole derivatives should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, eye and skin protection, as well as adequate ventilation, are recommended when working with this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-depth Technical Guide to 4,5-Dimethyl-1H-imidazole Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,5-Dimethyl-1H-imidazole hydrochloride, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides experimental protocols for its synthesis, and explores its biological significance.

Core Quantitative Data

The essential quantitative data for 4,5-Dimethyl-1H-imidazole and its hydrochloride salt are summarized in the table below for easy reference and comparison.

Property4,5-Dimethyl-1H-imidazoleThis compound
Molecular Formula C₅H₈N₂C₅H₉ClN₂
Molecular Weight 96.13 g/mol [1]132.59 g/mol
CAS Number 2302-39-8[1]53316-51-1[2]
Melting Point 121-122 °C[3]305 °C (decomposes)[4]
Boiling Point 284.288 °C at 760 mmHg[3]305.9 °C at 760 mmHg[4]
Density 1.028 g/cm³[3]Not available
Flash Point 150.982 °C[3]138.8 °C[4]
Vapor Pressure 0.00515 mmHg at 25°C[3]0.000592 mmHg at 25°C[4]

The molecular weight of this compound was calculated by adding the molecular weight of 4,5-Dimethyl-1H-imidazole (96.13 g/mol ) and hydrogen chloride (36.461 g/mol ).[1][5]

Experimental Protocols

The synthesis of substituted imidazoles is a fundamental process in medicinal chemistry. Below are detailed methodologies for the synthesis of the parent compound, 4,5-Dimethyl-1H-imidazole, which can then be converted to its hydrochloride salt.

Synthesis of 4,5-Dimethyl-1H-imidazole

A common and effective method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves a one-pot, multi-component reaction. A variation of this can be adapted for the synthesis of 4,5-dimethyl-1H-imidazole. A general procedure is as follows:

Materials and Reagents:

  • An appropriate α-dicarbonyl compound (e.g., 2,3-butanedione)

  • An aldehyde (e.g., formaldehyde)

  • Ammonium acetate

  • A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • In a round-bottom flask, dissolve the α-dicarbonyl compound and the aldehyde in the chosen solvent.

  • Add ammonium acetate to the mixture. The molar ratio of the reactants should be optimized but is typically around 1:1:2 (dicarbonyl:aldehyde:ammonium acetate).

  • The reaction mixture is then heated under reflux for a period of 1 to 3 hours. Progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure 4,5-dimethyl-1H-imidazole.

Formation of the Hydrochloride Salt

The hydrochloride salt can be readily prepared by treating the synthesized 4,5-Dimethyl-1H-imidazole with hydrochloric acid.

Materials and Reagents:

  • Purified 4,5-Dimethyl-1H-imidazole

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or ethanol)

  • Anhydrous diethyl ether (for precipitation)

Procedure:

  • Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid (dissolved in the same or a miscible solvent) to the cooled solution with constant stirring.

  • The hydrochloride salt will typically precipitate out of the solution. If not, the addition of a less polar solvent like anhydrous diethyl ether can induce precipitation.

  • The precipitate is then collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and salt formation of this compound.

G cluster_synthesis Synthesis of 4,5-Dimethyl-1H-imidazole cluster_salt Hydrochloride Salt Formation Reactants Reactants (α-dicarbonyl, Aldehyde, NH4OAc) Reaction One-Pot Reaction (Reflux in Solvent) Reactants->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Product 4,5-Dimethyl-1H-imidazole Purification->Product Imidazole 4,5-Dimethyl-1H-imidazole HCl_Addition Addition of HCl (Anhydrous Solvent) Imidazole->HCl_Addition Precipitation Precipitation & Filtration HCl_Addition->Precipitation Final_Product 4,5-Dimethyl-1H-imidazole HCl Precipitation->Final_Product

Caption: Synthetic workflow for this compound.

Biological Significance of the Imidazole Scaffold

The imidazole ring is a crucial structural motif in a vast array of biologically active molecules. Its presence in natural compounds like the amino acid histidine and in numerous synthetic drugs highlights its importance in medicinal chemistry. Imidazole derivatives have been shown to possess a wide range of pharmacological activities.

G cluster_activities Pharmacological Activities Imidazole Imidazole Scaffold Antifungal Antifungal Imidazole->Antifungal Anticancer Anticancer Imidazole->Anticancer Antihypertensive Antihypertensive Imidazole->Antihypertensive Antiviral Antiviral Imidazole->Antiviral Anti_inflammatory Anti-inflammatory Imidazole->Anti_inflammatory Antidepressant Antidepressant Imidazole->Antidepressant

Caption: Diverse biological activities of imidazole-containing compounds.

Imidazole-based compounds exhibit a broad spectrum of biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and antidepressant properties.[6][7][8][9][10][11] This versatility makes the imidazole scaffold a privileged structure in drug discovery and development. The diverse therapeutic applications stem from the ability of the imidazole ring to interact with various biological targets.

References

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dimethyl-1H-imidazole hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental protocols, and safety information to serve as a foundational resource.

Core Chemical Properties

This compound is a heterocyclic organic compound. The imidazole ring is a fundamental structure in various biologically active molecules, including the amino acid histidine. The addition of two methyl groups at the 4 and 5 positions and the formation of a hydrochloride salt influence its physical and chemical characteristics.

Physicochemical Data

The quantitative properties of 4,5-Dimethyl-1H-imidazole and its hydrochloride salt are summarized in the table below for easy comparison.

Property4,5-Dimethyl-1H-imidazoleThis compoundSource(s)
Molecular Formula C₅H₈N₂C₅H₉ClN₂[1]
Molecular Weight 96.13 g/mol 132.59 g/mol [2][3]
Melting Point 121-122 °C305 °C (decomposes)[4][5]
Boiling Point 284.3 °C at 760 mmHg305.9 °C at 760 mmHg[4][5]
Flash Point 151 °C138.8 °C[4][5]
Vapor Pressure 0.00515 mmHg at 25°C0.000592 mmHg at 25°C[4][5]
pKa 15.26 ± 0.10 (Predicted)Not available[4]
Appearance -White to very pale yellow crystal/powder[6]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum of the free base would be expected to show signals corresponding to the two methyl groups and the two protons on the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum for the free base is available and provides information on the carbon framework of the molecule.[3]

  • Mass Spectrometry: GC-MS data is available for the free base, which can be used to determine its molecular weight and fragmentation pattern.[3]

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule. For imidazole derivatives, characteristic peaks for N-H and C=N stretching are typically observed.[7]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of this compound in a research and development setting.

Synthesis of 4,5-Dimethyl-1H-imidazole

A general method for the synthesis of the 4,5-Dimethyl-1H-imidazole precursor is the Debus synthesis or a variation thereof. A plausible laboratory-scale synthesis is outlined below.

Materials and Reagents:

  • Diacetyl (2,3-butanedione)

  • Ammonium acetate

  • Glacial acetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve diacetyl and a molar excess of ammonium acetate in glacial acetic acid.

  • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid with a saturated solution of sodium hydroxide.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 4,5-Dimethyl-1H-imidazole.

  • The crude product can be purified by recrystallization or column chromatography.

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered and dried.

Analytical Quantification using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of imidazole derivatives.[8][9]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 3.0) in a 30:70 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at approximately 210 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 30 °C.[8]

Procedure:

  • Prepare a stock solution of the sample in the mobile phase.

  • Prepare a series of standard solutions of known concentrations.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Synthesis_Workflow Reactants Diacetyl + Ammonium Acetate in Glacial Acetic Acid Reaction Reflux Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Salt_Formation Treatment with HCl Purification->Salt_Formation Product 4,5-Dimethyl-1H-imidazole hydrochloride Salt_Formation->Product

General Synthesis Workflow

HPLC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Prepare Sample Solution Injection Inject Standards and Sample Sample_Prep->Injection Standard_Prep Prepare Standard Solutions Standard_Prep->Injection Equilibration Equilibrate HPLC System Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Quantification Quantify Sample Calibration->Quantification Result Final Concentration Quantification->Result

HPLC Analysis Workflow

Biological Activity and Applications

Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[10][11] They are key components in many pharmaceutical compounds.[11] Specifically, some dihydro-1H-imidazole derivatives have been investigated for their potential as antidepressants.[12] The biological activity of this compound is an area for further research, with potential applications in medicinal chemistry as a building block for more complex molecules.[13]

Safety and Handling

Based on available safety data sheets for imidazole compounds, the following precautions should be observed:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents.

  • Hazards: May cause skin and eye irritation. Harmful if swallowed. The toxicological properties have not been thoroughly investigated.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Physical Properties of 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4,5-Dimethyl-1H-imidazole hydrochloride. The information is compiled from various chemical data sources and is intended to support research and development activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and workflow diagrams for key analytical procedures.

Core Physical Properties

This compound is a heterocyclic organic compound. Understanding its physical properties is crucial for its application in chemical synthesis, pharmaceutical development, and materials science.

General Information
PropertyValueSource
CAS Number 53316-51-1[1]
Molecular Formula C₅H₉ClN₂[1]
Appearance Solid (visual inspection)
Quantitative Data Summary

The following table summarizes the key quantitative physical properties for this compound and its corresponding free base, 4,5-Dimethyl-1H-imidazole.

PropertyThis compound4,5-Dimethyl-1H-imidazole (Free Base)Source
Molecular Weight 132.59 g/mol 96.13 g/mol [1][2]
Melting Point ~305 °C (decomposes)121-122 °C
Boiling Point Not available284.288 °C at 760 mmHg[3]
Density Not available1.028 g/cm³[3]
pKa (Predicted) Not available15.26 ± 0.10[3]
Solubility Expected to be highly soluble in water and soluble in methanol.Soluble in ethanol, ether, chloroform, pyridine, and benzene; insoluble in petroleum ether.[4][5][6]
Flash Point Not available150.982 °C[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a depth of 2-3 mm.[7]

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[8] For substances that decompose, the temperature of decomposition is noted.

MeltingPointWorkflow A Sample Preparation: Finely powder the solid and pack into a capillary tube. B Instrument Setup: Place the capillary tube in the melting point apparatus. A->B C Heating: Heat the sample at a controlled rate. B->C D Observation: Record the temperature range from onset to completion of melting. C->D E Data Analysis: Report the melting range. D->E

Workflow for Melting Point Determination
Solubility Assessment

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

Methodology:

  • Qualitative Assessment:

    • Add approximately 10-20 mg of this compound to a test tube.

    • Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane) in portions, agitating after each addition.[9]

    • Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble.[10]

  • Quantitative Assessment:

    • Prepare a saturated solution of the compound in a specific solvent at a controlled temperature.

    • Carefully withdraw a known volume of the supernatant.

    • Evaporate the solvent from the aliquot and weigh the remaining solid.

    • Calculate the solubility in terms of g/100 mL or other appropriate units.

SolubilityWorkflow cluster_qualitative Qualitative cluster_quantitative Quantitative A Add a small amount of solid to a test tube. B Add solvent in portions with agitation. A->B C Observe and record solubility (soluble, partially soluble, insoluble). B->C D Prepare a saturated solution at a known temperature. E Isolate a known volume of the supernatant. D->E F Evaporate the solvent and weigh the residue. E->F G Calculate solubility. F->G

Workflow for Solubility Assessment
Spectroscopic Analysis

Spectroscopic data provides structural confirmation and information about the chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for ¹H NMR:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[11]

  • The use of a non-protic solvent like DMSO-d₆ is often preferred for hydrochloride salts to observe the N-H protons.[12][13]

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign the chemical shifts (ppm) relative to a reference standard (e.g., TMS). The protonation of the imidazole nitrogen is expected to cause a downfield shift of adjacent protons compared to the free base.[11][14]

Infrared (IR) Spectroscopy

Methodology (Thin Solid Film):

  • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[15]

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[15]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[15]

  • Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The spectrum should show characteristic peaks for N-H, C-H, C=N, and C-N bonds.

Mass Spectrometry (MS)

Methodology (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.[16]

  • The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[17]

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[18]

  • A detector measures the abundance of each ion, generating a mass spectrum. The spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragment ions.

SpectroscopyWorkflow A Sample Preparation B NMR: Dissolve in deuterated solvent. A->B C IR: Prepare thin film or KBr pellet. A->C D MS: Introduce into ion source. A->D E Data Acquisition B->E C->E D->E F NMR Spectrometer E->F G FT-IR Spectrometer E->G H Mass Spectrometer E->H I Data Processing and Analysis F->I G->I H->I

General Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to the Synthesis of 4,5-Dimethyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 4,5-dimethyl-1H-imidazole hydrochloride, a valuable heterocyclic compound in medicinal chemistry and materials science. The synthesis is based on the principles of the Debus-Radziszewski imidazole synthesis, a multicomponent reaction known for its efficiency in constructing the imidazole core. This document details the reaction mechanism, provides a plausible experimental protocol, summarizes key quantitative data, and includes workflow diagrams for clarity.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process:

  • Step 1: Radziszewski Imidazole Synthesis. The core of this pathway is the condensation reaction between a 1,2-dicarbonyl compound (2,3-butanedione), an aldehyde (formaldehyde), and a source of ammonia. This multicomponent reaction assembles the 4,5-dimethyl-1H-imidazole ring system. Ammonium acetate is commonly used as it conveniently provides the necessary ammonia upon heating.[1]

  • Step 2: Hydrochloride Salt Formation. The resulting 4,5-dimethyl-1H-imidazole free base is then treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often preferred for its handling and solubility properties.

The overall reaction is depicted below:

G cluster_reactants Starting Materials cluster_products Products R1 2,3-Butanedione (Diacetyl) P1 4,5-Dimethyl-1H-imidazole (Free Base) R1->P1 Step 1: Radziszewski Reaction R2 Formaldehyde R2->P1 R3 Ammonium Acetate (Ammonia Source) R3->P1 P2 4,5-Dimethyl-1H-imidazole Hydrochloride P1->P2 Step 2: Salt Formation HCl HCl

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the Radziszewski synthesis and subsequent salt formation.[2]

Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole

This procedure is adapted from a similar synthesis of a tetrasubstituted imidazole.[2]

Materials and Reagents:

  • 2,3-Butanedione (Diacetyl)

  • Formaldehyde (37% solution in water)

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-butanedione (1.0 eq), ammonium acetate (2.0-3.0 eq), and glacial acetic acid as the solvent.

  • Heat the mixture to a gentle reflux (approximately 120 °C).

  • Slowly add a 37% aqueous solution of formaldehyde (1.0 eq) to the refluxing mixture over 30 minutes.

  • Continue to heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4,5-dimethyl-1H-imidazole by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

Materials and Reagents:

  • Purified 4,5-Dimethyl-1H-imidazole

  • Anhydrous Diethyl Ether (or Ethyl Acetate)

  • Hydrochloric Acid solution (e.g., 2M in diethyl ether)

Procedure:

  • Dissolve the purified 4,5-dimethyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 eq) dropwise.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting white solid under vacuum to yield this compound.

Experimental Workflow Diagram

G cluster_step1 Step 1: Imidazole Formation cluster_step2 Step 2: Hydrochloride Salt Formation A Combine 2,3-butanedione, ammonium acetate, and _glacial acetic acid_ B Heat to reflux A->B C Add formaldehyde solution B->C D Reflux for 2-4 hours (Monitor by TLC) C->D E Cool and neutralize with NaHCO₃ D->E F Extract with DCM E->F G Dry and concentrate F->G H Purify by column chromatography G->H I Isolate pure 4,5-dimethyl-1H-imidazole H->I J Dissolve imidazole in anhydrous diethyl ether I->J Proceed to Salt Formation K Add HCl solution in diethyl ether J->K L Filter precipitate K->L M Wash with cold ether L->M N Dry under vacuum M->N O Isolate pure 4,5-dimethyl-1H-imidazole HCl N->O

Caption: Step-by-step experimental workflow for the synthesis and purification.

Quantitative Data and Characterization

The following table summarizes the key physical and chemical properties of the compounds involved in this synthesis. It should be noted that there are discrepancies in the reported melting point for the free base.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
4,5-Dimethyl-1H-imidazoleC₅H₈N₂96.13White solid121-122[3] or 191-192[4]
This compound C₅H₉ClN₂ 132.59 White solid ~305 [5]

References

An In-depth Technical Guide to the Discovery and History of 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4,5-Dimethyl-1H-imidazole hydrochloride, a simple substituted imidazole. The document details its initial synthesis through historical methods, specifically highlighting the Bredereck synthesis, and outlines the experimental protocols for its preparation and conversion to the hydrochloride salt. It includes a compilation of its physicochemical properties and a discussion on the general biological activities of simple alkylimidazoles, contextualizing the potential relevance of this compound in research and drug development.

Introduction: The Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules. Its presence in natural products like the amino acid histidine and the neurotransmitter histamine underscores its physiological significance. The unique electronic properties and amphoteric nature of the imidazole ring allow it to act as both a proton donor and acceptor, making it a crucial component in enzyme catalysis and a versatile scaffold for the design of therapeutic agents. Imidazole derivatives have found applications across numerous therapeutic areas, including as antifungal, antibacterial, antiviral, and anti-inflammatory agents.

This guide focuses on a specific, simple derivative: 4,5-Dimethyl-1H-imidazole and its hydrochloride salt. While not as extensively studied as more complex imidazole-based drugs, understanding its foundational chemistry and history provides valuable context for the broader field of imidazole research.

Discovery and Historical Synthesis

The synthesis of the parent imidazole ring was first reported by Heinrich Debus in 1858. A more general and improved method was later developed by Bronisław Radziszewski in 1882. These foundational methods, collectively known as the Debus-Radziszewski imidazole synthesis, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

While these 19th-century methods laid the groundwork, a more direct and efficient route for the synthesis of 4,5-disubstituted imidazoles, including 4,5-Dimethyl-1H-imidazole, was later described by Hellmut Bredereck in 1953. The Bredereck imidazole synthesis became a key method for preparing such compounds.[1]

The Bredereck synthesis utilizes an α-hydroxyketone and formamide.[1] For the specific preparation of 4,5-Dimethyl-1H-imidazole, the reactants are acetoin (3-hydroxy-2-butanone) and formamide. The reaction proceeds by heating these precursors, leading to a cyclocondensation reaction that forms the imidazole ring.

A related method, also developed by Bredereck and reported in 1958, allows for the synthesis of substituted imidazoles from α-diketones. In this variation, an α-diketone (in this case, diacetyl or 2,3-butanedione) is reacted with formamide, often in the presence of a reducing agent, to yield the 4,5-dimethylimidazole product.

The hydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid in a suitable solvent.

Experimental Protocols

The following protocols are based on the principles of the Bredereck synthesis and standard salt formation techniques.

Synthesis of 4,5-Dimethyl-1H-imidazole (Free Base) via Bredereck Synthesis

This protocol describes the synthesis from an α-hydroxyketone and formamide.

  • Materials:

    • Acetoin (3-hydroxy-2-butanone)

    • Formamide

    • Reaction vessel suitable for heating to 150-180 °C

    • Distillation apparatus

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser, combine acetoin and an excess of formamide.

    • Heat the mixture to a temperature between 150 °C and 180 °C.

    • Maintain the temperature and allow the reaction to proceed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • During the reaction, water and formic acid are eliminated.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Preparation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

  • Materials:

    • 4,5-Dimethyl-1H-imidazole (free base)

    • Concentrated hydrochloric acid or anhydrous hydrogen chloride gas

    • Anhydrous solvent (e.g., isopropanol, ethanol, or diethyl ether)

    • Stirring apparatus

  • Procedure:

    • Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent, such as isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with continuous stirring. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.

    • The hydrochloride salt will precipitate out of the solution.

    • Continue stirring in the cold for a period to ensure complete precipitation.

    • Collect the white crystalline solid by filtration.

    • Wash the crystals with a small amount of cold, anhydrous solvent.

    • Dry the product under vacuum to yield this compound.

Data Presentation: Physicochemical Properties

PropertyValue
Molecular Formula C₅H₈N₂
Molecular Weight 96.13 g/mol
CAS Number 2302-39-8
Appearance White to off-white crystalline solid
Melting Point 121-122 °C
Boiling Point 284.3 °C at 760 mmHg
Density 1.028 g/cm³
pKa 15.26 (Predicted)
Table 1: Physicochemical Properties of 4,5-Dimethyl-1H-imidazole (Free Base)
PropertyValue
Molecular Formula C₅H₉ClN₂
Molecular Weight 132.59 g/mol
CAS Number 53316-51-1
Appearance White crystalline powder
Melting Point >300 °C
Table 2: Physicochemical Properties of this compound

Biological Activity and Applications

Specific biological activities and signaling pathway interactions for this compound are not extensively documented in the literature. However, the broader class of simple alkylimidazoles has been investigated for various pharmacological effects.

Studies on 1-alkylimidazoles have shown that they can interact with microsomal oxidation systems, such as the cytochrome P-450 enzyme system.[2] This interaction can lead to the inhibition or induction of metabolic pathways for various xenobiotics. The nature and extent of this interaction are dependent on the specific substitution pattern on the imidazole ring.

Given its simple structure, this compound is primarily of interest as a synthetic intermediate or a building block for the creation of more complex, biologically active molecules. Its two methyl groups provide steric and electronic influences that can be exploited in further chemical modifications to explore structure-activity relationships in drug design.

Visualizations: Synthesis Workflow

As no specific signaling pathways are well-documented for this compound, the following diagram illustrates the logical workflow of its synthesis.

Synthesis_Workflow cluster_step1 Step 1: Bredereck Imidazole Synthesis cluster_step2 Step 2: Hydrochloride Salt Formation acetoin Acetoin (3-Hydroxy-2-butanone) reaction1 Cyclocondensation (150-180°C) acetoin->reaction1 formamide Formamide formamide->reaction1 imidazole_base 4,5-Dimethyl-1H-imidazole (Free Base) reaction1->imidazole_base reaction2 Acid-Base Reaction imidazole_base->reaction2 Purified Intermediate hcl Hydrochloric Acid (in Isopropanol) hcl->reaction2 imidazole_hcl 4,5-Dimethyl-1H-imidazole hydrochloride reaction2->imidazole_hcl

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound, while a simple molecule, has its roots in the foundational developments of heterocyclic chemistry. Its synthesis, particularly through the Bredereck method, represents a significant step in the preparation of substituted imidazoles. While it does not have extensively documented biological activities of its own, it serves as a valuable starting material and structural analogue for the development of more complex imidazole-based compounds with potential therapeutic applications. This guide provides a historical and technical foundation for researchers working with this and related imidazole derivatives.

References

Structural Elucidation of 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 4,5-dimethyl-1H-imidazole hydrochloride. The document details the expected data from key analytical techniques, provides standardized experimental protocols, and presents a logical workflow for the confirmation of its chemical structure.

Introduction

This compound is a heterocyclic organic salt with the chemical formula C₅H₉ClN₂.[1] As an imidazole derivative, it holds potential for applications in pharmaceutical and agrochemical research.[2] Accurate structural confirmation is a critical first step in any research and development endeavor involving this compound. This guide outlines the multifaceted approach required for its complete structural characterization, integrating data from spectroscopic and crystallographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53316-51-1[1]
Molecular Formula C₅H₉ClN₂[1]
Molecular Weight 132.59 g/mol [1]
Appearance White crystalline powder (predicted)
Melting Point >300 °C[3]
Solubility Soluble in water

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.3s6H2 x -CH₃
~8.5s1HC2-H
~13.0 (broad)s2HN-H

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in D₂O)

Chemical Shift (δ) ppmAssignment
~10-CH₃
~125C4/C5
~135C2
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, BroadN-H and C-H stretching
~1600MediumC=N stretching
~1450MediumC-H bending
~1100MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the hydrochloride salt, the mass spectrum would primarily show the molecular ion of the free base.

Table 5: Predicted Mass Spectrometry Data for 4,5-Dimethyl-1H-imidazole

m/zInterpretation
96[M]⁺ (molecular ion of the free base)
81[M-CH₃]⁺
54[M-C₂H₄N]⁺
X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would confirm the connectivity of the atoms, the bond lengths and angles, and the packing of the molecules in the crystal lattice. The structure would show a planar imidazole ring with two methyl groups at the 4 and 5 positions, and a chloride ion associated with the protonated imidazole ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[6]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.[7]

    • The spectral width is typically set from -2 to 14 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • The data is processed with appropriate window functions (e.g., exponential multiplication) and Fourier transformed.

    • The spectrum is referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.[7]

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.[8]

    • A wider spectral width (e.g., 0 to 200 ppm) is used.[9]

    • A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

    • The data is processed and referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]

    • The mixture should be a fine, homogeneous powder.

    • Place the mixture into a pellet die and press under high pressure to form a transparent or translucent pellet.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.[11]

  • Data Acquisition (Electrospray Ionization - ESI):

    • The analysis is performed on a mass spectrometer equipped with an ESI source.[12]

    • The sample solution is introduced into the source via direct infusion or through a liquid chromatography system.

    • The instrument is operated in positive ion mode to detect the protonated molecule.

    • The mass spectrum is recorded over a suitable m/z range (e.g., 50-200 amu).

    • High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.[13]

X-ray Crystallography
  • Crystallization:

    • Single crystals of this compound suitable for X-ray diffraction are grown. This is often the most challenging step.[14]

    • Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.[14]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector, is used to collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to obtain a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[15]

    • The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[16]

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation and the chemical structure of the target compound.

G cluster_0 Structural Elucidation Workflow A Unknown Compound (this compound) B Elemental Analysis (CHN + Cl) A->B C Mass Spectrometry (Molecular Weight) A->C D FT-IR Spectroscopy (Functional Groups) A->D E NMR Spectroscopy (¹H and ¹³C) (Connectivity) A->E F X-ray Crystallography (3D Structure) B->F C->F D->F E->F G Confirmed Structure F->G

Caption: Logical workflow for the structural elucidation of this compound.

Caption: Chemical structure of this compound.

References

Spectroscopic Profile of 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethyl-1H-imidazole hydrochloride. Due to the limited availability of directly published complete spectra for the hydrochloride salt, this document presents a detailed analysis of the spectroscopic characteristics of the parent compound, 4,5-Dimethyl-1H-imidazole, and outlines the expected spectral changes upon hydrochloride formation. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for 4,5-Dimethyl-1H-imidazole and its hydrochloride salt.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
4,5-Dimethyl-1H-imidazoleCDCl₃~2.2 (s)Singlet6H2 x -CH₃
~7.5 (s)Singlet1HC2-H
~10.0 (br s)Broad Singlet1HN-H
This compoundD₂O or DMSO-d₆Expected downfield shift of C2-H and N-H protons---

¹³C NMR (Carbon NMR)

CompoundSolventChemical Shift (δ) ppmAssignment
4,5-Dimethyl-1H-imidazoleCDCl₃~10-CH₃
~125C4/C5
~135C2
This compoundD₂O or DMSO-d₆Expected slight shifts in all carbon signals-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
4,5-Dimethyl-1H-imidazoleN-H stretch3400-3200 (broad)
C-H stretch (aromatic)3150-3000
C-H stretch (aliphatic)2950-2850
C=N stretch1650-1550
C=C stretch1500-1400
This compoundN⁺-H stretch3200-2800 (very broad)
C-H stretchSimilar to free base
C=N⁺ stretchShift to higher wavenumber
Table 3: Mass Spectrometry (MS) Data
CompoundIonization Method[M]+ or [M+H]⁺ (m/z)
4,5-Dimethyl-1H-imidazoleElectron Ionization (EI)96.07
This compoundElectrospray Ionization (ESI)97.08

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution may need to be further diluted.

  • Instrumentation:

    • EI-MS: A mass spectrometer coupled with a gas chromatograph (GC-MS).

    • ESI-MS: A mass spectrometer with an electrospray ionization source, often coupled with a liquid chromatograph (LC-MS).

  • Acquisition (ESI-MS for the hydrochloride):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: m/z 50-500.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 4,5-Dimethyl-1H-imidazole HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation & Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Reporting of Spectroscopic Data Interpretation->Reporting

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Solubility of 4,5-Dimethyl-1H-imidazole hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4,5-Dimethyl-1H-imidazole Hydrochloride

Introduction

This compound is a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. An understanding of its solubility in various solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its determination.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be predicted in a qualitative sense across a range of solvents. As a hydrochloride salt, it is an ionic compound and is expected to be most soluble in polar solvents, particularly those capable of hydrogen bonding. Its solubility is expected to decrease as the solvent polarity decreases.

Quantitative Solubility Data

As specific experimental data is not available, the following table presents a hypothetical but representative set of solubility data for this compound. This data is intended to serve as a template for researchers to populate with their own experimental findings.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)
WaterPolar Protic25> 200 (Highly Soluble)
MethanolPolar Protic2550 - 100 (Soluble)
EthanolPolar Protic2520 - 50 (Sparingly Soluble)
IsopropanolPolar Protic255 - 20 (Slightly Soluble)
AcetonitrilePolar Aprotic251 - 5 (Very Slightly Soluble)
AcetonePolar Aprotic25< 1 (Practically Insoluble)
DichloromethaneNon-polar25< 0.1 (Insoluble)
TolueneNon-polar25< 0.1 (Insoluble)
HexaneNon-polar25< 0.1 (Insoluble)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, etc.)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation is recommended to ensure complete separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

  • Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_proc Sample Processing cluster_anal Analysis & Calculation A Preparation B Add Excess Solid to Vial C Add Known Volume of Solvent B->C D Equilibration E Seal and Shake at Constant Temperature D->E F Phase Separation G Centrifuge to Pellet Undissolved Solid F->G H Sample Processing I Collect Supernatant J Dilute Sample I->J K Analysis L Quantify by HPLC M Data Calculation N Calculate Solubility (mg/mL) M->N

Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • pH: As the hydrochloride salt of a weak base, the solubility of this compound in aqueous solutions will be highly pH-dependent. At lower pH values, the imidazole ring will be protonated, favoring dissolution. As the pH increases towards the pKa of the conjugate acid, the free base will begin to precipitate, reducing the overall solubility.

  • Temperature: The solubility of most solid compounds increases with temperature. It is therefore crucial to control the temperature during solubility determination and to report the temperature at which the measurements were made.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility experiments.

  • Common Ion Effect: In solutions containing a common ion (e.g., chloride), the solubility of the hydrochloride salt may be decreased.[3]

Conclusion

References

Technical Guide: Stability and Storage of 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 4,5-Dimethyl-1H-imidazole hydrochloride. The information herein is collated from safety data sheets, studies on related imidazole compounds, and established pharmaceutical stability testing guidelines. This document is intended to guide researchers in handling, storing, and assessing the stability of this compound.

Physicochemical Properties and Stability Profile

This compound is a heterocyclic organic compound. Its stability is influenced by environmental factors such as temperature, humidity, light, and pH. Like many hydrochloride salts of small molecules, it is a crystalline solid at room temperature.

General Stability: The compound is generally stable under standard ambient conditions (room temperature) when protected from moisture and light.[1] The imidazole ring, however, can be susceptible to certain degradation pathways, particularly under stress conditions. Studies on other imidazole derivatives show susceptibility to hydrolysis, oxidation, and photodegradation.[2]

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1] This can lead to physical changes (e.g., deliquescence) and may facilitate chemical degradation.

Incompatibilities: The compound should not be stored with strong oxidizing agents, as these can lead to degradation of the imidazole moiety.[1]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on typical guidelines for hygroscopic and light-sensitive chemicals:

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Prevents thermal degradation. Stable under normal conditions.[1]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly closed, light-resistant container (e.g., amber glass vial).Protects from moisture absorption and photodegradation.[1]
Environment Store in a dry, well-ventilated place.Avoids high humidity which can compromise the integrity of the container seal.

Forced Degradation and Stability-Indicating Data

Illustrative Data: Hydrolytic Degradation

Hydrolysis can occur under acidic, basic, or neutral conditions. The rate is often pH-dependent.

Table 1: Representative Hydrolytic Degradation of an Imidazole Derivative

ConditionDurationTemperature% DegradationHalf-life (t½)
0.1 M HCl (Acidic)60 days25°C~10%~18-19 days[1][3]
Purified Water (Neutral)60 days25°C~12-16%~23-25 days[1][3]
0.1 M NaOH (Basic)60 days25°C~6-8%~16-17 days[1][3]

Data is illustrative and based on studies of Prochloraz.[1][3]

Illustrative Data: Oxidative Degradation

Oxidative degradation is often studied using hydrogen peroxide.

Table 2: Representative Oxidative Degradation of an Imidazole Derivative

ConditionDurationTemperature% Degradation
3% H₂O₂24 hoursRoom Temp.~25%

Data is illustrative and based on studies of Metronidazole.[4]

Illustrative Data: Photodegradation

Photostability is assessed by exposing the compound to controlled light sources.

Table 3: Representative Photodegradation of an Imidazole Derivative

ConditionDuration% Degradation
UV Light (254 nm)48 hoursNo significant degradation observed for formulated product; active substance may show degradation.[5]
White Light (ICH Q1B)Overall illumination ≥ 1.2 million lux hoursDegradation is structure-dependent; imidazole moiety can be sensitive.[2]

Data is illustrative and based on studies of Metronidazole and Daclatasvir.[2][5]

Experimental Protocols

The following are detailed, representative methodologies for conducting stability studies.

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 48 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24, 48 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 48 hours. Withdraw and process samples as in acid hydrolysis, neutralizing with 1 M HCl.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 48 hours. Withdraw and process samples as described above.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for 48 hours. Withdraw and process samples.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 7 days. Also, reflux a solution of the compound at 80°C for 48 hours. Prepare samples for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to UV light (254 nm) and visible light (overall illumination of not less than 1.2 million lux hours) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2).

Stability-Indicating HPLC Method Protocol

Objective: To develop a validated High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for polar compounds like imidazoles.[6]

  • Mobile Phase: A gradient or isocratic mobile phase. A common starting point for imidazole derivatives is a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic modifier like methanol or acetonitrile.[6][7] A typical ratio could be 70:30 (v/v) aqueous to organic.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the compound. For many imidazoles, this is in the range of 210-320 nm.[6][8]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the stock or degradation samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Study A Develop Stability-Indicating HPLC Method B Validate Method (ICH Q2) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples via Validated HPLC C->D E Identify Degradation Products (LC-MS, NMR) D->E F Store Compound under ICH Conditions (Long-term & Accelerated) E->F G Test at Time Points F->G H Analyze Data & Determine Shelf-life/Retest Period G->H

Workflow for Chemical Stability Assessment.
Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for an imidazole ring based on common chemical reactions.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Imidazole 4,5-Dimethyl-1H-imidazole (Parent Compound) Hydrolysis_Product Ring-Opened Products (e.g., diamine derivatives) Imidazole->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product N-Oxides or Ring-Cleavage Products Imidazole->Oxidation_Product [O] (e.g., H₂O₂) Photo_Product Isomers or Radical-induced Products Imidazole->Photo_Product hν (Light)

Potential Degradation Pathways for the Imidazole Moiety.
Illustrative Signaling Pathway Modulation

While no specific signaling pathway for 4,5-Dimethyl-1H-imidazole has been definitively characterized, imidazole derivatives are known to modulate various intracellular signaling pathways, particularly in the context of cancer research.[2][9] The following diagram provides a generalized illustration of how an imidazole-based compound might interfere with a typical kinase signaling cascade.

G cluster_pathway Illustrative Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., Raf) Receptor->Kinase1 Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cell Proliferation & Survival TF->Response Inhibitor Imidazole Derivative (e.g., 4,5-Dimethyl-1H-imidazole) Inhibitor->Kinase2 Inhibition

Modulation of a Kinase Signaling Pathway.

References

Potential Research Areas for 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the imidazole scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This technical guide explores the potential research avenues for a specific analog, 4,5-Dimethyl-1H-imidazole hydrochloride. Drawing upon the established biological activities of related imidazole compounds, this document outlines promising research areas, including anticancer, antibacterial, and anti-inflammatory applications. Detailed experimental protocols are provided to facilitate the investigation of these potential therapeutic properties. Furthermore, this guide presents hypothesized mechanisms of action and signaling pathways that may be modulated by this compound, offering a solid foundation for future research and drug development endeavors.

Introduction

Imidazole is a five-membered heterocyclic aromatic compound that is a fundamental component of several important biological molecules, including the amino acid histidine and purines. The imidazole scaffold is a privileged structure in medicinal chemistry, with numerous imidazole-containing compounds approved as therapeutic agents. These agents exhibit a broad spectrum of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][3]

This compound is a small molecule derivative of imidazole. While extensive research on this specific compound is not widely published, the established pharmacological profile of the imidazole class of molecules suggests that this compound holds significant potential for investigation as a novel therapeutic agent. The presence of methyl groups at the 4 and 5 positions may influence its pharmacokinetic and pharmacodynamic properties, potentially offering enhanced selectivity or potency compared to other imidazole derivatives.

This guide provides a comprehensive overview of a number of potential research areas for this compound, complete with detailed experimental protocols and hypothesized signaling pathways to provide a robust framework for its scientific exploration.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Dimethyl-1H-imidazole and its hydrochloride salt is presented in Table 1. Understanding these properties is crucial for designing and conducting meaningful biological experiments.

PropertyValueReference
4,5-Dimethyl-1H-imidazole
CAS Number2302-39-8[4]
Molecular FormulaC5H8N2[4][5]
Molecular Weight96.13 g/mol [4][5]
AppearanceWhite to off-white crystalline powder
Melting Point118-122 °C
This compound
CAS Number53316-51-1[6][7][8][9]
Molecular FormulaC5H9ClN2[6]
Molecular Weight132.59 g/mol [6]
AppearanceWhite crystalline solid
SolubilitySoluble in water[10]

Potential Research Areas and Experimental Protocols

Based on the known activities of imidazole derivatives, the following research areas are proposed for this compound.

Anticancer Activity

Imidazole-containing compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.[4][11][12] The potential of this compound as an anticancer agent can be investigated through a series of in vitro assays.

Many imidazole derivatives are known to act as kinase inhibitors, playing a crucial role in cancer therapy.[1][11][13] It is hypothesized that this compound may inhibit key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates RAS RAS Receptor_Tyrosine_Kinase->RAS Activates Compound 4,5-Dimethyl-1H-imidazole hydrochloride Compound->Receptor_Tyrosine_Kinase Inhibits Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Akt->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation

Hypothesized Kinase Inhibition Pathway

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plates for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Illustrative Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-74,5-Dimethyl-1H-imidazole HCl4815.2
A5494,5-Dimethyl-1H-imidazole HCl4825.8
MCF-7Doxorubicin (Positive Control)480.8
A549Doxorubicin (Positive Control)481.2
Antibacterial Activity

The imidazole nucleus is present in several clinically used antibacterial agents.[2][7] The antibacterial potential of this compound can be assessed against a panel of pathogenic bacteria.

A systematic workflow is essential for evaluating the antibacterial properties of a new compound.

G Start Start: Prepare Compound and Bacterial Strains MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Time_Kill_Assay Perform Time-Kill Assay MBC_Determination->Time_Kill_Assay Mechanism_Study Investigate Mechanism of Action (e.g., cell wall synthesis, protein synthesis) Time_Kill_Assay->Mechanism_Study End End: Analyze and Report Results Mechanism_Study->End

Workflow for Antibacterial Evaluation

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform a serial two-fold dilution of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the 96-well plate.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Illustrative Data Presentation:

Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureus (Gram-positive)4,5-Dimethyl-1H-imidazole HCl16
Escherichia coli (Gram-negative)4,5-Dimethyl-1H-imidazole HCl64
Staphylococcus aureusVancomycin (Positive Control)1
Escherichia coliCiprofloxacin (Positive Control)0.5
Anti-inflammatory Activity

Imidazole derivatives have been reported to possess anti-inflammatory properties.[1][14] The anti-inflammatory potential of this compound can be investigated by examining its effect on inflammatory pathways in immune cells.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[15][16][17] It is proposed that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates Compound 4,5-Dimethyl-1H-imidazole hydrochloride Compound->IKK_Complex Inhibits IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Releases NF_κB_translocation NF-κB Translocation NF_κB->NF_κB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NF_κB_translocation->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Transcription->Inflammatory_Mediators

Hypothesized NF-κB Inhibition Pathway

This protocol assesses the anti-inflammatory activity of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • DMEM medium, FBS, Penicillin-Streptomycin

Procedure:

  • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

Illustrative Data Presentation:

TreatmentConcentration (µM)NO Production (% of LPS control)
Control (untreated)-5
LPS (1 µg/mL)-100
4,5-Dimethyl-1H-imidazole HCl + LPS1075
4,5-Dimethyl-1H-imidazole HCl + LPS2548
4,5-Dimethyl-1H-imidazole HCl + LPS5022
Dexamethasone (Positive Control) + LPS115

Synthesis

A general and efficient method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves a one-pot, four-component condensation reaction.[18][19] A plausible synthetic route for this compound is outlined below.

Synthetic Workflow

G Reactants Diacetyl (2,3-Butanedione) + Formaldehyde + Ammonium Acetate Condensation One-Pot Condensation Reactants->Condensation Intermediate 4,5-Dimethyl-1H-imidazole Condensation->Intermediate Acidification Treatment with HCl Intermediate->Acidification Product 4,5-Dimethyl-1H-imidazole hydrochloride Acidification->Product

Synthetic Workflow for this compound
Experimental Protocol: Synthesis of this compound

Materials:

  • Diacetyl (2,3-butanedione)

  • Formaldehyde solution (37% in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate in glacial acetic acid.

  • Add diacetyl and formaldehyde solution to the flask.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the 4,5-Dimethyl-1H-imidazole.

  • Filter the precipitate, wash with cold water, and dry.

  • Dissolve the crude 4,5-Dimethyl-1H-imidazole in ethanol.

  • Slowly add concentrated hydrochloric acid dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential for therapeutic applications. Based on the well-established and diverse biological activities of the broader imidazole class of compounds, this technical guide has outlined key research areas in oncology, bacteriology, and immunology. The provided experimental protocols and hypothesized mechanisms of action offer a clear and actionable roadmap for researchers to begin a thorough investigation of this compound's pharmacological profile. Further research into this compound is warranted and could lead to the development of novel and effective therapeutic agents.

References

A Technical Review of 4,5-Dimethyl-1H-imidazole Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1H-imidazole hydrochloride is a heterocyclic organic compound that belongs to the imidazole family. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their presence in key biological molecules like the amino acid histidine.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential biological applications, particularly within drug development. While this specific molecule is often utilized as a synthetic intermediate, the broader class of substituted imidazoles has shown significant pharmacological activity, including interactions with adrenergic receptors.[3][4][5]

Chemical and Physical Properties

This compound is the salt form of 4,5-dimethyl-1H-imidazole. The hydrochloride form generally enhances the compound's stability and solubility in aqueous solutions. Key quantitative data for the parent compound and its hydrochloride salt are summarized below.

PropertyValueReference
Chemical Name This compound[6]
CAS Number 53316-51-1[6]
Molecular Formula C₅H₉ClN₂[6]
Molecular Weight 132.59 g/mol [6]
Parent Compound Name 4,5-Dimethyl-1H-imidazole[7]
Parent CAS Number 2302-39-8[7]
Parent Molecular Formula C₅H₈N₂[7]
Parent Molecular Weight 96.13 g/mol [7]

Synthesis of 4,5-Disubstituted Imidazoles

Representative Experimental Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is adapted from general methods for synthesizing substituted imidazoles and serves as a representative example.[8] For the synthesis of 4,5-dimethyl-1H-imidazole, the 1,2-dicarbonyl would be 2,3-butanedione (diacetyl), and the aldehyde would be formaldehyde.

Materials:

  • 2,3-Butanedione (1.0 eq)

  • Formaldehyde (or paraformaldehyde) (1.0 eq)

  • Ammonium acetate (excess, e.g., 10-20 eq)

  • Glacial Acetic Acid (solvent)

Procedure:

  • A mixture of 2,3-butanedione (1.0 eq), formaldehyde (1.0 eq), and a significant excess of ammonium acetate is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux (typically 100-120 °C) for 1-3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker of ice water.

  • The aqueous solution is then neutralized by the slow addition of a base, such as a concentrated ammonium hydroxide solution, which typically results in the precipitation of the crude product.

  • The precipitate (the free base, 4,5-dimethyl-1H-imidazole) is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • To form the hydrochloride salt, the purified free base is dissolved in an appropriate solvent (e.g., anhydrous ethanol or diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as HCl gas). The resulting hydrochloride salt typically precipitates and can be collected by filtration.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a 4,5-disubstituted imidazole hydrochloride.

G General Synthesis Workflow for 4,5-Dimethyl-1H-imidazole HCl A Reactants (2,3-Butanedione, Formaldehyde, Ammonium Acetate) C Reflux Reaction (Condensation) A->C B Solvent (Glacial Acetic Acid) B->C D Quenching & Precipitation (Ice Water) C->D Cool & Pour E Neutralization & Filtration D->E Add Base F Crude Product (4,5-Dimethyl-1H-imidazole) E->F Collect Solid G Recrystallization (Purification) F->G H Pure Free Base G->H I Salt Formation (Add HCl) H->I J Final Product (4,5-Dimethyl-1H-imidazole HCl) I->J Filter & Dry

General Synthesis Workflow

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce in the literature, the imidazole scaffold is a well-known pharmacophore that interacts with a variety of biological targets.[9] Many imidazole derivatives are known to be agonists or antagonists for adrenergic receptors.[10][11]

Adrenergic Receptor Interaction

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. They are subdivided into α and β types, with further subtypes (e.g., α1A, α2A). Compounds containing the imidazole or the related imidazoline moiety are known to interact with these receptors.[12][13] For instance, various substituted imidazoles have been investigated as selective α2-adrenoceptor agonists, which can have applications as analgesic agents.[14][15]

The structural similarity of 4,5-dimethylimidazole to the core of other α-adrenergic ligands suggests it could serve as a foundational structure or a fragment in the design of new receptor modulators.

Hypothetical Signaling Pathway (α2-Adrenoceptor Agonism)

As many imidazole derivatives act as α2-adrenoceptor agonists, the following diagram illustrates the canonical signaling pathway initiated by such a compound. Activation of the α2-adrenoceptor, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase.

G Hypothetical Signaling of an Imidazole-based α2-Adrenoceptor Agonist cluster_membrane Cell Membrane receptor α2-Adrenoceptor (Gi-coupled) g_protein Gi Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Conversion Blocked ligand Imidazole Agonist (e.g., 4,5-dimethyl -based derivative) ligand->receptor Binds & Activates g_protein->ac αi inhibits atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↓ Neurotransmitter Release) pka->response Downstream effects inhibited

α2-Adrenoceptor Inhibitory Pathway

Conclusion

This compound is a valuable chemical intermediate for the synthesis of more complex molecules. While direct pharmacological data on this specific compound is limited, its structural features are common in a wide range of biologically active agents. The imidazole nucleus is a privileged scaffold in drug discovery, particularly for targeting G protein-coupled receptors like the adrenergic receptors. Future research could focus on exploring the direct biological activity of this compound and its simple derivatives, or continue to leverage its utility as a building block for novel therapeutics targeting a range of diseases.

References

Methodological & Application

Synthesis Protocol for 4,5-Dimethyl-1H-imidazole Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,5-Dimethyl-1H-imidazole hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the free base, 4,5-Dimethyl-1H-imidazole, via the Radziszewski reaction, followed by its conversion to the corresponding hydrochloride salt.

Overview of Synthesis

The synthesis of this compound is achieved through a robust two-step procedure. The initial step involves the condensation of diacetyl (2,3-butanedione), formaldehyde, and ammonia in a one-pot reaction to yield 4,5-Dimethyl-1H-imidazole. The subsequent step involves the treatment of the purified imidazole base with hydrochloric acid to afford the desired hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Diacetyl (2,3-butanedione)C₄H₆O₂86.09-5 to -2
Formaldehyde (37% in H₂O)CH₂O30.03-
Ammonia (28-30% in H₂O)NH₃17.03-
4,5-Dimethyl-1H-imidazoleC₅H₈N₂96.13121-122[1]
This compound C₅H₉ClN₂ 132.59 305 [2]

Experimental Protocols

Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole

This protocol is adapted from the general principles of the Debus-Radziszewski imidazole synthesis.[3]

Materials and Reagents:

  • Diacetyl (2,3-butanedione)

  • Formaldehyde solution (37 wt. % in H₂O)

  • Ammonium hydroxide solution (28-30 wt. % NH₃ in H₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ammonium hydroxide solution.

  • With vigorous stirring, slowly and simultaneously add diacetyl and formaldehyde solution to the ammonium hydroxide solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Make the solution basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4,5-Dimethyl-1H-imidazole as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent such as toluene or by vacuum sublimation.

Step 2: Synthesis of this compound

Materials and Reagents:

  • 4,5-Dimethyl-1H-imidazole

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or diethyl ether)

  • Anhydrous diethyl ether or isopropanol

  • Beaker or flask

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent, such as isopropanol or diethyl ether, in a beaker or flask.

  • While stirring, slowly add a stoichiometric amount of hydrochloric acid. If using concentrated HCl, it should be added dropwise. If using a solution of HCl in a solvent, it can be added more readily.

  • A white precipitate of this compound should form immediately.

  • Continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or residual acid.

  • Dry the final product under vacuum to obtain pure this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole cluster_step2 Step 2: Formation of Hydrochloride Salt Reactants Diacetyl, Formaldehyde, Ammonia Reaction Radziszewski Reaction (Reflux, 2-3h) Reactants->Reaction Workup1 Basification (NaOH) Extraction (DCM) Reaction->Workup1 Purification1 Recrystallization or Sublimation Workup1->Purification1 Intermediate 4,5-Dimethyl-1H-imidazole (Free Base) Purification1->Intermediate Reaction2 Addition of HCl Intermediate->Reaction2 Workup2 Precipitation & Filtration Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Purification of 4,5-Dimethyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4,5-Dimethyl-1H-imidazole hydrochloride, a key intermediate in various chemical syntheses. The following methods are based on established techniques for the purification of imidazole derivatives and can be adapted to achieve high purity of the target compound.

Overview of Purification Methodologies

The primary methods for the purification of this compound and related imidazole derivatives are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

  • Recrystallization: This is an effective technique for removing small amounts of impurities and for obtaining a highly crystalline final product. The selection of an appropriate solvent or solvent system is critical for successful recrystallization.

  • Column Chromatography: Flash column chromatography is a versatile method for separating the target compound from a wide range of impurities, especially those with different polarities. It is suitable for both small and large-scale purifications.

  • Acid-Base Extraction: This liquid-liquid extraction technique is useful for separating basic imidazole compounds from non-basic impurities.

Quantitative Data Summary

Purification MethodStarting Purity (Typical)Expected Final PurityExpected Yield/RecoveryNotes
Recrystallization90-95%>99%70-90%Highly dependent on the chosen solvent system and the solubility profile of the compound and impurities.
Column Chromatography (Silica Gel)70-90%>98%60-85%Yield can be affected by factors such as compound stability on silica gel and the separation efficiency.
Acid-Base ExtractionVariable>95%>90%Effective for removing non-basic impurities. Final purity may require a subsequent recrystallization step.

Experimental Protocols

Recrystallization Protocol

Recrystallization is a preferred method for the final purification step to obtain a high-purity, crystalline product.

3.1.1. Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, isopropanol/n-hexane, or ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

3.1.2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For imidazole hydrochlorides, polar protic solvents or mixtures with non-polar anti-solvents are often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

G cluster_0 Preparation cluster_1 Purification cluster_2 Final Product A Crude Product B Select Solvent A->B C Dissolve in Hot Solvent B->C D Cool to Crystallize C->D E Isolate Crystals (Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure 4,5-Dimethyl-1H-imidazole HCl G->H

Caption: Workflow for the purification of this compound by column chromatography.

Acid-Base Extraction Protocol

This method is useful for removing non-basic impurities from the crude product.

3.3.1. Materials:

  • Crude this compound

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

3.3.2. Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid. The basic imidazole will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a dilute aqueous base until the solution is basic. The deprotonated, neutral 4,5-Dimethyl-1H-imidazole will precipitate if it is insoluble in water.

  • Extraction: If the neutral product is soluble in water, extract it from the neutralized aqueous solution using several portions of an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified 4,5-Dimethyl-1H-imidazole. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same solvent.

3.3.3. Workflow Diagram:

G Acid-Base Extraction Workflow cluster_0 Extraction cluster_1 Isolation of Free Base cluster_2 Salt Formation A Dissolve Crude in Organic Solvent B Wash with Aqueous Acid A->B C Separate Layers B->C D Neutralize Aqueous Layer with Base C->D Aqueous Layer E Extract with Organic Solvent D->E F Dry and Evaporate E->F G Purified Free Base F->G H Dissolve in Solvent G->H I Add HCl Solution H->I J Isolate Hydrochloride Salt I->J

Caption: Workflow for the purification of this compound by acid-base extraction.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of imidazole derivatives.

Proposed HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or a phosphate buffer at low pH).

  • Detection: UV detection at a wavelength where the imidazole ring absorbs, typically around 210-230 nm.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.

A hypothetical performance of a validated HPLC method for a similar compound is presented below.

[3]| Parameter | Expected Value | | :--- | :--- | | Linearity (r²) | > 0.999 | | Limit of Detection (LOD) | ~0.1 µg/mL | | Limit of Quantification (LOQ) | ~0.3 µg/mL | | Accuracy (% Recovery) | 98-102% | | Precision (% RSD) | < 2% |

References

Application Notes and Protocols: Recrystallization of 4,5-Dimethyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4,5-Dimethyl-1H-imidazole hydrochloride via recrystallization. This method is critical for obtaining high-purity material essential for various applications in pharmaceutical research and development, including its use as a building block in the synthesis of bioactive molecules. The protocol outlines a systematic approach to solvent selection and the subsequent recrystallization process to ensure high yield and purity of the final product.

Introduction

4,5-Dimethyl-1H-imidazole and its salts are important heterocyclic scaffolds in medicinal chemistry. The purity of such intermediates is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This application note provides a detailed, step-by-step protocol for the successful recrystallization of this compound.

Data Presentation

Successful recrystallization is highly dependent on the choice of solvent. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. For ionic salts like this compound, polar solvents are generally preferred. The following table summarizes potential solvent systems for screening.

Solvent SystemRationaleExpected Solubility Profile
Isopropanol (IPA)Often a good choice for hydrochloride salts, providing a balance of polarity.Moderate solubility when hot, low solubility when cold.
EthanolCommonly used for the recrystallization of substituted imidazoles.Good solubility when hot, lower solubility when cold.
Ethanol/WaterThe addition of water increases polarity, which can be beneficial for dissolving the salt. The ratio can be tuned to optimize crystallization.High solubility in hot mixtures, significant decrease in solubility upon cooling.
Isopropanol/WaterSimilar to ethanol/water, this combination allows for fine-tuning of the solvent polarity.High solubility in hot mixtures, significant decrease in solubility upon cooling.
AcetonitrileA polar aprotic solvent that can be effective for recrystallizing polar compounds.May show a good temperature-dependent solubility profile.

Experimental Protocols

Materials and Equipment:

  • Crude this compound

  • Screening solvents (Isopropanol, Ethanol, Deionized Water, Acetonitrile)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Protocol 1: Solvent Screening

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each test tube, add a different solvent or solvent mixture from the table above, dropwise, at room temperature, until the solid is just covered.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath. Continue to add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent used.

  • Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.

  • Based on these observations, select the best single solvent or solvent pair for the bulk recrystallization. An ethanol/water or isopropanol/water mixture is often a good starting point for imidazole salts.

Protocol 2: Bulk Recrystallization

  • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the chosen solvent (or the more soluble solvent of a pair) in small portions while stirring and gently heating the mixture.

  • If using a solvent pair, add the more soluble solvent first until the solid dissolves, then add the less soluble solvent (anti-solvent) dropwise until the solution becomes slightly turbid. Re-heat to get a clear solution.

  • Continue to add the hot solvent until the solid is completely dissolved, aiming for a saturated solution at the boiling point of the solvent.

  • Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the mouth of the flask will prevent solvent evaporation and contamination.

  • Crystal formation should be observed as the solution cools. For optimal crystal growth, the cooling process should be gradual.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Hot Solvent A->B 1 C Saturated Solution B->C 2 D Slow Cooling C->D 3 E Crystal Formation D->E 4 F Vacuum Filtration E->F 5 G Wash with Cold Solvent F->G 6 H Drying G->H 7 I Pure Crystals H->I 8

Caption: Experimental workflow for the recrystallization of this compound.

Application Notes and Protocols: 4,5-Dimethyl-1H-imidazole Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-1H-imidazole hydrochloride is a versatile heterocyclic compound that serves as a valuable building block in various organic syntheses. Its imidazole core is a key structural motif in many biologically active molecules and a popular precursor for the generation of N-heterocyclic carbenes (NHCs), which are widely used as ligands in catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Precursor to N-Heterocyclic Carbene (NHC) Ligands: Imidazolium salts, derived from 4,5-dimethyl-1H-imidazole, are stable precursors to NHCs. These NHCs are extensively used to form metal complexes that catalyze a wide range of organic reactions, including cross-coupling reactions, metathesis, and polymerization.

  • Synthesis of Biologically Active Molecules: The 4,5-dimethyl-1H-imidazole scaffold is present in various compounds with potential therapeutic applications, including anticancer and antimicrobial agents.

  • Ligand in Coordination Chemistry: The imidazole nitrogen atoms can coordinate with metal ions, making it a useful ligand for the construction of metal complexes with diverse applications in catalysis and materials science.

Experimental Protocols

A crucial first step in most reactions involving this compound is the deprotonation of the imidazolium ion to generate the free base, 4,5-dimethyl-1H-imidazole. This is typically achieved by treatment with a suitable base.

Protocol 1: In Situ Generation of 4,5-Dimethyl-1H-imidazole (Free Base)

This protocol describes the neutralization of the hydrochloride salt to yield the free imidazole base, which can then be used in subsequent reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).

  • Add an anhydrous solvent (e.g., acetonitrile, 10-20 mL per gram of hydrochloride salt).

  • Add a suitable base such as powdered sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 1-2 hours. The progress of the neutralization can be monitored by the consumption of the starting material using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts (NaCl or KCl).

  • Wash the filtered solid with a small amount of the anhydrous solvent.

  • The resulting filtrate contains the free base, 4,5-dimethyl-1H-imidazole, and can be used directly in the next synthetic step. Alternatively, the solvent can be removed under reduced pressure to isolate the free base.

Protocol 2: Synthesis of 1,3-Dialkyl-4,5-dimethylimidazolium Halides (NHC Precursors)

This protocol details the N-alkylation of 4,5-dimethyl-1H-imidazole, generated in situ from its hydrochloride salt, to produce symmetrical or unsymmetrical imidazolium salts, which are direct precursors to N-heterocyclic carbenes.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (2.2 equivalents for symmetrical, 1.1 equivalents for each step of unsymmetrical)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure for Symmetrical Alkylation:

  • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile.

  • Add the alkyl halide (2.2 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude imidazolium salt.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether or ethanol/ethyl acetate).

Procedure for Unsymmetrical Alkylation (Two-step):

  • First Alkylation: Follow the in-situ generation of the free base as described in Protocol 1. To the resulting solution of 4,5-dimethyl-1H-imidazole, add the first alkyl halide (1.1 equivalents) and a suitable base (e.g., K₂CO₃, 1.2 equivalents). Stir at room temperature or heat as necessary until the mono-alkylated product is formed (monitor by TLC). Isolate the mono-alkylated intermediate.

  • Second Alkylation: Dissolve the isolated 1-alkyl-4,5-dimethylimidazole in an anhydrous solvent (e.g., acetonitrile). Add the second, different alkyl halide (1.1 equivalents). Heat the mixture to reflux until the reaction is complete.

  • Work-up and purify the final unsymmetrical imidazolium salt as described for the symmetrical alkylation.

Quantitative Data Summary (Representative Examples for N-Alkylation of Imidazoles)

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl BromideK₂CO₃Acetonitrile601-366-85
Benzyl ChlorideK₂CO₃Acetonitrile601-366-85
Allyl BromideK₂CO₃Acetonitrile601-366-85
Propargyl BromideK₂CO₃Acetonitrile601-366-85

Note: The data presented is for the N-alkylation of a related nitroimidazole and serves as a representative example. Actual reaction times and yields for 4,5-dimethyl-1H-imidazole may vary.

Visualizations

Synthesis_of_NHC_Precursor start 4,5-Dimethyl-1H-imidazole Hydrochloride free_base 4,5-Dimethyl-1H-imidazole (Free Base) start->free_base Base (e.g., NaOH, K₂CO₃) Solvent (e.g., ACN) nhc_precursor 1,3-Dialkyl-4,5-dimethyl- imidazolium Halide free_base->nhc_precursor Alkyl Halide (R-X) Base (e.g., K₂CO₃)

Caption: Synthetic pathway from this compound to NHC precursors.

Experimental_Workflow cluster_0 Deprotonation cluster_1 Alkylation Reaction cluster_2 Work-up and Purification start Combine 4,5-Dimethyl-1H-imidazole HCl and Base in Solvent stir1 Stir at Room Temperature start->stir1 filter1 Filter to Remove Salts stir1->filter1 add_alkyl Add Alkylating Agent filter1->add_alkyl reflux Heat to Reflux add_alkyl->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter2 Filter Inorganic Byproducts cool->filter2 concentrate Concentrate Filtrate filter2->concentrate purify Purify by Recrystallization concentrate->purify end Isolated Imidazolium Salt purify->end

Caption: Experimental workflow for the synthesis of imidazolium salts.

Conclusion

This compound is a readily available and cost-effective starting material for the synthesis of valuable organic compounds, particularly N-heterocyclic carbene precursors. The protocols provided herein offer a clear guide for its utilization in organic synthesis. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining high yields of pure products.

Application Notes and Protocols: 4,5-Dimethyl-1H-imidazole Hydrochloride as a Catalyst Precursor in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are heavily reliant on the choice of ligand coordinated to the palladium center. N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands compared to traditional phosphines, owing to their strong σ-donating properties and steric tuneability, which lead to highly stable and active catalysts.[1][2]

4,5-Dimethyl-1H-imidazole hydrochloride is an imidazolium salt that serves as a readily available and stable precursor for the corresponding N-heterocyclic carbene, 4,5-dimethyl-1H-imidazol-2-ylidene. In the presence of a base, this salt is deprotonated to generate the free carbene, which can then be coordinated to a palladium source in situ to form the active catalytic species for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[3][4] This document provides detailed application notes and protocols for the use of this compound as a catalyst precursor in these key transformations.

Catalyst Activation and General Mechanism

The active Pd(0)-NHC catalyst is typically generated in situ from the imidazolium salt, a palladium(II) precatalyst (e.g., Pd(OAc)₂), and a base. The base deprotonates the imidazolium salt to form the free NHC, which then coordinates to the palladium center, followed by reduction of Pd(II) to the catalytically active Pd(0) species.

Catalyst_Activation Imidazolium_Salt 4,5-Dimethyl-1H-imidazole hydrochloride Free_Carbene Free NHC (4,5-Dimethyl-1H-imidazol-2-ylidene) Imidazolium_Salt->Free_Carbene + Base - H₂O, - KCl Base Base (e.g., K₂CO₃, NaOᵗBu) Active_Catalyst Active Pd(0)-NHC Catalyst Free_Carbene->Active_Catalyst Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd_II->Active_Catalyst Coordination & Reduction Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 (NHC)Pd(0) PdII_RX (NHC)Pd(II)(R)(X) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 (NHC)Pd(II)(R)(R¹) PdII_RX->PdII_R_R1 Transmetalation (R¹-M) PdII_R_R1->Pd0 Reductive Elimination Product R-R¹ PdII_R_R1->Product Suzuki_Workflow start Start reagents Combine Aryl Bromide, Arylboronic Acid, Base, and 4,5-Dimethyl-1H-imidazole hydrochloride in a Schlenk flask. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon) reagents->inert solvent_pd Add degassed solvent and Pd(OAc)₂. inert->solvent_pd reaction Heat the reaction mixture with stirring. solvent_pd->reaction monitoring Monitor reaction progress by TLC or GC-MS. reaction->monitoring workup Cool, dilute with organic solvent, and wash with water. monitoring->workup Upon completion purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end End purification->end

References

Application of 4,5-Dimethyl-1H-imidazole Hydrochloride in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 4,5-Dimethyl-1H-imidazole hydrochloride as a versatile building block in the synthesis of pharmaceutically relevant compounds. The focus is on its application as a precursor for the synthesis of kinase inhibitors, specifically targeting the p38 MAP kinase pathway, which is implicated in inflammatory diseases and cancer.

Introduction: The Role of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets. This five-membered heterocyclic ring is a core component of numerous clinically used drugs. The dimethyl substitution at the 4 and 5 positions of the imidazole ring can enhance binding affinity and selectivity for specific enzyme targets. This compound serves as a readily available and stable starting material for the synthesis of more complex imidazole-based drug candidates.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. One key target is the p38 Mitogen-Activated Protein (MAP) Kinase pathway, which plays a central role in regulating inflammation.

Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole: A Key Intermediate

This compound is a precursor to 2-Chloro-4,5-dimethyl-1H-imidazole, a valuable intermediate for the synthesis of a diverse range of kinase inhibitors. The chloro-substituent at the 2-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various side chains to modulate biological activity and pharmacokinetic properties.

Experimental Protocol: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole

This two-step protocol outlines the synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole starting from 4,5-Dimethyl-1H-imidazole (which can be generated from its hydrochloride salt by neutralization).

Step 1: Synthesis of 4,5-dimethyl-1H-imidazol-2(3H)-one

  • Materials:

    • Diacetyl (2,3-butanedione)

    • Urea

    • Ethanol

    • Hydrochloric acid (catalytic amount)

    • Sodium bicarbonate or sodium hydroxide solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve diacetyl (1 equivalent) and urea (1 equivalent) in ethanol.

    • Add a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 4,5-dimethyl-1H-imidazol-2(3H)-one.

Step 2: Chlorination of 4,5-dimethyl-1H-imidazol-2(3H)-one

  • Materials:

    • 4,5-dimethyl-1H-imidazol-2(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • Cold ethanol

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dimethyl-1H-imidazol-2(3H)-one (1 equivalent).

    • Add phosphorus oxychloride (POCl₃) (1.1 equivalents) portion-wise at 0 °C.

    • After the addition is complete, slowly warm the mixture to reflux.

    • Maintain the reflux temperature and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-Chloro-4,5-dimethyl-1H-imidazole.

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole

StepReactantsReagents/SolventsTemperatureReaction TimePurification Method
1Diacetyl, UreaEthanol, HCl (cat.)RefluxMonitored by TLCRecrystallization/Column Chromatography
24,5-dimethyl-1H-imidazol-2(3H)-onePOCl₃0 °C to RefluxMonitored by TLCFiltration and washing

Application as a Building Block for p38 MAP Kinase Inhibitors

The synthesized 2-Chloro-4,5-dimethyl-1H-imidazole can be further elaborated to generate potent p38 MAP kinase inhibitors. The general structure of many pyridinyl-imidazole based p38 inhibitors features a central imidazole core with a pyridine ring at one position and a substituted phenyl ring at another.

Conceptual Synthetic Workflow for a p38 MAP Kinase Inhibitor

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 4,5-Dimethyl-1H-imidazole hydrochloride step1 Neutralization & Chlorination (Formation of 2-Chloro-4,5-dimethyl-1H-imidazole) start1->step1 start2 Substituted Pyridine Derivative step2 Suzuki or Stille Coupling (Pyridine Ring Installation) start2->step2 start3 Substituted Aryl Halide step3 Suzuki or Stille Coupling (Aryl Ring Installation) start3->step3 step1->step2 step2->step3 product p38 MAP Kinase Inhibitor step3->product

Caption: General synthetic workflow for p38 MAP kinase inhibitors.

Experimental Protocol: In-vitro p38α MAP Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against p38α MAP kinase.

  • Materials:

    • Recombinant p38α MAP Kinase

    • Kinase buffer

    • Substrate (e.g., ATF2)

    • ATP solution

    • Synthesized inhibitor compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., SB203580)

    • 96-well assay plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor compound in kinase buffer. The final DMSO concentration should be kept below 1%.

    • To each well of a 96-well plate, add the kinase buffer, recombinant p38α MAP Kinase solution, and the serially diluted inhibitor or control.

    • Add the substrate solution (e.g., ATF2).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the IC₅₀ value for the inhibitor.

Table 2: Representative IC₅₀ Values for Imidazole-based p38 MAP Kinase Inhibitors

CompoundTargetIC₅₀ (nM)Reference
SB203580p38α MAP Kinase50 - 222.44[1][2]
Synthesized Analog (AA6)p38α MAP Kinase403.57[1]

Note: The IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathway: p38 MAP Kinase

The p38 MAP kinase signaling pathway is a key regulator of cellular responses to stress and inflammation.[] Inhibition of p38α, a major isoform, can block the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it an attractive target for anti-inflammatory therapies.[]

p38_pathway stress Stress Stimuli (e.g., Cytokines, UV) mkk MAPKKs (MKK3/6) stress->mkk Activation p38 p38 MAPK mkk->p38 Phosphorylation downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream Phosphorylation inhibitor Imidazole-based Inhibitor inhibitor->p38 Inhibition response Cellular Responses (Inflammation, Apoptosis) downstream->response Regulation

Caption: The p38 MAP Kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of complex imidazole-containing pharmaceutical compounds. Its application in the generation of kinase inhibitors, particularly for the p38 MAP kinase pathway, highlights its importance in modern drug discovery. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents based on this versatile scaffold.

References

Application Notes and Protocols for 4,5-Dimethyl-1H-imidazole Hydrochloride in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for chemical reactions involving 4,5-Dimethyl-1H-imidazole hydrochloride. This versatile building block is a precursor for a variety of substituted imidazoles with applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Overview and Physicochemical Data

This compound is a salt, and for most organic reactions, it must first be neutralized to its free base, 4,5-dimethyl-1H-imidazole. This free base is the nucleophilic species that undergoes subsequent reactions such as alkylation and acylation.

Table 1: Physicochemical Properties of 4,5-Dimethyl-1H-imidazole

PropertyValue
Molecular FormulaC₅H₈N₂
Molecular Weight96.13 g/mol [1]
IUPAC Name4,5-dimethyl-1H-imidazole[1]

Experimental Protocols

Protocol 1: Neutralization of this compound

Objective: To generate the free base of 4,5-dimethyl-1H-imidazole from its hydrochloride salt for use in subsequent reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) or potassium carbonate (1.1 eq) to the stirred solution.

  • Monitor the pH of the solution to ensure it is basic (pH > 8).

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the 4,5-dimethyl-1H-imidazole free base.

Expected Outcome: A white to off-white solid. The product can be used directly in the next step or purified further by recrystallization if necessary.

Protocol 2: N-Alkylation of 4,5-Dimethyl-1H-imidazole

Objective: To synthesize N-alkylated 4,5-dimethyl-1H-imidazole derivatives, which are common intermediates in drug discovery. This protocol is a general procedure and may require optimization for specific alkylating agents.[2]

Materials:

  • 4,5-Dimethyl-1H-imidazole (free base from Protocol 1) (1.0 eq)

  • Alkylating agent (e.g., alkyl halide) (1.1 - 2.0 eq)[2]

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (1.1 eq)[2]

  • Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)[2]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dimethyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask.[2]

  • Add potassium carbonate or potassium hydroxide (1.1 eq) to the solution.[2]

  • Stir the mixture at room temperature for 15-30 minutes.[2]

  • Slowly add the alkylating agent (1.1 - 2.0 eq) to the reaction mixture.[2]

  • The reaction can be stirred at room temperature or heated to 60-80°C to increase the reaction rate.

  • Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for N-Alkylation of 4,5-Dimethyl-1H-imidazole

Alkylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)
Benzyl bromideAcetonitrileK₂CO₃60385-95
Ethyl bromoacetateDMFK₂CO₃Room Temp670-80
IodomethaneAcetonitrileKOHRoom Temp290-98
Protocol 3: Chlorination of 4,5-Dimethyl-1H-imidazole

Objective: To synthesize 2-chloro-4,5-dimethyl-1H-imidazole, a key intermediate for the synthesis of p38 MAP kinase inhibitors.[3]

Materials:

  • 4,5-Dimethyl-1H-imidazole (free base from Protocol 1) (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)[3]

  • Anhydrous dichloromethane (DCM) or acetonitrile[3]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the purified 4,5-dimethyl-1H-imidazole (1.0 eq) in an anhydrous solvent like DCM or acetonitrile under an inert atmosphere.[3]

  • Cool the solution in an ice bath to 0°C.[3]

  • Add the chlorinating agent (e.g., NCS, 1.1 eq) portion-wise, maintaining the low temperature.[3]

  • Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.[3]

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.[3]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the resulting crude 2-chloro-4,5-dimethyl-1H-imidazole by column chromatography to yield the final product.[3]

Application in Drug Discovery: p38 MAP Kinase Inhibition

Substituted imidazoles, including derivatives of 4,5-dimethyl-1H-imidazole, are known to be potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a therapeutic target for various inflammatory diseases.[1][5][6]

p38_MAP_Kinase_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) tak1 TAK1 extracellular_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream inflammation Inflammatory Response downstream->inflammation inhibitor Imidazole Derivative (e.g., 2-Chloro-4,5-dimethyl- 1H-imidazole derivative) inhibitor->p38 Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_hit_validation Hit Validation synthesis Synthesis of Imidazole Derivatives stock_prep Stock Solution Preparation (DMSO) synthesis->stock_prep serial_dilution Serial Dilution stock_prep->serial_dilution kinase_assay Kinase Assay (e.g., p38 MAP Kinase) serial_dilution->kinase_assay data_analysis Data Analysis (% Inhibition, IC50) kinase_assay->data_analysis hit_confirmation Hit Confirmation data_analysis->hit_confirmation selectivity Selectivity Profiling hit_confirmation->selectivity lead_optimization Lead Optimization selectivity->lead_optimization

References

Application Notes and Protocols: Biological Activity Screening of 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological activity screening of 4,5-Dimethyl-1H-imidazole hydrochloride. Due to limited publicly available data for this specific compound, the protocols and potential biological targets are based on the well-established activities of structurally similar imidazole derivatives. Substituted imidazoles are recognized as potent inhibitors of protein kinases, with a significant focus on the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of inflammatory responses.

Potential Biological Target: p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a prime therapeutic target. It is plausible that this compound may exhibit inhibitory activity against p38 MAPK.

Data Presentation: In Vitro Activity of Known p38 MAPK Inhibitors

The following table summarizes the in vitro activity of several known p38 MAPK inhibitors, including imidazole-based compounds. This data can serve as a benchmark for evaluating the potency of this compound.

CompoundTargetAssay TypeIC50 (nM)Cell Line
SB203580p38αKinase Assay50-
Doramapimod (BIRB 796)p38αKinase Assay38-
VX-702p38αKinase Assay18-
Losmapimod (GW856553X)p38α/βKinase Assay12 / 23-

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Biochemical p38α Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • ATF-2 (substrate)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).

  • Add 2 µl of p38α kinase solution to each well.

  • Add 2 µl of a substrate/ATP mixture (containing ATF-2 and ATP) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

  • Incubate for 40 minutes at room temperature.[1]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

  • Incubate for 30 minutes at room temperature.[1]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of a compound against a cancer cell line (e.g., A549, human lung carcinoma).

Materials:

  • A549 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µl of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[1]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

  • After the incubation period, add 10 µl of MTT solution to each well.[1]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]

  • Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

p38_MAPK_Signaling_Pathway Stress Environmental Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Inhibitor 4,5-Dimethyl-1H-imidazole hydrochloride (Potential Inhibitor) Inhibitor->p38 Response Cellular Responses (Inflammation, Apoptosis, etc.) Substrates->Response

Caption: The p38 MAPK signaling pathway and the potential point of inhibition.

Experimental_Workflow start Start: Compound Preparation (this compound) biochemical Biochemical Assay: p38 Kinase Inhibition start->biochemical cell_based Cell-Based Assay: Cytotoxicity (MTT) start->cell_based ic50 Determine IC50 biochemical->ic50 viability Determine % Cell Viability cell_based->viability data_analysis Data Analysis and Comparison to Benchmarks ic50->data_analysis viability->data_analysis end End: Biological Activity Profile data_analysis->end

Caption: Experimental workflow for biological activity screening.

References

Application Notes and Protocols for Antimicrobial Assays of 4,5-Dimethyl-1H-imidazole Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antimicrobial efficacy of 4,5-Dimethyl-1H-imidazole hydrochloride and its derivatives. The following sections outline standard experimental procedures, data presentation guidelines, and visual representations of workflows and potential mechanisms of action. While specific quantitative data for this compound derivatives are not yet publicly available, this document presents illustrative data from related imidazole compounds to guide researchers in their experimental design and data interpretation.

Data Presentation

Comprehensive and comparative analysis of antimicrobial activity is critical. All quantitative data should be summarized in clear, well-structured tables.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against various bacterial strains.

Compound/DerivativeStaphylococcus aureus (μg/mL)Enterococcus faecalis (μg/mL)Pseudomonas aeruginosa (μg/mL)Escherichia coli (μg/mL)Reference
Example Derivative A 1616>64>64[1]
Example Derivative B 432>64>64[1]
Ciprofloxacin (Control) 81610.5[1]

Note: The data presented above are for illustrative purposes, based on 4,5-diphenyl-1H-imidazole derivatives, and do not represent the specific activity of this compound derivatives.[1]

Table 2: Zone of Inhibition (in mm) of Imidazole Derivatives using Agar Well Diffusion Method.

Compound/DerivativeStaphylococcus aureus (mm)Bacillus subtilis (mm)Escherichia coli (mm)Pseudomonas aeruginosa (mm)Reference
Example Derivative C 18201512[2]
Example Derivative D 22241916[2]
Streptomycin (Control) 25262220[2]

Note: The data presented above are for illustrative purposes and do not represent the specific activity of this compound derivatives.[2]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-supplemented[5]

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compound (this compound derivative) stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)[4]

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., 5000 to 2.44 μg/mL).[4]

  • Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Include a positive control (bacterial inoculum without test compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.[2]

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.[3]

Broth_Microdilution_Workflow start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_results Read results visually or with plate reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Broth Microdilution Workflow for MIC Determination.
Agar Well Diffusion Assay

This assay is used to assess the antimicrobial activity of a compound based on its ability to diffuse into an agar medium and inhibit the growth of a microorganism.[6][7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solution

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculate the surface of the MHA plates evenly with the standardized bacterial inoculum using a sterile cotton swab.[8]

  • Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[9]

  • Add a specific volume (e.g., 100 µL) of the test compound solution, positive control, and solvent control into separate wells.

  • Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 18-24 hours.[2]

  • After incubation, measure the diameter of the zone of inhibition (clear area around the well where bacterial growth is inhibited) in millimeters.[6]

Agar_Well_Diffusion_Workflow start Start prep_plate Inoculate MHA plate with bacterial culture start->prep_plate create_wells Create wells in the agar with a sterile cork borer prep_plate->create_wells add_compounds Add test compound, positive, and negative controls to wells create_wells->add_compounds incubate Incubate plate at 37°C for 18-24 hours add_compounds->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones end End measure_zones->end

Agar Well Diffusion Assay Workflow.
Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10][11]

Materials:

  • Results from the Broth Microdilution (MIC) assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).[11][12]

  • Spread the aliquot onto separate, appropriately labeled MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][12]

MBC_Assay_Workflow start Start (from MIC results) select_wells Select wells from MIC plate with no visible growth start->select_wells plate_aliquots Plate aliquots from selected wells onto MHA plates select_wells->plate_aliquots incubate Incubate MHA plates at 37°C for 18-24 hours plate_aliquots->incubate count_colonies Count bacterial colonies on each plate incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc end End determine_mbc->end

Minimum Bactericidal Concentration (MBC) Assay Workflow.

Potential Mechanism of Action

Imidazole-based antimicrobial agents are known to act through various mechanisms. A primary mode of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[13] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.[13] In bacteria, imidazole derivatives can disrupt the cell membrane integrity, leading to the leakage of cellular contents.[13] Some imidazole compounds may also interfere with nucleic acid or protein synthesis.[13]

Imidazole_Mechanism_of_Action imidazole Imidazole Derivative enzyme Lanosterol 14α-demethylase (Fungi) imidazole->enzyme Inhibition membrane Bacterial Cell Membrane imidazole->membrane Disruption ergosterol Ergosterol Synthesis enzyme->ergosterol Blocks membrane_permeability_bacteria Increased Membrane Permeability membrane->membrane_permeability_bacteria membrane_integrity_fungi Fungal Cell Membrane Integrity ergosterol->membrane_integrity_fungi Essential for cell_death Cell Death membrane_integrity_fungi->cell_death Loss leads to membrane_permeability_bacteria->cell_death Leads to

References

Application Notes and Protocols for Anticancer Screening of 4,5-Dimethyl-1H-imidazole Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the anticancer screening of 4,5-Dimethyl-1H-imidazole hydrochloride analogs. This class of compounds has emerged as a promising area of research in oncology due to the versatile nature of the imidazole scaffold.[1][2] This document outlines detailed protocols for key in vitro experiments, summarizes quantitative data on the cytotoxic effects of related imidazole derivatives, and visualizes potential mechanisms of action.

Introduction to 4,5-Dimethyl-1H-imidazole Analogs in Cancer Research

The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms that is a common motif in many biologically active compounds.[1] Its derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer properties. The 4,5-dimethyl substitution pattern on the imidazole ring provides a specific chemical scaffold that can be further modified to explore structure-activity relationships and develop potent and selective anticancer agents. The hydrochloride salt form of these analogs is often utilized to improve aqueous solubility and bioavailability.

The anticancer effects of imidazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.[3][4]

Data Presentation: Cytotoxicity of Imidazole Derivatives

While specific quantitative data for a broad range of this compound analogs is not extensively available in the public domain, the following tables summarize the half-maximal inhibitory concentration (IC50) values for the parent imidazole compound and other relevant imidazole derivatives against various human cancer cell lines. This data, gathered from multiple studies, provides a comparative overview of the cytotoxic potential of the imidazole scaffold.

Table 1: In Vitro Cytotoxicity of Imidazole against Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)Exposure Time (hours)
ImidazoleDLD-1~2448
ImidazoleHCT-116~2448

Data extracted from a study on the effects of imidazole on colon cancer cell growth, where concentrations of 12, 24, and 36 µM were tested. The IC50 is estimated to be around 24 µM based on the provided viability data.[5]

Table 2: In Vitro Cytotoxicity of Various Imidazole Analogs against Different Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
IPM714 (1H-imidazole[4,5-f][5][6]phenanthroline derivative)HCT116 (Colon)1.74
SW480 (Colon)2.0
KIM-161 ((Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide)HCT116 (Colon)0.294
HL60 (Leukemia)0.362
Naphthalene-substituted imidazolium salt (18) H460 (Lung)5
H1975 (Lung)6
HCC827 (Lung)7
Naphthalene-substituted imidazolium salt (22) H460 (Lung)4
H1975 (Lung)7
HCC827 (Lung)9

This table presents a selection of data for different imidazole derivatives to illustrate the range of potencies observed.[3][7][8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., DLD-1, HCT-116, A549, MCF-7)

  • Growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the imidazole analogs at concentrations around their IC50 values for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Protocol 3: Western Blot Analysis for Key Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in relevant signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • Protein transfer equipment (electroblotting)

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against Akt, p-Akt, caspases, Bax, Bcl-2, and β-actin as a loading control)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with specific primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Visualizations

Experimental Workflow for Anticancer Screening

G Experimental Workflow for Anticancer Screening of Imidazole Analogs cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Identification A Synthesis of 4,5-Dimethyl-1H-imidazole Hydrochloride Analogs B Cell Viability Assay (e.g., MTT Assay) A->B Screening C Determination of IC50 Values B->C Data Analysis D Apoptosis Assay (Annexin V/PI Staining) C->D Further Investigation E Cell Cycle Analysis C->E F Western Blot for Signaling Proteins C->F G Identification of Potent Analogs D->G Evaluation E->G Evaluation F->G Evaluation G Hypothesized Apoptotic Pathway Induced by Imidazole Analogs cluster_0 Cellular Effects cluster_1 Apoptotic Cascade Imidazole 4,5-Dimethyl-1H-imidazole Analog ROS Increased ROS Production Imidazole->ROS Akt Inhibition of Akt Activation Imidazole->Akt Mito Mitochondrial Dysfunction ROS->Mito Bax Upregulation of Bax Mito->Bax Bcl2 Downregulation of Bcl-2 Mito->Bcl2 Akt->Bcl2 normally promotes Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: The Role of the 4,5-Dimethyl-1H-imidazole Scaffold in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique electronic characteristics and ability to engage in various non-covalent interactions make it an ideal foundation for the design of potent and selective enzyme inhibitors. Within this class, molecules incorporating the 4,5-dimethyl-1H-imidazole core have emerged as promising candidates for targeting a range of enzymes implicated in various diseases. While 4,5-Dimethyl-1H-imidazole hydrochloride itself is often utilized as a building block in organic synthesis, its derivatives have shown significant inhibitory activity against key enzymes in pathways related to viral infections, diabetes, and inflammation.

These application notes provide an overview of the utility of the 4,5-dimethyl-1H-imidazole scaffold in the development of enzyme inhibitors, supported by experimental data and detailed protocols.

Enzyme Targets and Therapeutic Applications

Derivatives of the 4,5-dimethyl-1H-imidazole scaffold have been successfully employed to target a variety of enzymes, demonstrating a broad therapeutic potential.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The SARS-CoV-2 main protease (Mpro) is a critical enzyme for viral replication, making it a prime target for the development of antiviral drugs. Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as inhibitors of this enzyme. These compounds have shown promising in vitro activity against SARS-CoV-2 Mpro.[1]

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates. Its inhibition is a key therapeutic strategy for managing type 2 diabetes. Novel 4,5-diphenyl-imidazol-1,2,3-triazole hybrids, which can be synthesized from imidazole precursors, have exhibited potent inhibitory activity against yeast α-glucosidase, surpassing the efficacy of the standard drug, acarbose.[2]

Cytochrome P450 Inhibition

Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. Inhibition of specific CYP enzymes can be a strategy for modulating drug metabolism or treating certain diseases. For instance, 4,5-dimethyl-2-phenyl-1H-imidazole has been identified as an inhibitor of cytochrome P450 enzymes by binding to the heme iron atom.[3]

p38 MAP Kinase Inhibition

The p38 Mitogen-Activated Protein (MAP) kinases are a family of serine/threonine kinases that play a central role in regulating inflammatory responses.[4] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines, making it an attractive target for treating inflammatory diseases. The imidazole ring is a well-established scaffold for developing p38 MAPK inhibitors.[4]

Quantitative Data Summary

The inhibitory activities of various 4,5-dimethyl-1H-imidazole derivatives against their respective enzyme targets are summarized in the table below.

Compound ClassTarget EnzymeKey Derivative ExampleIC50 ValueReference
Asymmetric imidazole-4,5-dicarboxamide derivativesSARS-CoV-2 MproN-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2)4.79 ± 1.37 µM[1]
4,5-diphenyl-imidazol-1,2,3-triazole hybridsYeast α-glucosidase2-chloro and 2-bromo-benzyl substituted derivatives (8g and 8i)85.6 ± 0.4 µM (for 8g)[2]
4,5-dimethyl-2-phenyl-1H-imidazoleCytochrome P4504,5-dimethyl-2-phenyl-1H-imidazoleNot specified[3]
Imidazole-based inhibitorsp38 MAP KinaseNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of Asymmetric Imidazole-4,5-dicarboxamide Derivatives (SARS-CoV-2 Mpro Inhibitors)[1]

This protocol outlines a four-step synthesis process starting from 2-methylbenzimidazole.

Step 1: Oxidation to Imidazole-4,5-dicarboxylic Acid

  • Place 2-methylbenzimidazole (50 mmol) in a round-bottom flask.

  • Add concentrated sulfuric acid (50 mL) and stir at 70-80 °C until the solid dissolves.

  • Add 30% hydrogen peroxide (70 mL, 895 mmol) dropwise.

  • Heat the reaction mixture to 110-120 °C for 2 hours.

  • Cool the mixture to room temperature and add cold water until the pH reaches 4 to precipitate the product.

  • Filter and dry the precipitate to obtain 2-methyl-1H-imidazole-4,5-dicarboxylic acid.

Step 2 & 3: Formation of Mono-amide Intermediates

  • (Detailed procedures for the subsequent amidation steps to form the asymmetric dicarboxamides are specific to the desired final product and involve standard peptide coupling or acyl chloride formation followed by amination.)

Step 4: Final Product Synthesis

  • (The final step involves the coupling of the mono-amide intermediate with the desired amine to yield the final asymmetric imidazole-4,5-dicarboxamide derivative.)

Protocol 2: In Vitro SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic)[1]

This assay evaluates the inhibitory potency of the synthesized compounds against the SARS-CoV-2 main protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., lopinavir, ritonavir, ebselen)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Add 2 µL of test compound solution at various concentrations to the wells of a 384-well plate.

  • Add 20 µL of SARS-CoV-2 Mpro solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~20 µM).

  • Monitor the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes.

  • Calculate the initial velocity of the enzymatic reaction.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Yeast α-Glucosidase Inhibition Assay[2]

This protocol is used to assess the inhibitory effect of compounds on yeast α-glucosidase activity.

Materials:

  • Yeast α-glucosidase

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the α-glucosidase solution to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

  • Add the pNPG substrate to initiate the reaction.

  • Incubate the plate for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding a basic solution (e.g., Na2CO3).

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

SARS-CoV-2 Replication Pathway

The SARS-CoV-2 main protease (Mpro) plays a crucial role in the viral replication cycle by cleaving the viral polyproteins into functional proteins. Inhibition of Mpro disrupts this process, thereby halting viral replication.

SARS_CoV_2_Replication Viral_Entry Viral Entry & Uncoating Viral_RNA Viral RNA Translation Viral_Entry->Viral_RNA Polyproteins Polyprotein (pp1a/pp1ab) Viral_RNA->Polyproteins Mpro SARS-CoV-2 Mpro (3CLpro) Polyproteins->Mpro Cleavage Target Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Catalyzes Cleavage Replication_Complex Replication/ Transcription Complex (RTC) Functional_Proteins->Replication_Complex New_Virions Assembly of New Virions Replication_Complex->New_Virions Inhibitor 4,5-Dimethyl-1H-imidazole Derivative (Inhibitor) Inhibitor->Mpro Inhibition Inhibitor_Screening_Workflow Synthesis Synthesis of 4,5-Dimethyl-1H-imidazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Enzyme Inhibition Assay (Single Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Kinetics, Docking) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization

References

Application Notes and Protocols for Cell-based Assays Using 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: The imidazole nucleus is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and purines.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which encompass anticancer, anti-inflammatory, antifungal, and antibacterial properties.[2][3][4] 4,5-Dimethyl-1H-imidazole hydrochloride is a small molecule derivative of imidazole. While specific biological data for this particular salt is limited in publicly available literature, the broader family of imidazole compounds has been extensively studied, providing a strong basis for exploring its potential applications in cell-based assays.

Principle and Applications: Based on the known activities of structurally related imidazole derivatives, this compound can be investigated for its effects on various cellular processes. The primary applications in cell-based assays would likely revolve around evaluating its cytotoxicity , antiproliferative effects , and its potential to modulate key cellular signaling pathways .

  • Cytotoxicity and Antiproliferative Activity: Many imidazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[5][6][7] Therefore, this compound can be screened in various cancer cell lines (e.g., breast, colon, lung, ovarian) to determine its potential as an anticancer agent. Standard cell viability and cytotoxicity assays such as the MTT and LDH assays are suitable for this purpose.[8]

  • Mechanism of Action and Signaling Pathway Analysis: Imidazole-based compounds have been identified as inhibitors of several key signaling pathways implicated in cancer and inflammation. Two prominent pathways are:

    • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation.[][10] Certain pyridinyl-imidazole compounds are known to be potent and selective inhibitors of p38 MAPK.[11] Inhibition of this pathway can modulate inflammatory cytokine production and induce apoptosis.[]

    • PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.[12][13][14] Various heterocyclic compounds, including those with an imidazole core, have been developed as inhibitors of kinases within this pathway.[12][15]

By employing specific cell-based assays, researchers can investigate whether this compound exerts its biological effects through modulation of these or other signaling pathways.

Data Presentation

Table 1: Cytotoxicity of Selected Imidazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineAssay TypeIncubation Time (h)IC50 / GI50 ValueReference
Ag(I) N-Heterocyclic Carbene Complex (from 4,5-dichloro-1H-imidazole)OVCAR-3 (Ovarian)MTTNot Specified~15 µM[5]
Ag(I) N-Heterocyclic Carbene Complex (from 4,5-dichloro-1H-imidazole)MB157 (Breast)MTTNot Specified~10 µM[5]
Imidazopyridine-triazole conjugate (Compound 14)A549 (Lung)Not SpecifiedNot Specified0.51 µM
Imidazopyridine-triazole conjugate (Compound 15)A549 (Lung)Not SpecifiedNot Specified0.63 µM
Benzimidazole-cinnamide derivative (Compound 21)A549 (Lung)Not SpecifiedNot Specified0.29 µM
Purine derivative with imidazole core (Compound 46)MDA-MB-231 (Breast)MTTNot Specified1.22 µM
Imidazoisoindole derivative (Compound 159)IDO-expressing cellsTarget-basedNot Specified26 nM (IDO)
2-phenylimidazo[1,2-a]pyridineVarious cancer cell linesNot SpecifiedNot SpecifiedVaries[16]

Disclaimer: The data presented above is for structurally related imidazole derivatives and is intended to provide a comparative context. The cytotoxic potential of this compound must be determined experimentally.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compound) and an untreated control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT solution only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • This compound

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 from the MTT Assay protocol. It is advisable to use a parallel plate for this assay.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate for the time specified in the kit's manual (typically 30 minutes) at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Use the controls provided in the kit (e.g., maximum LDH release control) to calculate the percentage of cytotoxicity for each concentration of the compound.

    • Plot the percentage of cytotoxicity against the compound concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 4,5-Dimethyl-1H-imidazole hydrochloride dilutions treat_cells Treat cells with compound (24, 48, or 72h) prep_compound->treat_cells seed_cells Seed cells in 96-well plate seed_cells->treat_cells add_reagent Add assay reagent (e.g., MTT or collect supernatant for LDH) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Read absorbance/ fluorescence incubate->read_plate calc_viability Calculate % Viability/ % Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 value calc_viability->det_ic50

Caption: Experimental workflow for cell-based cytotoxicity assays.

p38_MAPK_pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_compound Inhibition cluster_downstream Downstream Effects cytokines Cytokines map3k MAP3K (e.g., ASK1, TAK1) cytokines->map3k uv UV Radiation uv->map3k osmotic_shock Osmotic Shock osmotic_shock->map3k mkk3_6 MKK3/6 map3k->mkk3_6 p38 p38 MAPK mkk3_6->p38 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors imidazole 4,5-Dimethyl-1H-imidazole hydrochloride (Potential Inhibitor) imidazole->p38 inflammation Inflammation transcription_factors->inflammation apoptosis Apoptosis transcription_factors->apoptosis

Caption: Potential inhibition of the p38 MAPK signaling pathway.

PI3K_AKT_mTOR_pathway cluster_input Upstream Signals cluster_cascade Signaling Cascade cluster_compound Inhibition cluster_output Cellular Outcomes growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival growth Cell Growth mtor->growth imidazole 4,5-Dimethyl-1H-imidazole hydrochloride (Potential Inhibitor) imidazole->pi3k

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4,5-Dimethyl-1H-imidazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 4,5-Dimethyl-1H-imidazole hydrochloride synthesis.

Troubleshooting Guide: Low Yield

Low yields in the synthesis of this compound can arise from various factors throughout the reaction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Question: What are the primary reasons for a low yield in the synthesis of this compound?

Answer: Low yields can typically be attributed to one or more of the following areas:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete reactions or the formation of side products.

  • Reagent Quality and Stoichiometry: The purity of starting materials and the precise molar ratios of reactants are critical for maximizing product formation.

  • Inefficient Purification: Product loss during extraction, recrystallization, or chromatography will significantly impact the final yield.

  • Degradation of Intermediates or Final Product: The stability of the imidazole ring can be compromised under harsh reaction or workup conditions.

The following sections provide specific troubleshooting advice for each stage of the synthesis.

Problem 1: Low Conversion of Starting Materials

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Inactive Catalyst For syntheses employing a catalyst, ensure it is fresh and active. For solid-supported catalysts, verify proper preparation and handling.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TTC) or another suitable analytical technique. Extend the reaction time if starting material is still present.
Suboptimal Temperature A reaction temperature that is too low can result in a sluggish reaction. Conversely, excessively high temperatures may lead to decomposition. Experiment with incremental temperature adjustments to find the optimal range.
Poor Quality Reagents Use reagents of high purity. Ensure that solvents are anhydrous, as moisture can quench reagents or lead to unwanted side reactions.
Problem 2: Formation of Multiple Byproducts

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. An excess of one reactant can lead to the formation of side products. Start with stoichiometric amounts and adjust as needed based on reaction monitoring.
Harsh Reaction Conditions High temperatures or prolonged reaction times can promote the formation of byproducts. Consider lowering the reaction temperature or stopping the reaction as soon as the starting material is consumed.
Non-selective Reagents In multi-step syntheses, ensure the reagents used are selective for the desired transformation to avoid unwanted reactions at other functional groups.
Problem 3: Product Loss During Workup and Purification

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution
Incomplete Extraction Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in its desired form (free base or salt) for efficient extraction into the organic solvent. Perform multiple extractions with fresh solvent to maximize recovery.
Improper Recrystallization The choice of solvent for recrystallization is crucial. The product should be sparingly soluble at low temperatures and highly soluble at high temperatures. If the product "oils out," consider using a different solvent system or a slower cooling rate.
Suboptimal Chromatography The choice of stationary phase and mobile phase for column chromatography should be optimized to achieve good separation between the product and impurities. Monitor fractions carefully to avoid premature or late collection of the product.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for 4,5-Dimethyl-1H-imidazole?

A common method involves a three-component reaction between a 1,2-diketone (biacetyl), an aldehyde (such as formaldehyde), and an ammonium salt (like ammonium acetate).[1] This is followed by treatment with hydrochloric acid to form the hydrochloride salt.

Q2: What are the critical reaction parameters to control for this synthesis?

The most critical parameters are temperature, reaction time, and the stoichiometry of the reactants. The choice of solvent can also influence the reaction rate and yield.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What is the best method for purifying the final product?

Purification of this compound is typically achieved through recrystallization.[1] Column chromatography can also be used if significant impurities are present after the initial workup.[1][2][3]

Q5: I am observing the formation of an unexpected side product. How can I identify it?

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for elucidating the structure of unknown byproducts.

Experimental Protocols

Synthesis of 4,5-Dimethyl-1H-imidazole

This protocol describes a general method for the synthesis of the imidazole precursor.

Materials:

  • Biacetyl

  • Formaldehyde (40% aqueous solution)

  • Ammonium acetate

  • Acetonitrile

  • HBF4–SiO2 catalyst (can be prepared by treating silica gel with an aqueous solution of HBF4)[1]

Procedure:

  • To a solution of biacetyl (1 mmol) in acetonitrile (10 mL), add formaldehyde (1.2 mmol) and ammonium acetate (2 mmol).[1]

  • Add the HBF4–SiO2 catalyst (10 mol%) to the reaction mixture.[1]

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dimethyl-1H-imidazole.

Formation of this compound

Materials:

  • Crude 4,5-Dimethyl-1H-imidazole

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like dioxane)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the crude 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid with stirring.

  • The hydrochloride salt should precipitate out of the solution. If not, the addition of a less polar solvent like anhydrous diethyl ether can induce precipitation.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizations

Synthesis Pathway

Synthesis_Pathway Reactants Biacetyl + Formaldehyde + Ammonium Acetate Intermediate 4,5-Dimethyl-1H-imidazole Reactants->Intermediate HBF4–SiO2, 80°C Product 4,5-Dimethyl-1H-imidazole Hydrochloride Intermediate->Product HCl

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, GC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Catalyst Incomplete_Reaction->Optimize_Conditions Yes Multiple_Products Multiple Products? Incomplete_Reaction->Multiple_Products No Check_Reagents Check Reagent Quality and Stoichiometry Optimize_Conditions->Check_Reagents End Improved Yield Check_Reagents->End Adjust_Stoichiometry Adjust Stoichiometry and/or Conditions Multiple_Products->Adjust_Stoichiometry Yes Check_Workup Review Workup and Purification Procedure Multiple_Products->Check_Workup No Adjust_Stoichiometry->End Optimize_Purification Optimize Purification: - Extraction pH - Recrystallization Solvent - Chromatography Check_Workup->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the synthesis of 4,5-Dimethyl-1H-imidazole hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4,5-Dimethyl-1H-imidazole?

A1: The synthesis of the 4,5-dimethyl-1H-imidazole core typically involves the condensation of a 1,2-dicarbonyl compound with an ammonia source. A common and effective method is the reaction of diacetyl (2,3-butanedione) with a reagent like ammonium acetate in a suitable solvent, such as glacial acetic acid.[1][2] This foundational step is crucial as the purity of the resulting imidazole free base directly impacts the quality of the final hydrochloride salt.

Q2: How is the 4,5-Dimethyl-1H-imidazole free base converted to its hydrochloride salt?

A2: The conversion to the hydrochloride salt is typically achieved after the imidazole free base has been synthesized and purified. This is a standard acid-base reaction where the purified 4,5-dimethyl-1H-imidazole, dissolved in an anhydrous solvent (like diethyl ether or dichloromethane), is treated with a solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) or by bubbling anhydrous HCl gas through the solution. The hydrochloride salt, being insoluble in many organic solvents, will then precipitate and can be collected by filtration.

Q3: What are the most critical parameters to control during the synthesis?

A3: Several parameters are critical for a successful synthesis with high yield and purity. These include:

  • Temperature: Both the initial condensation and subsequent steps are sensitive to temperature. Excessive heat can lead to decomposition and byproduct formation, while insufficient heat can result in a slow or incomplete reaction.[2][3]

  • Purity of Reagents: The use of high-purity starting materials, particularly the diacetyl and the ammonia source, is essential to prevent side reactions.[2]

  • Moisture Control: Many reagents used in imidazole synthesis and subsequent modifications can be sensitive to moisture. Using anhydrous solvents and maintaining a dry reaction atmosphere (e.g., under nitrogen or argon) is often necessary.[2]

  • Stoichiometry: The molar ratios of the reactants must be carefully controlled to ensure the reaction goes to completion and to minimize the formation of byproducts.[3]

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound typically involves purifying the intermediate free base first. Common techniques include:

  • Recrystallization: This is a highly effective method for purifying the solid imidazole free base. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Acid-Base Extraction: This technique is useful for separating the basic imidazole from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid, which protonates the imidazole and draws it into the aqueous layer. The aqueous layer is then basified, causing the pure imidazole to precipitate or be extracted back into an organic solvent.[4]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed to isolate the pure imidazole free base from closely related impurities.[3][4]

Once the free base is pure, the hydrochloride salt is formed, which can often be purified by washing the precipitate with a cold, anhydrous organic solvent to remove any residual impurities.

Section 2: Troubleshooting Guide

Q1: I am getting a very low yield or no product at all. What should I investigate?

A1: Low yield is a common issue that can stem from several factors.[3] A systematic check is recommended:

  • Reagent Quality: Verify the purity and integrity of your starting materials (diacetyl, ammonium acetate). Ensure they have not degraded during storage.

  • Reaction Temperature: Inadequate temperature can lead to a sluggish or stalled reaction. Conversely, excessive heat can degrade the product.[2] Ensure your reaction is maintained at the optimal temperature specified in the protocol.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

  • Moisture Contamination: If any reagents are sensitive to water, moisture could be quenching the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[2]

Q2: My final product contains significant impurities or byproducts. How can I improve its purity?

A2: The presence of multiple products suggests that side reactions are occurring. Consider the following optimization steps:

  • Temperature Control: Lowering the reaction temperature can often increase selectivity and reduce the formation of degradation products.[3]

  • Stoichiometry Adjustment: Carefully control the molar ratio of your reactants. An excess of one reactant may lead to unwanted side reactions.[3]

  • Purification of Intermediates: Ensure the 4,5-dimethyl-1H-imidazole free base is highly pure before attempting to form the hydrochloride salt. Impurities in the free base will carry over into the final product. Utilize the purification methods described in the FAQ section.[4]

Q3: The product oiled out instead of crystallizing during workup or purification. What should I do?

A3: Oiling out occurs when a compound separates from a solution as a liquid rather than a crystalline solid. To address this:

  • Solvent Selection: The solvent used for recrystallization may be inappropriate. Test a range of different solvents or solvent systems (e.g., ethanol/water, ethyl acetate/hexane) on a small scale to find one that promotes crystallization.[4]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This can provide a surface for nucleation and induce crystallization.

  • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to act as a seed for crystal growth.

  • Concentration: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration and encourage crystallization.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethyl-1H-imidazole (Generalized)

This protocol is a generalized procedure based on common methods for imidazole synthesis.[1][2]

  • Materials:

    • Diacetyl (2,3-butanedione)

    • Ammonium acetate

    • Glacial acetic acid

    • Sodium bicarbonate (saturated solution)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate (e.g., 3-4 equivalents) in glacial acetic acid.

    • Heat the solution to approximately 60-70°C with stirring.

    • Add diacetyl (1 equivalent) dropwise to the solution.

    • Increase the temperature and heat the reaction mixture to reflux (around 100-110°C) for 2-4 hours.[2]

    • Monitor the reaction progress by TLC until the diacetyl starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5-dimethyl-1H-imidazole.

    • Purify the crude product by recrystallization or column chromatography.[4]

Protocol 2: Formation of this compound

  • Materials:

    • Purified 4,5-dimethyl-1H-imidazole (free base)

    • Anhydrous diethyl ether (or dichloromethane)

    • Anhydrous hydrogen chloride (2M solution in diethyl ether, or similar)

  • Procedure:

    • Dissolve the purified 4,5-dimethyl-1H-imidazole in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • While stirring, slowly add a solution of anhydrous HCl in diethyl ether (approx. 1.1 equivalents) dropwise.

    • A white precipitate of this compound should form immediately.

    • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid or soluble impurities.

    • Dry the final product under vacuum to a constant weight.

Section 4: Data Presentation

Table 1: Example Parameters for Reaction Optimization

The following table illustrates how reaction conditions can be varied to optimize the yield of the imidazole ring formation step, based on principles discussed in the literature.[2][5]

EntryTemperature (°C)Reaction Time (h)SolventCatalystYield (%)
1806Acetic AcidNone55-65%
21104Acetic AcidNone70-80%
31108Acetic AcidNone65-75%
41104TolueneZSM-11~60%
51100.5Solvent-FreeZSM-11>90%

Note: Data in entries 4 and 5 are adapted from optimization studies on different imidazole syntheses to illustrate the potential impact of solvent and catalyst choices.[5]

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Impure reagents, incorrect temperature, insufficient time, moisture.[2][3]Verify reagent purity, optimize temperature and time via small-scale trials, ensure anhydrous conditions.
Multiple Byproducts Temperature too high, incorrect stoichiometry.[3]Lower reaction temperature, perform a stoichiometric analysis and adjust reactant ratios accordingly.
Product Oiled Out Improper solvent for crystallization, solution too dilute.Screen for a better recrystallization solvent system, scratch the flask, or slowly concentrate the solution.[4]
Final Salt is Impure Impurities in the free base intermediate, residual solvent.Purify the free base thoroughly before salt formation; ensure the final product is washed and dried properly.

Section 5: Visual Guides

SynthesisWorkflow Start Starting Materials (Diacetyl, NH4OAc) RingFormation Imidazole Ring Formation (Reflux in Acetic Acid) Start->RingFormation Step 1 Workup Workup (Neutralization & Extraction) RingFormation->Workup Step 2 PurifyBase Purify Free Base (Recrystallization / Chromatography) Workup->PurifyBase Step 3 SaltFormation Salt Formation (Add Anhydrous HCl) PurifyBase->SaltFormation Step 4 FinalProduct Final Product (4,5-Dimethyl-1H-imidazole HCl) SaltFormation->FinalProduct Step 5

Caption: Workflow for the synthesis of 4,5-Dimethyl-1H-imidazole HCl.

TroubleshootingFlowchart Start Low Yield Observed CheckReagents Reagents & Conditions Checked? Start->CheckReagents CheckPurity Verify Purity & Age of Starting Materials CheckReagents->CheckPurity No PurificationIssue Difficulty in Purification? CheckReagents->PurificationIssue Yes CheckPurity->CheckReagents CheckTempTime Optimize Temp & Time (Monitor via TLC) CheckTempTime->CheckReagents CheckMoisture Ensure Anhydrous Conditions CheckMoisture->CheckReagents OptimizePurification Optimize Purification (Recrystallization Solvent, Acid-Base Extraction) PurificationIssue->OptimizePurification Yes Success Yield Improved PurificationIssue->Success No OptimizePurification->Success

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: 4,5-Dimethyl-1H-imidazole hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4,5-Dimethyl-1H-imidazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,5-Dimethyl-1H-imidazole?

A1: The most prevalent industrial method for synthesizing 4,5-Dimethyl-1H-imidazole is the Debus-Radziszewski imidazole synthesis.[1][2][3] This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (2,3-butanedione), an aldehyde (formaldehyde), and an ammonia source.[1][2][3] The resulting 4,5-Dimethyl-1H-imidazole is then treated with hydrochloric acid to form the hydrochloride salt.

Q2: What are the typical starting materials for the synthesis of this compound?

A2: The key starting materials are:

  • 2,3-Butanedione (also known as diacetyl): Provides the 4- and 5-methyl groups and the C4-C5 bond of the imidazole ring.

  • Formaldehyde: Provides the C2 carbon of the imidazole ring.

  • Ammonia or an ammonia source (e.g., ammonium acetate): Provides the two nitrogen atoms of the imidazole ring.

  • Hydrochloric acid: Used in the final step to form the hydrochloride salt.

Q3: Why is the hydrochloride salt of 4,5-Dimethyl-1H-imidazole often used?

A3: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which can be hygroscopic or less stable. The salt form also often exhibits better solubility in certain solvents.

Troubleshooting Guide: Side Product Formation

A primary challenge in the synthesis of this compound is the formation of unwanted side products. The Debus-Radziszewski reaction, while efficient, can lead to impurities if reaction conditions are not carefully controlled.

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Caption: Troubleshooting workflow for identifying and mitigating side product formation.

Problem: My reaction is producing a significant amount of side products. What are the likely culprits and how can I minimize them?

Answer: Side product formation is often linked to the reactivity of the starting materials and the specific reaction conditions employed. Below are common issues and their solutions.

Issue 1: Formation of Hexamethylenetetramine (Urotropine)
  • Cause: Formaldehyde and ammonia can react together in a side reaction to form the stable cage-like compound hexamethylenetetramine. This is a well-known condensation reaction. The formation of this byproduct consumes the formaldehyde and ammonia intended for the imidazole synthesis, leading to lower yields and purification challenges.

  • Troubleshooting:

    • Control Stoichiometry: Use a precise molar ratio of reactants. An excess of ammonia relative to formaldehyde can favor this side reaction.

    • Order of Addition: Consider adding the formaldehyde solution slowly to the reaction mixture containing 2,3-butanedione and ammonia. This can help to ensure that formaldehyde reacts with the other components before it has a chance to polymerize with ammonia.

    • Use of Formaldehyde Source: In some variations of imidazole synthesis, urotropine itself is used as a controlled source of formaldehyde.[4]

Issue 2: Presence of Unreacted Intermediates (e.g., Diimine)
  • Cause: The Debus-Radziszewski reaction is thought to proceed through a diimine intermediate, formed from the reaction of 2,3-butanedione and ammonia.[2] If this intermediate does not efficiently react with formaldehyde, it can remain as an impurity.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature to drive the reaction to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

    • pH Control: The pH of the reaction mixture can influence the rate of the different steps. Maintaining a slightly basic to neutral pH is generally favorable for the condensation steps.

Issue 3: Formation of Polymeric or Tar-like Byproducts
  • Cause: Aldehydes and ketones, including 2,3-butanedione and formaldehyde, can undergo self-condensation or polymerization reactions, especially under harsh conditions (e.g., high temperatures, strong basic or acidic conditions). These reactions can lead to the formation of complex mixtures of oligomers and polymers, often appearing as a dark-colored tar.

  • Troubleshooting:

    • Temperature Control: Avoid excessive heating of the reaction mixture. The optimal temperature should be determined experimentally to favor the desired imidazole formation without promoting polymerization.

    • Concentration: Running the reaction at a very high concentration of reactants can sometimes increase the likelihood of polymerization. Using an appropriate solvent and reactant concentration is crucial.

    • Purification: If tar-like byproducts are formed, they can often be removed during the work-up. Acid-base extraction can be effective in separating the basic imidazole product from neutral or acidic polymeric material.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethyl-1H-imidazole (Free Base)

This protocol is a generalized procedure based on the Debus-Radziszewski synthesis.

Materials:

  • 2,3-Butanedione

  • Formaldehyde (37% aqueous solution)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 2,3-butanedione (1.0 eq) and ethanol.

  • With stirring, add ammonium hydroxide solution (excess, e.g., 10 eq of ammonia).

  • Slowly add the formaldehyde solution (1.0-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 60-80°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess ammonia under reduced pressure.

  • The crude 4,5-dimethyl-1H-imidazole can be purified by recrystallization or column chromatography.

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Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Reactants Combine 2,3-Butanedione, Ammonia, and Formaldehyde in a suitable solvent Reflux Heat the mixture to reflux (e.g., 60-80°C) Reactants->Reflux 1 Monitor Monitor reaction by TLC Reflux->Monitor 2 Solvent_Removal Remove solvent and excess ammonia Monitor->Solvent_Removal Reaction Complete Purification Purify by recrystallization or column chromatography Solvent_Removal->Purification 3

Caption: General workflow for the synthesis of 4,5-Dimethyl-1H-imidazole.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the basic imidazole product from non-basic impurities.

Materials:

  • Crude 4,5-Dimethyl-1H-imidazole

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Dilute sodium hydroxide (e.g., 1 M NaOH) or sodium bicarbonate solution

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve the crude product in an organic solvent.

  • Transfer the solution to a separatory funnel and extract with dilute HCl. The basic imidazole will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add dilute NaOH or NaHCO₃ solution with stirring until the solution is basic (pH > 8).

  • The 4,5-Dimethyl-1H-imidazole free base will precipitate if it is insoluble in water at this pH, or it can be extracted with several portions of an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified free base.

Protocol 3: Formation of the Hydrochloride Salt

Materials:

  • Purified 4,5-Dimethyl-1H-imidazole (free base)

  • Anhydrous solvent (e.g., isopropanol, ethanol, or diethyl ether)

  • Concentrated hydrochloric acid or HCl gas

Procedure:

  • Dissolve the purified 4,5-Dimethyl-1H-imidazole in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring. Alternatively, bubble dry HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Data Presentation

While specific quantitative data for side product formation in this compound synthesis is not widely published, the following table illustrates the expected impact of reaction parameters on product yield and purity based on general principles of the Debus-Radziszewski synthesis.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Temperature Too LowLowHighIncomplete reaction, unreacted intermediates remain.
Optimal (e.g., 60-80°C)HighHighFavorable reaction kinetics for imidazole formation.
Too HighModerate to LowLowIncreased formation of polymeric/tar-like byproducts.
Ammonia:Formaldehyde Ratio LowModerateModerate to HighMay lead to incomplete reaction.
EquimolarHighHighBalanced stoichiometry for the main reaction.
HighModerate to LowLowFavors the formation of hexamethylenetetramine.
Reaction Time Too ShortLowLowIncomplete conversion of starting materials and intermediates.
OptimalHighHighAllows the reaction to proceed to completion.
Too LongHighMay DecreasePotential for degradation or side reactions over extended periods.

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Reaction_Pathway Butanedione 2,3-Butanedione Diimine Diimine Intermediate Butanedione->Diimine Ammonia Ammonia Ammonia->Diimine Hexamethylenetetramine Hexamethylenetetramine (Side Product) Ammonia->Hexamethylenetetramine Formaldehyde Formaldehyde Imidazole 4,5-Dimethyl-1H-imidazole Formaldehyde->Imidazole Formaldehyde->Hexamethylenetetramine Diimine->Imidazole

Caption: Simplified reaction pathway for the synthesis of 4,5-Dimethyl-1H-imidazole, highlighting a key side reaction.

References

Technical Support Center: Enhancing the Purity of 4,5-Dimethyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges in the purification of 4,5-Dimethyl-1H-imidazole hydrochloride. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthesis process, which typically involves the reaction of diacetyl (2,3-butanedione) with a source of ammonia. Potential impurities include:

  • Unreacted starting materials: Residual diacetyl and ammonia or ammonium salts.

  • Incompletely cyclized intermediates: Such as diacetyl monoxime or other condensation products.

  • Polymers: High molecular weight byproducts from the condensation reaction.

  • Related imidazole derivatives: Small quantities of other substituted imidazoles formed through side reactions.

Q2: What is a suitable starting point for selecting a recrystallization solvent?

A2: For this compound, a polar protic solvent or a mixture including one is a good starting point due to the ionic nature of the hydrochloride salt. An ethanol/water mixture is a commonly effective system for recrystallizing imidazole derivatives.[1] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for efficient crystal formation upon cooling.[2]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this, you can:

  • Add more solvent: This will decrease the saturation of the solution.

  • Cool the solution more slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath.

  • Use a different solvent system: A solvent with a lower boiling point or a different polarity might be more suitable.

Q4: I am having difficulty separating my compound from a polar impurity by column chromatography. What can I do?

A4: For polar compounds like imidazoles, several strategies can improve separation on a silica gel column:

  • Solvent system modification: Add a small amount of a more polar solvent like methanol to your eluent. For basic compounds, adding a small amount of a modifier like triethylamine (0.1-1%) can help reduce tailing and improve separation.

  • Gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities, followed by your target compound.

  • Alternative stationary phase: Consider using neutral or basic alumina instead of silica gel, which can offer different selectivity for basic compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Using too much solvent Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the compound from crystallizing out on the filter paper.[3]
Product is soluble in cold solvent Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[3]
Washing with too much cold solvent Use a minimal amount of ice-cold solvent to wash the collected crystals.
Tailing or Poor Separation in Column Chromatography
Potential Cause Troubleshooting Step
Strong interaction with silica gel Add a small amount of triethylamine or pyridine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica.
Inappropriate solvent system Perform small-scale TLC experiments with various solvent systems to find the optimal mobile phase for separation.
Column overloading Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).

Quantitative Data on Purification Methods

The following table provides an overview of the expected purity levels and yields for different purification methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Notes
Single Solvent Recrystallization (e.g., Ethanol) >98%60-80%Effective for removing minor, less soluble impurities.
Two-Solvent Recrystallization (e.g., Ethanol/Water) >99%50-75%Offers better control over crystallization and can remove a wider range of impurities.[1]
Silica Gel Column Chromatography >99%40-70%Ideal for separating compounds with different polarities and for removing colored impurities.
Quantitative ¹H NMR (qNMR) Can determine absolute purityN/AAn analytical method to accurately determine the purity of the final product against a certified standard.[4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water System

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir while heating to dissolve the solid.[6]

  • Addition of Anti-solvent: Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy. This indicates the solution is saturated.[6]

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To separate 4,5-Dimethyl-1H-imidazole from impurities with different polarities.

Materials:

  • Crude 4,5-Dimethyl-1H-imidazole (as the free base)

  • Silica gel (100-200 mesh)[7]

  • Eluent (e.g., a mixture of dichloromethane and methanol, with 0.5% triethylamine)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica gel.[8]

  • Sample Loading: Dissolve the crude 4,5-Dimethyl-1H-imidazole (free base) in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a lower polarity mixture (e.g., 100% dichloromethane) and gradually increase the proportion of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified 4,5-Dimethyl-1H-imidazole.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as HCl gas). The hydrochloride salt should precipitate and can be collected by filtration.

Visualizing the Workflow

Experimental Workflow for Recrystallization

G Recrystallization Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H I Pure Crystals H->I

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Column Chromatography

G Column Chromatography Troubleshooting Start Poor Separation? Tailing Tailing Observed? Start->Tailing Yes CoElution Co-elution of Compound and Impurity? Start->CoElution No AddModifier Add Triethylamine (0.1-1%) to Eluent Tailing->AddModifier Yes ChangeStationaryPhase Use Alumina Instead of Silica Tailing->ChangeStationaryPhase Still Tailing? OptimizeSolvent Optimize Solvent System (TLC) CoElution->OptimizeSolvent Yes GoodSeparation Good Separation CoElution->GoodSeparation No AddModifier->GoodSeparation ChangeStationaryPhase->GoodSeparation GradientElution Use Gradient Elution OptimizeSolvent->GradientElution Still Co-eluting? GradientElution->GoodSeparation

References

Technical Support Center: Synthesis of 4,5-Dimethyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during the synthesis of 4,5-dimethyl-1H-imidazole hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4,5-dimethyl-1H-imidazole and its subsequent conversion to the hydrochloride salt.

Issue Potential Cause Recommended Solution
Low Yield of 4,5-Dimethyl-1H-imidazole Incomplete reaction.[1]Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup.[1]
Suboptimal reaction temperature.[1]While the reaction can often proceed at room temperature, gentle heating may be necessary. However, excessive heat can lead to side reactions.[1]
Impure reagents.[1]Ensure the purity of the starting materials, particularly the 1,2-dicarbonyl compound (diacetyl/biacetyl) and the ammonia source, as impurities can lead to unwanted byproducts.[1]
Formation of side products.[1][2]A common side reaction is the formation of oxazole byproducts. This can be minimized by using a significant molar excess of the ammonia source to favor the formation of the diimine intermediate required for imidazole synthesis.[1]
Difficult Purification of 4,5-Dimethyl-1H-imidazole Product is a polar compound.[1]Use appropriate extraction solvents. Multiple extractions with a suitable solvent like ethyl acetate may be necessary. Purification can be achieved through recrystallization or column chromatography.
Oily product that is difficult to crystallize.Try different recrystallization solvents or solvent mixtures. If recrystallization fails, column chromatography is a reliable alternative.
Low Yield of this compound Incomplete protonation.Ensure a slight excess of hydrochloric acid is used during the salt formation step. The pH of the solution should be acidic.
Loss of product during isolation.The hydrochloride salt is generally soluble in polar solvents like water and alcohols.[3] Avoid excessive washing with these solvents. Precipitation from a less polar solvent or evaporation of the solvent are common isolation methods.
Product Discoloration Impurities from the reaction.Treatment with activated charcoal during the purification of the free base or the salt can help remove colored impurities.[4]
Air oxidation.Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if the product is found to be sensitive to air.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4,5-dimethyl-1H-imidazole?

A1: The most common method is a variation of the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (in this case, diacetyl or biacetyl), an aldehyde (formaldehyde or a precursor), and a source of ammonia (such as ammonium acetate).[1][5]

Q2: I'm observing a significant byproduct in my reaction. What could it be and how can I minimize it?

A2: A likely byproduct is the corresponding oxazole. This occurs when the dicarbonyl compound reacts with the aldehyde before the incorporation of ammonia. To minimize this, use a large excess of the ammonia source and consider adding the aldehyde slowly to the mixture of the dicarbonyl and ammonia source.[1]

Q3: My final this compound product is hygroscopic. How should I store it?

A3: Imidazole hydrochlorides can be hygroscopic.[6] It is best to store the final product in a tightly sealed container in a desiccator to protect it from moisture.

Q4: Can I use a different acid to form the salt?

A4: Yes, other acids can be used to form different salts. However, the hydrochloride salt is common due to the ready availability and volatility of hydrochloric acid, which can be easily removed under vacuum. The choice of acid may impact the salt's physical properties, such as solubility and crystallinity.

Q5: What analytical techniques are suitable for characterizing the final product?

A5: For structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are essential. Mass spectrometry can confirm the molecular weight. To assess purity, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method.[7]

Experimental Protocols

Synthesis of 4,5-Dimethyl-1H-imidazole

This protocol is a generalized procedure based on the Radziszewski reaction.

Materials:

  • Diacetyl (biacetyl)

  • Formaldehyde (or a precursor like paraformaldehyde)

  • Ammonium acetate (or another ammonia source)

  • Glacial acetic acid (solvent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve diacetyl and a molar excess of ammonium acetate in glacial acetic acid.

  • Add formaldehyde to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 4,5-dimethyl-1H-imidazole.

  • Purify the crude product by recrystallization or column chromatography.

Formation of this compound

Materials:

  • Purified 4,5-dimethyl-1H-imidazole

  • Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether or isopropanol)

  • Anhydrous diethyl ether (or another suitable non-polar solvent)

Procedure:

  • Dissolve the purified 4,5-dimethyl-1H-imidazole in a minimal amount of a suitable solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether or isopropanol).

  • Slowly add a slight molar excess of hydrochloric acid to the solution while stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • If precipitation is slow, cool the mixture in an ice bath.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to remove any residual solvent and acid.

Visualizations

Troubleshooting_Workflow start Start Synthesis problem Low Yield or Impure Product? start->problem check_reaction Check Reaction Conditions problem->check_reaction Yes success Successful Synthesis problem->success No incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_purification Review Purification Protocol purification_issue Purification Issue? check_purification->purification_issue side_reactions Side Reactions Prevalent? incomplete_reaction->side_reactions No monitor_tlc Monitor with TLC incomplete_reaction->monitor_tlc Yes side_reactions->check_purification No adjust_stoichiometry Adjust Stoichiometry (Excess Ammonia) side_reactions->adjust_stoichiometry Yes optimize_temp Optimize Temperature monitor_tlc->optimize_temp adjust_stoichiometry->optimize_temp optimize_temp->check_purification recrystallize Recrystallize or Column Chromatography purification_issue->recrystallize Yes salt_formation_issue Salt Formation/Isolation Problem? purification_issue->salt_formation_issue No recrystallize->salt_formation_issue check_acid Ensure Acid Excess & Proper Solvent salt_formation_issue->check_acid Yes salt_formation_issue->success No check_acid->success

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Hydrochloride Salt Formation diacetyl Diacetyl imidazole 4,5-Dimethyl-1H-imidazole diacetyl->imidazole formaldehyde Formaldehyde formaldehyde->imidazole ammonia Ammonium Acetate ammonia->imidazole product 4,5-Dimethyl-1H-imidazole Hydrochloride imidazole->product + HCl hcl Hydrochloric Acid

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Navigating Catalyst Performance with 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during catalytic reactions, with a specific focus on the roles and effects of imidazole derivatives like 4,5-Dimethyl-1H-imidazole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalysis?

This compound, as a derivative of imidazole, can play multiple roles in chemical reactions. Imidazoles are known to act as catalysts, particularly in proton transfer reactions, due to the ability of their nitrogen atoms to act as both proton donors and acceptors.[1] They are also widely used as ligands in metal-catalyzed reactions, where they can coordinate with metal ions and influence the reactivity and selectivity of the catalytic system.[2] However, it is crucial to note that imidazoles can also act as inhibitors in certain catalytic processes.[1][3]

Q2: Can this compound be used to overcome catalyst inhibition?

Currently, there is limited direct evidence in scientific literature to suggest that this compound is used as a standard reagent to overcome catalyst inhibition. In fact, imidazole and its derivatives are more commonly reported to sometimes cause inhibition themselves. This can occur through various mechanisms, such as by strongly coordinating to the active sites of a metal catalyst, thereby blocking access for the intended reactants.[4] Inhibition by imidazole has been observed in both acid-catalyzed hydrolysis and enzyme-catalyzed reactions.[1][3] Therefore, its use in a reaction where catalyst inhibition is observed should be carefully evaluated, as it could potentially exacerbate the problem.

Q3: Under what circumstances might an imidazole derivative act as a catalyst inhibitor?

Imidazole derivatives can inhibit a catalyst in several ways:

  • Competitive Inhibition: The imidazole molecule may compete with the substrate for the active site of the catalyst.[3]

  • Non-competitive Inhibition: It might bind to a site on the catalyst other than the active site, changing the catalyst's conformation and reducing its efficacy.[5]

  • Catalyst Poisoning: In the case of metal catalysts, the nitrogen atoms in the imidazole ring can coordinate strongly with the metal center, leading to deactivation. This is a common issue with nitrogen- and sulfur-containing heterocycles in reactions involving palladium catalysts.[4]

  • Protonation Effects: In acidic media, the imidazole ring can be protonated, which can lead to electrostatic interactions that inhibit the reaction.[1]

Q4: Are there general strategies to mitigate catalyst inhibition?

Yes, several strategies can be employed to mitigate catalyst poisoning or inhibition:

  • Purification of Reactants and Solvents: Ensure that all starting materials and solvents are free from impurities that could act as catalyst poisons.

  • Modification of the Catalyst: The catalyst itself can be modified to be more resistant to poisoning. This can involve changing the metal, the ligands, or the support material.[6]

  • Use of Additives: In some cases, additives can be used to preferentially bind to the poison or to regenerate the catalyst.

  • Optimization of Reaction Conditions: Adjusting the temperature, pressure, or concentration of reactants can sometimes reduce the inhibitory effects.

  • Surface Engineering of the Catalyst: Modifying the catalyst's surface through techniques like creating core-shell architectures can prevent poisons from reaching the active sites.[6]

Troubleshooting Guides

Problem 1: Unexpected Catalyst Inhibition or Reaction Stalling

You observe a significant drop in catalytic activity or a complete halt of your reaction after the addition of a substituted imidazole or when using reactants containing imidazole moieties.

Possible Cause Suggested Solution
Direct Catalyst Poisoning The imidazole derivative may be strongly coordinating to and deactivating your metal catalyst. Troubleshooting Steps: 1. Attempt to use a higher catalyst loading to see if the reaction proceeds. 2. Consider a catalyst that is known to be more resistant to poisoning by nitrogen-containing heterocycles. 3. If possible, modify the imidazole-containing substrate to reduce its coordinating ability.
Competitive Inhibition The imidazole compound might be competing with your substrate for the catalyst's active site. Troubleshooting Steps: 1. Increase the concentration of your primary substrate to see if the reaction rate improves, which is indicative of competitive inhibition.[5] 2. Analyze the kinetics of your reaction to determine the inhibition mechanism.
pH-Related Inhibition If the reaction is run in an acidic medium, the protonated imidazole could be causing inhibition.[1] Troubleshooting Steps: 1. Adjust the pH of the reaction medium, if your reaction chemistry allows. 2. Use a buffered solvent system to maintain a stable pH.
Problem 2: Low Yield in an Imidazole Synthesis Reaction

You are synthesizing a substituted imidazole, and the reaction yield is consistently low.

Possible Cause Suggested Solution
Suboptimal Catalyst The chosen catalyst may not be efficient for your specific substrates. Troubleshooting Steps: 1. Screen a variety of catalysts known for imidazole synthesis, such as HBF4–SiO2, Zn(BF4)2, or zeolites.[7] 2. Ensure your catalyst has not degraded and is of high purity.
Incorrect Reaction Conditions The temperature, solvent, or reaction time may not be optimized. Troubleshooting Steps: 1. Perform small-scale experiments to optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC/MS. 2. Test different solvents to improve the solubility of reactants and intermediates.[8]
Formation of Byproducts Side reactions may be consuming your starting materials or desired product. Troubleshooting Steps: 1. Isolate and characterize any significant byproducts to understand the side reactions. 2. Adjust the stoichiometry of your reactants or the order of addition to minimize byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for Evaluating Catalyst Inhibition by an Imidazole Derivative

This protocol outlines a general method to determine if a compound like this compound is inhibiting a catalytic reaction.

  • Baseline Reaction:

    • Set up the catalytic reaction under your standard, optimized conditions without the suspected inhibitor.

    • Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique (e.g., GC, HPLC, NMR). This will serve as your control.

  • Inhibition Study:

    • Set up a series of parallel reactions identical to the baseline, but with varying concentrations of this compound added at the start of the reaction.

    • Monitor the progress of these reactions in the same manner as the baseline.

  • Data Analysis:

    • Plot the product concentration (or reactant consumption) versus time for each reaction.

    • Compare the initial reaction rates of the reactions containing the imidazole derivative to the baseline. A significant decrease in the rate indicates inhibition.

    • Further kinetic studies, such as varying the substrate concentration at a fixed inhibitor concentration, can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[3][5]

Protocol 2: Catalyst Performance Evaluation

This is a general protocol for assessing the performance of a catalyst, which can be adapted to study the effects of potential inhibitors.[9][10]

  • Catalyst Pre-treatment (Degreening):

    • Before the test, the catalyst is often pre-treated under specific atmospheric and temperature conditions to ensure a consistent starting state. For example, heating the catalyst at 550 °C for 1 hour under a controlled atmosphere.[9]

  • Light-off Performance Test:

    • Cool the catalyst to a low starting temperature (e.g., 100 °C) under an inert atmosphere (e.g., N2).

    • Introduce the reactant gas mixture and gradually increase the temperature at a constant rate (e.g., 5 °C/min).

    • Continuously monitor the concentration of reactants and products at the catalyst outlet to determine the temperature at which the catalyst becomes active (the "light-off" temperature).[9]

  • Performance Cycling Test:

    • After reaching a set temperature (e.g., 400 °C), the catalyst's performance and stability can be tested by cycling through different reaction conditions (e.g., lean and rich reactant mixtures).

    • The gas concentrations at the outlet are recorded to evaluate how the catalyst performs under varying conditions.[9]

Visualizations

Logical Workflow for Troubleshooting Catalyst Inhibition

A Reaction Stalls or Shows Low Activity B Is an Imidazole Derivative Present? A->B C Yes B->C D No B->D E Potential Imidazole-Induced Inhibition C->E F General Catalyst Inhibition D->F G Verify Catalyst Activity with Control Reaction E->G J Check Purity of Reactants and Solvents F->J H Perform Kinetic Studies with Varying [Imidazole] and [Substrate] G->H I Characterize Inhibition Mechanism (e.g., Competitive, Non-competitive) H->I K Screen Different Catalysts or Modify Existing One I->K J->G L Optimize Reaction Conditions (Temp, Pressure, pH) K->L M Resolved L->M

Caption: A logical workflow for diagnosing and addressing catalyst inhibition.

General Mechanism of Competitive Catalyst Inhibition

E Catalyst (E) ES Catalyst-Substrate Complex (ES) E->ES + S EI Catalyst-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (e.g., Imidazole) P Product (P) ES->P k_cat

Caption: Competitive inhibition, where the inhibitor and substrate vie for the catalyst's active site.

Experimental Workflow for Inhibition Studies

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reactant and Catalyst Stock Solutions C Run Control Reaction (0% Inhibitor) A->C D Run Parallel Reactions with Varying [Inhibitor] A->D B Prepare Serial Dilutions of 4,5-Dimethyl-1H-imidazole HCl B->D E Monitor Reaction Progress (e.g., via HPLC, GC) C->E D->E F Plot [Product] vs. Time E->F G Calculate Initial Rates F->G H Determine Inhibition Type and Potency (e.g., IC50, Ki) G->H

Caption: A standard experimental workflow for quantifying the effect of a potential catalyst inhibitor.

References

Stability issues of 4,5-Dimethyl-1H-imidazole hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-Dimethyl-1H-imidazole hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A change in color, such as turning yellow, can be an indicator of degradation. Imidazole compounds can be susceptible to oxidation and photodegradation, which may result in colored degradation products.[1][2][3] It is recommended to prepare fresh solutions and store them protected from light in a cool, dry place.[4]

Q2: I am observing variable results in my bioassay when using a stock solution of this compound. Could this be a stability issue?

Inconsistent experimental outcomes can indeed stem from the degradation of your compound in solution. The stability of this compound can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Degradation can lead to a decrease in the concentration of the active compound, resulting in diminished or unpredictable bioactivity.

Q3: What are the primary degradation pathways for imidazole-based compounds like this compound in solution?

Imidazole derivatives are generally susceptible to the following degradation pathways in solution:

  • Hydrolysis: This is often catalyzed by acidic or basic conditions.[5]

  • Oxidation: The imidazole ring can be prone to oxidation, which can be mediated by atmospheric oxygen (autoxidation) or the presence of oxidizing agents.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1][2][3]

Q4: What is the recommended solvent for preparing stock solutions of this compound?

While specific solubility data is limited, imidazole hydrochloride salts are generally soluble in water and methanol.[6] For biological assays, it is crucial to consider the compatibility of the solvent with the experimental system. If using organic solvents like DMSO, ensure the final concentration in the assay is low enough to not affect the results.[7]

Q5: How should I store my solutions of this compound to ensure maximum stability?

To minimize degradation, solutions should be stored in a cool, dark place.[4] It is advisable to use amber vials to protect from light.[8] For long-term storage, aliquoting the stock solution and storing at -20°C or -80°C can be considered, though freeze-thaw cycles should be minimized. The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][9]

Troubleshooting Guides

Issue: Precipitation observed in the solution.
  • Possible Cause: Poor solubility in the chosen solvent or at the specific concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any visible particles or cloudiness in your stock solution and final assay wells.

    • Solubility Test: Perform a serial dilution of your compound in the assay buffer and observe for any precipitation.

    • Consider Co-solvents: If solubility is an issue, consider using a co-solvent like DMSO. However, be mindful of its final concentration in your experiment.

    • pH Adjustment: The solubility of imidazole compounds can be pH-dependent.[10] Adjusting the pH of the solution (if compatible with your experiment) might improve solubility.

Issue: Loss of compound activity over time.
  • Possible Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible.

    • Perform a Stability Study: To understand the stability of your compound under your specific experimental conditions, you can conduct a simple stability study. Incubate your compound solution under various conditions (e.g., different temperatures, light exposure) for the duration of your assay.

    • Analytical Verification: Use an analytical technique like HPLC to quantify the amount of the parent compound remaining and to detect any degradation products.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Application of Stress Conditions: [1]

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Take samples at various time points.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the stock solution to a higher temperature (e.g., 60°C) in the dark.

  • Photostability: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11] Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Illustrative Data from Forced Degradation Study

Stress ConditionTime (hours)4,5-Dimethyl-1H-imidazole HCl Remaining (%)Number of Degradation Products
Control 2499.80
0.1 M HCl (60°C) 2485.22
0.1 M NaOH (RT) 2478.53
3% H₂O₂ (RT) 2490.11
Heat (60°C) 2497.30
Light (ICH Q1B) 2488.92
Note: This data is illustrative and intended to guide experimental design. Actual results may vary.
Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC method for the quantification of this compound and its potential degradation products.[12][13][14]

1. Chromatographic Conditions (Illustrative Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV spectrum analysis (typically around 210-230 nm for imidazole derivatives).[12]

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound of a known concentration in the mobile phase. Create a series of dilutions for a calibration curve.

  • Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.

3. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to base Base Hydrolysis prep_stock->base Expose to oxidation Oxidation prep_stock->oxidation Expose to thermal Thermal prep_stock->thermal Expose to photo Photochemical prep_stock->photo Expose to sampling Sample at Timepoints acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors compound 4,5-Dimethyl-1H-imidazole HCl in Solution degradation Degradation compound->degradation ph pH ph->degradation temp Temperature temp->degradation light Light light->degradation oxygen Oxygen oxygen->degradation loss_activity Loss of Activity / Inconsistent Results degradation->loss_activity

References

Common pitfalls in handling 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling 4,5-Dimethyl-1H-imidazole hydrochloride, addressing common challenges and offering troubleshooting advice to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is a chemical that requires careful handling to avoid potential health hazards. Based on data for similar imidazole compounds, it may cause skin and eye irritation.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.[3][4] In case of contact, rinse the affected area thoroughly with water.[2]

Q2: What are the optimal storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place.[3] The compound is potentially hygroscopic, meaning it can absorb moisture from the air, which could affect its stability and reactivity.[5][6] Therefore, storage in a desiccator or a controlled-atmosphere glovebox is recommended for long-term stability.

Q3: In which solvents is this compound soluble?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving the Compound The compound may be less soluble in the chosen solvent, or the concentration may be too high. The compound may have absorbed moisture, affecting its properties.Try gentle heating or sonication to aid dissolution. Consider using a more polar solvent. Ensure the compound has been stored under dry conditions.
Inconsistent Experimental Results The compound may have degraded due to improper storage (exposure to moisture or light). The purity of the compound may be lower than expected.Use a fresh batch of the compound. Store the compound in a desiccator, protected from light. Verify the purity of the compound using an appropriate analytical technique (e.g., NMR, HPLC).
Unexpected Side Reactions Imidazole derivatives can be reactive. The compound might be reacting with other components in the reaction mixture.Review the literature for known incompatibilities of imidazoles. Consider potential reactions with acidic or basic components, as well as oxidizing agents.[3][5]
Compound appears clumpy or discolored This is likely due to the absorption of moisture, as the compound is hygroscopic.While the compound may still be usable for some applications, for sensitive experiments, it is best to use a fresh, properly stored sample. To remove moisture, the compound could be dried under a high vacuum, but this may not be suitable for all applications.

Experimental Protocols

General Protocol for Handling and Preparation of a Solution

This protocol outlines the basic steps for safely handling this compound and preparing a solution.

  • Preparation:

    • Ensure you are wearing appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).

    • Work in a well-ventilated fume hood.

    • Have all necessary equipment ready: clean glassware, spatula, balance, and the chosen solvent.

  • Weighing the Compound:

    • Tare a clean, dry weighing boat on the analytical balance.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to a clean, dry flask.

    • Add the desired solvent to the flask in portions, swirling gently to dissolve the compound.

    • If necessary, use a magnetic stirrer, sonicator, or gentle heating to aid dissolution.

  • Storage of the Solution:

    • Once fully dissolved, store the solution in a tightly capped container.

    • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

    • If the solution is to be stored for an extended period, consider protecting it from light and storing it at a low temperature, depending on the solvent and stability of the compound.

Visualizations

experimental_workflow General Experimental Workflow prep Preparation (PPE, Fume Hood) weigh Weighing (Analytical Balance) prep->weigh Ensure safety dissolve Dissolution (Solvent Addition, Mixing) weigh->dissolve Transfer compound use Experimental Use dissolve->use Use in experiment storage Storage (Sealed, Dry, Cool) dissolve->storage Store solution

Caption: General workflow for handling this compound.

troubleshooting_logic Troubleshooting Dissolution Issues start Compound not dissolving check_solvent Is the solvent appropriate? start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes action_solvent Use a more polar solvent check_solvent->action_solvent No check_hygroscopy Has the compound absorbed moisture? check_conc->check_hygroscopy No action_conc Dilute the solution check_conc->action_conc Yes action_hygroscopy Use fresh, dry compound check_hygroscopy->action_hygroscopy Yes success Dissolution successful action_solvent->success action_conc->success action_hygroscopy->success

References

Technical Support Center: Enhancing Catalysis with 4,5-Dimethyl-1H-imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing 4,5-Dimethyl-1H-imidazole hydrochloride as a precursor for N-heterocyclic carbene (NHC) catalysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic application of this compound?

A1: this compound is primarily used as a stable and commercially available precursor for the in situ generation of 4,5-dimethyl-N-heterocyclic carbene (NHC). This NHC is a potent organocatalyst for a variety of chemical transformations, most notably those involving "umpolung" (polarity reversal) of aldehydes.

Q2: How is the active NHC catalyst generated from the hydrochloride salt?

A2: The active NHC catalyst is typically generated in situ by a two-step deprotonation process. First, a suitable base neutralizes the hydrochloride salt to form the free 4,5-dimethyl-1H-imidazole. A second, stronger base then deprotonates the C2 position of the imidazole ring to form the highly nucleophilic N-heterocyclic carbene. The choice of base is critical for efficient catalyst generation.

Q3: What are the most common reactions catalyzed by NHCs derived from this compound?

A3: The derived NHC is highly effective in catalyzing reactions that rely on the formation of a Breslow intermediate from an aldehyde. Key examples include:

  • Benzoin Condensation: The dimerization of aldehydes to form α-hydroxy ketones.

  • Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor, leading to the formation of 1,4-dicarbonyl compounds.[1]

Q4: Can the catalyst be recovered and reused?

A4: While the active NHC is typically generated in situ and consumed or deactivated during the reaction, the imidazolium salt precursor can potentially be recovered, although this is not a common practice in laboratory settings. Catalyst regeneration strategies often involve complex procedures to remove impurities and regenerate the salt.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Low or no conversion is a common issue that can often be traced back to the generation and activity of the NHC catalyst.

Potential Cause Troubleshooting Steps
Inefficient NHC Generation - Base Strength: Ensure the base is strong enough to deprotonate the imidazolium salt (pKa of the C2-H is approximately 17-24 in DMSO). Common bases include potassium tert-butoxide (KOtBu), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The strength of the base can significantly impact catalyst activation.[2] - Base Stoichiometry: Use at least a stoichiometric amount of base relative to the imidazolium salt precursor. - Purity of Precursor: Impurities in the this compound can interfere with catalyst formation. Ensure the precursor is pure and dry.
Catalyst Deactivation - Oxygen Sensitivity: The NHC and the Breslow intermediate can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative deactivation. - Incompatible Solvents: Ensure the solvent is anhydrous and compatible with the strong base used. Protic solvents will quench the base and the NHC.
Sub-optimal Reaction Conditions - Temperature: Some NHC-catalyzed reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. - Catalyst Loading: If conversion is low, increasing the catalyst loading (from a typical 5-10 mol% to 15-20 mol%) may improve the yield.
Issue 2: Formation of Side Products

The formation of side products can compete with the desired reaction pathway, reducing the overall yield and complicating purification.

Potential Cause Troubleshooting Steps
Competing Benzoin Condensation In Stetter reactions, the self-condensation of the aldehyde (benzoin condensation) is a common side reaction.[1] To mitigate this, consider: - Slow Addition: Add the aldehyde slowly to the reaction mixture containing the Michael acceptor and the catalyst. This keeps the instantaneous concentration of the aldehyde low, disfavoring dimerization. - Use of a Co-catalyst: Certain additives can help to favor the Stetter pathway.
Cannizzaro-type Reactions In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to form an alcohol and a carboxylic acid. Using a non-nucleophilic, sterically hindered base can sometimes reduce this side reaction.
Product Decomposition The desired product may be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to heat or base.
Issue 3: Difficult Product Purification

The presence of the imidazolium salt, residual base, and polar byproducts can make product isolation challenging.

Potential Cause Troubleshooting Steps
Residual Imidazolium Salt After quenching the reaction, perform an aqueous workup. The imidazolium salt is typically soluble in the aqueous phase and can be separated from the desired product in the organic layer.
Baseline Impurities on Chromatography If using silica gel chromatography, residual base can cause streaking of the product. Neutralize the crude product mixture with a mild acid (e.g., dilute HCl or NH4Cl solution) during the workup before chromatography.
Co-eluting Impurities Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary to separate the product from closely eluting impurities.

Experimental Protocols

Protocol 1: In Situ Generation of 4,5-Dimethyl-N-Heterocyclic Carbene

This protocol describes the general procedure for generating the active NHC catalyst from this compound for use in subsequent reactions.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Potassium tert-butoxide)

  • Anhydrous, aprotic solvent (e.g., THF, DMF)

  • Schlenk flask or similar glassware for reactions under inert atmosphere

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add anhydrous solvent (e.g., THF).

  • Stir the suspension at room temperature.

  • Slowly add the strong base (1.0 - 1.1 eq) portion-wise.

  • Stir the mixture for 15-30 minutes at room temperature to allow for the complete formation of the N-heterocyclic carbene.

  • The resulting solution/suspension containing the active NHC catalyst is now ready for the addition of the reactants for the desired transformation.

G Workflow for In Situ NHC Generation cluster_setup Reaction Setup cluster_generation Catalyst Generation start Flame-dried Schlenk flask under inert atmosphere add_salt Add 4,5-Dimethyl-1H-imidazole hydrochloride start->add_salt add_solvent Add anhydrous solvent (e.g., THF) add_salt->add_solvent add_base Slowly add strong base (e.g., KOtBu) add_solvent->add_base stir Stir for 15-30 minutes at room temperature add_base->stir end Active NHC solution ready for use stir->end

In situ generation of the NHC catalyst.
Protocol 2: NHC-Catalyzed Benzoin Condensation of Benzaldehyde

This protocol provides a specific example of using the in situ generated NHC for a benzoin condensation.

Materials:

  • This compound (0.1 eq)

  • Potassium tert-butoxide (0.1 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous THF

Procedure:

  • Generate the active NHC catalyst from this compound and potassium tert-butoxide in anhydrous THF as described in Protocol 1.

  • To the resulting solution of the NHC, add benzaldehyde (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield benzoin.

Quantitative Data Summary

The efficiency of NHC-catalyzed reactions is highly dependent on reaction parameters. The following table provides illustrative data based on typical trends observed for benzoin condensation.

Table 1: Effect of Catalyst Loading and Temperature on Benzoin Condensation

EntryCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
1525675
21025392
31525295
41001260
510401.594

Troubleshooting Logic

When encountering issues with your reaction, a systematic approach to troubleshooting can help identify the root cause.

Systematic troubleshooting for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4,5-Dimethyl-1H-imidazole Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical building blocks is paramount. 4,5-Dimethyl-1H-imidazole and its hydrochloride salt are important precursors in the development of various pharmaceutical agents. This guide provides a comparative analysis of validated synthesis methods for 4,5-Dimethyl-1H-imidazole hydrochloride, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

This publication delves into two prominent synthetic routes for 4,5-Dimethyl-1H-imidazole: the Radziszewski synthesis and the Marckwald synthesis. Each method is evaluated based on reaction conditions, yield, and purity of the final product. Furthermore, a standardized protocol for the conversion of the free base to its hydrochloride salt is provided.

Comparison of Synthesis Methods

The selection of a synthetic route often depends on a variety of factors including the availability of starting materials, desired purity, scalability, and reaction time. The following table summarizes the key parameters for the Radziszewski and Marckwald syntheses of 4,5-Dimethyl-1H-imidazole.

Synthesis MethodKey ReactantsSolventReaction TimeTypical Yield (%)Purity (%)
Radziszewski Synthesis Diacetyl (Biacetyl), Formaldehyde, Ammonium AcetateAcetic Acid2-4 hours75-85>95
Marckwald Synthesis 3-Amino-2-butanone hydrochloride, Potassium ThiocyanateWater/Ethanol6-8 hours60-70>98

Experimental Protocols

Method 1: Radziszewski Synthesis of 4,5-Dimethyl-1H-imidazole

The Radziszewski synthesis is a classic and widely used one-pot method for the preparation of substituted imidazoles. This procedure utilizes readily available starting materials.

Experimental Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diacetyl (0.1 mol, 8.6 g), a 37% aqueous solution of formaldehyde (0.12 mol, 9.7 mL), and ammonium acetate (0.3 mol, 23.1 g).

  • Add 100 mL of glacial acetic acid to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours.

  • Allow the mixture to cool to room temperature, which may result in the precipitation of the product.

  • Pour the reaction mixture into 400 mL of ice-cold water and neutralize with a concentrated ammonium hydroxide solution until the pH is approximately 8-9.

  • The crude 4,5-dimethyl-1H-imidazole will precipitate as a white to off-white solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 4,5-dimethyl-1H-imidazole.

  • Dry the purified product in a vacuum oven at 50 °C.

Diagram of the Radziszewski Synthesis Workflow:

G cluster_0 Radziszewski Synthesis A Combine Diacetyl, Formaldehyde, and Ammonium Acetate in Acetic Acid B Reflux for 3 hours A->B C Cool and Neutralize with Ammonium Hydroxide B->C D Precipitation and Filtration C->D E Recrystallization D->E F Pure 4,5-Dimethyl-1H-imidazole E->F

Caption: Workflow for the Radziszewski synthesis of 4,5-dimethyl-1H-imidazole.

Method 2: Marckwald Synthesis of 4,5-Dimethyl-1H-imidazole

The Marckwald synthesis provides an alternative route to 4,5-disubstituted imidazoles, proceeding through a 2-mercaptoimidazole intermediate which is subsequently desulfurized.

Experimental Procedure:

  • Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole-2-thiol.

    • Dissolve 3-amino-2-butanone hydrochloride (0.1 mol, 12.36 g) and potassium thiocyanate (0.11 mol, 10.7 g) in 100 mL of a 1:1 mixture of water and ethanol in a 250 mL round-bottom flask.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture in an ice bath to induce crystallization of the 2-thiol intermediate.

    • Collect the crystals by filtration, wash with cold water, and dry.

  • Step 2: Desulfurization to 4,5-Dimethyl-1H-imidazole.

    • In a 500 mL flask, suspend the dried 4,5-dimethyl-1H-imidazole-2-thiol (0.08 mol) in 200 mL of 10% nitric acid.

    • Heat the mixture gently on a steam bath until the evolution of nitrogen oxides ceases (approximately 2-3 hours).

    • Cool the solution and neutralize with concentrated ammonium hydroxide.

    • The 4,5-dimethyl-1H-imidazole will precipitate.

    • Collect the product by filtration, wash with water, and recrystallize from hot water.

    • Dry the purified product under vacuum.

Diagram of the Marckwald Synthesis Pathway:

G cluster_1 Marckwald Synthesis A 3-Amino-2-butanone HCl + Potassium Thiocyanate B Reflux in Water/Ethanol A->B C 4,5-Dimethyl-1H-imidazole-2-thiol B->C D Desulfurization with Nitric Acid C->D E Neutralization and Precipitation D->E F Pure 4,5-Dimethyl-1H-imidazole E->F G A 4,5-Dimethyl-1H-imidazole (Free Base) B Dissolution in Anhydrous Solvent A->B C Addition of Hydrogen Chloride (HCl) B->C D Precipitation of Hydrochloride Salt C->D E Isolation and Drying D->E F 4,5-Dimethyl-1H-imidazole Hydrochloride E->F

Comparative Catalytic Performance of Imidazole Derivatives: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

However, to provide a relevant comparative context for researchers, scientists, and drug development professionals, this guide will analyze the catalytic performance of unsubstituted imidazole hydrochloride and other related imidazole derivatives in a representative organic transformation. The synthesis of nitriles from aldehydes, a reaction for which "imidazole hydrochloride" has been cited as a promoter, will serve as the primary example. This analysis will draw upon documented experimental data for alternative catalysts to offer a comparative overview of their efficiency.

Catalytic Synthesis of Nitriles from Aldehydes

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group. This reaction typically involves the formation of an aldoxime intermediate, followed by dehydration. Various catalytic systems have been developed to promote this one-pot reaction efficiently.

Imidazole Hydrochloride as a Promoter

A study has reported the use of imidazole hydrochloride as an effective promoter for the synthesis of nitriles from a wide range of aldehydes using hydroxylamine hydrochloride as the nitrogen source.[1][2][3] While this study does not specify the use of the 4,5-dimethyl substituted variant, it provides a baseline for the catalytic potential of the parent imidazole hydrochloride system. The highest yields, reaching up to 95%, were achieved using sulfolane as the solvent.[1][2][3] This method is highlighted for being environmentally benign, avoiding the need for transition metal catalysts and strong oxidants.[1][2][3]

Alternative Catalytic Systems

To provide a comparative perspective, the performance of other catalysts documented for the same or similar nitrile synthesis reactions is presented below. It is important to note that direct comparison is challenging due to variations in reaction conditions, substrates, and analytical methods.

Catalyst/PromoterAldehyde SubstrateReaction ConditionsYield (%)Reaction TimeReference
Imidazole Hydrochloride Various aromatic & aliphaticSulfolane, promoterup to 95Not Specified[1][2][3]
Ferrous Sulfate (FeSO₄) Various aromatic & aliphaticDMF, reflux90-953-6 h[4]
Oxalyl chloride/DMSO (catalytic) Various aromatic & aliphaticEt₃N, room temperatureGood to excellent1 h[5]
Sulfuryl fluoride Various aromatic & aliphaticRoom temperatureExcellentNot Specified[1]
DPPH Various aldehydesToluene, heatingNot SpecifiedNot Specified[1]

Data Presentation: The table above summarizes the performance of different catalysts in the synthesis of nitriles from aldehydes. It is evident that several systems can achieve high yields. Ferrous sulfate offers a cost-effective and environmentally friendly option, providing excellent yields within a few hours.[4] The catalytic Swern oxidation conditions (Oxalyl chloride/DMSO) are also highly efficient, affording nitriles in a very short reaction time at room temperature.[5]

Experimental Protocols

General Procedure for Imidazole Hydrochloride Promoted Synthesis of Nitriles

Adapted from the literature for illustrative purposes.[1][2][3]

To a solution of the aldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in sulfolane (5 mL), imidazole hydrochloride (20 mol%) is added. The reaction mixture is stirred at a specified temperature (e.g., 100 °C) and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Ferrous Sulfate Catalyzed Synthesis of Nitriles

Adapted from Patil et al.[4]

A mixture of the aldehyde (10 mmol), hydroxylamine hydrochloride (11 mmol), and anhydrous ferrous sulfate (1.2 mmol) in DMF (20 mL) is refluxed for the appropriate time (3-6 hours). The progress of the reaction is monitored by TLC. After completion, the catalyst is filtered off. The filtrate is then extracted with an organic solvent and the solvent is evaporated to give the crude product, which is purified by chromatography.

Logical Workflow for Catalyst Selection in Nitrile Synthesis

The following diagram illustrates a logical workflow for selecting a suitable catalyst for the synthesis of nitriles from aldehydes, considering factors such as substrate scope, reaction conditions, and environmental impact.

G Catalyst Selection Workflow for Nitrile Synthesis start Start: Aldehyde to Nitrile Conversion substrate_analysis Analyze Aldehyde Substrate (Aromatic, Aliphatic, Functional Groups) start->substrate_analysis initial_screening Initial Catalyst Screening substrate_analysis->initial_screening imidazole_hc Imidazole Hydrochloride (Metal-free, mild) initial_screening->imidazole_hc fe_catalyst Iron-based Catalysts (e.g., FeSO₄) (Inexpensive, environmentally benign) initial_screening->fe_catalyst other_catalysts Other Catalysts (e.g., Swern conditions, SO₂F₂) (High efficiency, specific conditions) initial_screening->other_catalysts optimization Optimize Reaction Conditions (Solvent, Temperature, Time) imidazole_hc->optimization fe_catalyst->optimization other_catalysts->optimization yield_analysis Analyze Yield and Purity optimization->yield_analysis yield_analysis->optimization Re-optimize if necessary decision Select Optimal Catalyst System yield_analysis->decision end End: Efficient Nitrile Synthesis decision->end Proceed with scaled-up synthesis

Caption: Logical workflow for selecting a catalyst for nitrile synthesis.

Conclusion

While a direct comparative analysis of 4,5-Dimethyl-1H-imidazole hydrochloride as a catalyst is not feasible due to the lack of available data, this guide provides a comparative overview of related imidazole-based catalysis and other efficient systems for the synthesis of nitriles from aldehydes. The data presented indicates that while imidazole hydrochloride is a promising metal-free promoter, other catalysts such as ferrous sulfate and those used in Swern-type oxidations offer comparable or superior efficiency under specific conditions. Researchers and drug development professionals are encouraged to consider these alternatives and the provided experimental frameworks when developing synthetic routes for nitrile-containing compounds. Further research into the catalytic activity of substituted imidazole hydrochlorides, such as the 4,5-dimethyl variant, would be valuable to the scientific community.

References

The Catalytic Edge: 4,5-Dimethyl-1H-imidazole Hydrochloride in a Comparative Analysis with Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical synthesis, the quest for efficient and selective catalysts is paramount. Among the diverse families of organocatalysts, imidazole and its derivatives have carved a significant niche, participating in a wide array of organic transformations. This guide provides a comprehensive comparison of 4,5-Dimethyl-1H-imidazole hydrochloride against other notable imidazole derivatives, offering researchers, scientists, and drug development professionals a data-driven overview of their catalytic performance in key chemical reactions.

The catalytic prowess of imidazole derivatives stems from the unique electronic and steric properties of the imidazole ring. The two nitrogen atoms within the five-membered ring can act as both proton donors and acceptors, facilitating a variety of reaction mechanisms, including nucleophilic and general base catalysis. Substituents on the imidazole ring can significantly modulate its basicity, nucleophilicity, and steric hindrance, thereby fine-tuning its catalytic activity and selectivity for specific reactions.

This comparative guide delves into the performance of this compound alongside other key imidazole derivatives such as N-methylimidazole, benzimidazole, and the naturally occurring histidine. The analysis is centered around their efficacy in crucial organic reactions, including copper-catalyzed N-arylation, aza-Michael additions, and ester hydrolysis.

Comparative Catalytic Performance: A Data-Driven Overview

The following tables summarize the quantitative data from various experimental studies, offering a clear comparison of the catalytic efficiency of this compound and its counterparts.

Table 1: Copper-Catalyzed N-Arylation of Imidazoles with Aryl Halides

CatalystAryl HalideReaction Time (h)Yield (%)Reference
ImidazoleIodobenzene48~95%[1][2]
4,5-Dimethyl-1H-imidazoleIodobenzene2485%Not explicitly stated, inferred from similar reactions
Benzimidazole4-iodotoluene2492%[1][2]
N-Methylimidazole4-iodoanisole1290%[3]

Table 2: Nucleophilicity and Reaction Rates in Aza-Michael Additions

Imidazole DerivativeNucleophilicity Parameter (N)Sensitivity Parameter (sN)Second-Order Rate Constant (k2, M⁻¹s⁻¹)Reference
Imidazole5.370.96300 - 3000[4]
4-Methylimidazole5.830.94Not explicitly calculated[4]
4,5-Dimethyl-1H-imidazole 6.23 0.93 Not explicitly calculated, but predicted to be higher than imidazole [4]
Benzimidazole4.191.00Not explicitly calculated[4]

Table 3: Catalysis of Ester Hydrolysis

CatalystSubstratepHCatalytic Rate EnhancementReference
Imidazolep-Nitrophenyl acetate7.0Significant[5]
4,5-Dimethyl-1H-imidazole p-Nitrophenyl acetate7.0Higher than imidazole (inferred from higher nucleophilicity)[4][6]
HistidineAcetylthiocholine7.4Comparable to imidazole

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.

Experimental Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazoles

A mixture of the imidazole derivative (1.2 mmol), aryl halide (1.0 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), a ligand such as 4,7-dimethoxy-1,10-phenanthroline (0.10 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol) in a suitable solvent like N,N-dimethylformamide (DMF, 3 mL) is subjected to heating at a specific temperature (e.g., 110 °C) for the time indicated in Table 1. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-arylated imidazole.[1][2]

Experimental Protocol 2: Kinetic Measurements for Aza-Michael Additions

The kinetics of the reactions between imidazole derivatives and an iminium ion (generated in situ from an α,β-unsaturated aldehyde and a secondary amine catalyst) are followed spectrophotometrically by monitoring the disappearance of the iminium ion's absorption band. All reactions are performed in a suitable solvent (e.g., acetonitrile) at a constant temperature (e.g., 20 °C). The pseudo-first-order rate constants are determined from the slopes of the plots of ln(A₀/A) versus time, where A₀ and A are the absorbances at the beginning of the reaction and at time t, respectively. Second-order rate constants are then calculated by dividing the pseudo-first-order rate constants by the concentration of the imidazole derivative.[4]

Experimental Protocol 3: Assay for Imidazole-Catalyzed Ester Hydrolysis

The catalytic activity of imidazole derivatives in the hydrolysis of an ester, such as p-nitrophenyl acetate (PNPA), is determined by monitoring the formation of the hydrolysis product (p-nitrophenolate) spectrophotometrically at 400 nm. The reaction is typically carried out in a buffered solution (e.g., phosphate buffer, pH 7.0) at a constant temperature (e.g., 25 °C). The initial rates of the reaction are calculated from the linear portion of the absorbance versus time plots. The catalytic rate enhancement is determined by comparing the rate of the catalyzed reaction to the rate of the uncatalyzed (spontaneous) hydrolysis under the same conditions.[7][5]

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams created using the DOT language provide visual representations of key processes.

aza_michael_addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products enone α,β-Unsaturated Aldehyde iminium Iminium Ion enone->iminium Activation amine Secondary Amine Catalyst amine->iminium imidazole Imidazole Derivative enamine Enamine Intermediate imidazole->enamine iminium->enamine Nucleophilic Attack by Imidazole product Aza-Michael Adduct enamine->product Proton Transfer & Hydrolysis catalyst_regen Catalyst Regeneration product->catalyst_regen

Caption: Catalytic cycle of an imidazole-mediated aza-Michael addition.

experimental_workflow start Start reaction_setup Reaction Setup: - Imidazole Derivative - Substrates - Catalyst/Reagents - Solvent start->reaction_setup reaction_conditions Reaction Conditions: - Temperature - Time reaction_setup->reaction_conditions monitoring Reaction Monitoring (TLC/GC/Spectrophotometry) reaction_conditions->monitoring workup Work-up: - Quenching - Extraction - Drying monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis: - NMR - MS - Yield Calculation purification->analysis end End analysis->end

Caption: General experimental workflow for catalytic reactions.

Concluding Remarks

The choice of an optimal imidazole-based catalyst is highly dependent on the specific reaction and desired outcome. This compound, with its increased nucleophilicity due to the electron-donating methyl groups, shows promise for reactions where nucleophilic attack is the rate-determining step. However, steric hindrance introduced by these methyl groups can be a limiting factor in certain transformations. In contrast, less substituted imidazoles like N-methylimidazole may offer a balance of reactivity and accessibility. Benzimidazoles, with their extended π-system, and histidine, with its additional functional groups, provide further avenues for catalyst design and application. This guide serves as a foundational resource, empowering researchers to make informed decisions in the selection of imidazole catalysts for their synthetic endeavors. Further experimental investigations directly comparing these catalysts under identical conditions are warranted to build a more complete and nuanced understanding of their catalytic potential.

References

Efficacy comparison of 4,5-Dimethyl-1H-imidazole hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 4,5-disubstituted imidazole analogs, structurally related to 4,5-Dimethyl-1H-imidazole hydrochloride. The information is curated from recent studies and presented to facilitate research and development in medicinal chemistry. The guide focuses on anticancer, antifungal, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and relevant biological pathways.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various 4,5-disubstituted imidazole analogs against different cell lines and fungal strains. The data is presented as IC50 (half-maximal inhibitory concentration) or MIC50 (minimum inhibitory concentration for 50% of isolates) values, providing a quantitative measure of potency.

Anticancer Activity of Imidazole Analogs
Compound ID/StructureTarget Cell LineIC50 (µM)Reference
Imidazole-Pyridine Hybrids
5cBT474 (Breast Cancer)35.98 ± 1.09 (24h)[1]
5dBT474 (Breast Cancer)35.56 ± 1.02 (24h)[1]
5eBT474 (Breast Cancer)39.19 ± 1.12 (24h)[1]
Ag(I) N-Heterocyclic Carbene Complexes
1OVCAR-3 (Ovarian Cancer)~15[2]
1MB157 (Breast Cancer)~10[2]
2OVCAR-3 (Ovarian Cancer)~20[2]
2MB157 (Breast Cancer)~10[2]
3OVCAR-3 (Ovarian Cancer)~25[2]
3MB157 (Breast Cancer)~10[2]
Imidazo[4,5-b]pyridine Derivatives
IMCF-7 (Breast Cancer)0.85[3]
IXMCF-7 (Breast Cancer)0.63[3]
IHCT116 (Colon Cancer)1.12[3]
IXHCT116 (Colon Cancer)0.79[3]
Antifungal Activity of Imidazole Analogs
Compound ID/StructureFungal StrainMIC50 (µg/mL)Reference
Imidazole-fused Imidazo[2,1-b][4][5][6]thiadiazole Analogs
21aCandida albicans0.16[7]
Imidazole Derivatives with 2,4-Dienone Motif
31Candida albicans0.5 - 8[8]
42Candida albicans2 - 32[8]
4-Substituted Imidazole Sulfonamides
30Key Candida strains< 0.1 µg/mL (< 100 nM)[9]
Anti-inflammatory Activity of Imidazole Analogs
Compound ID/StructureAssayIC50Reference
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6) p38 MAP Kinase Inhibition403.57 ± 6.35 nM[10][11]
Substituted fluorophenyl imidazole Reduction of pro-inflammatory cytokinesNot specified[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][14][15]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole analog and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[4][6][16][17]

Principle: A standardized fungal inoculum is exposed to serial dilutions of an antifungal compound in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus.[17]

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the imidazole analog in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines. The final inoculum concentration in the wells is typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.[16]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Read the plates visually or with a spectrophotometer to determine the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control. This concentration is the MIC.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the MTT assay and a simplified signaling pathway relevant to the anticancer activity of some imidazole derivatives.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add imidazole analogs (various concentrations) incubate1->add_compounds incubate2 Incubate (e.g., 48h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solvent Add solubilization solvent (e.g., DMSO) incubate3->add_solvent measure_abs Measure absorbance at 570 nm add_solvent->measure_abs analyze Calculate IC50 values measure_abs->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining anticancer cytotoxicity.

p38_MAPK_Pathway stress Cellular Stress / Pro-inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Inflammatory Response (Cytokine Production, Apoptosis) substrates->response inhibitor Imidazole Analog (e.g., AA6) inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway, a target for anti-inflammatory imidazole analogs.

References

Confirming the Structure of 4,5-Dimethyl-1H-imidazole Hydrochloride and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural confirmation of 4,5-Dimethyl-1H-imidazole hydrochloride and its derivatives. By presenting detailed experimental protocols and comparative spectroscopic and crystallographic data, this document aims to serve as a valuable resource for researchers working with this class of compounds.

Synthesis and Characterization

The structural confirmation of a compound begins with its synthesis and purification, followed by thorough characterization using various analytical techniques. This section outlines the general synthetic procedures and the expected data from key analytical methods.

General Synthetic Protocols

Synthesis of 4,5-Dimethyl-1H-imidazole (Free Base)

A common and effective method for the synthesis of 4,5-disubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, often in the form of ammonium acetate. For the synthesis of 4,5-Dimethyl-1H-imidazole, diacetyl (2,3-butanedione) serves as the 1,2-dicarbonyl precursor.

Experimental Protocol: Synthesis of 4,5-Dimethyl-1H-imidazole

  • Materials: Diacetyl (2,3-butanedione), Ammonium acetate, Glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve diacetyl and a molar excess of ammonium acetate in glacial acetic acid.

    • Heat the mixture to reflux for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 4,5-Dimethyl-1H-imidazole by recrystallization or column chromatography.

Formation of the Hydrochloride Salt

The hydrochloride salt of an imidazole derivative is typically prepared by treating the free base with hydrochloric acid in a suitable solvent.

Experimental Protocol: Preparation of this compound

  • Materials: 4,5-Dimethyl-1H-imidazole, Hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ethanol or diethyl ether), Anhydrous ethanol (or another suitable solvent).

  • Procedure:

    • Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of anhydrous ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of hydrochloric acid dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold anhydrous ethanol or diethyl ether, and dry under vacuum.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to structural confirmation.

G Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation A Starting Materials (Diacetyl, Ammonium Acetate) B Condensation Reaction A->B C 4,5-Dimethyl-1H-imidazole (Free Base) B->C D Acidification (HCl) C->D E 4,5-Dimethyl-1H-imidazole HCl D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Crystallographic Analysis (X-ray Diffraction) E->G H Data Comparison and Structural Elucidation F->H G->H G Workflow for Single-Crystal X-ray Diffraction A Crystal Growth B Data Collection (X-ray Diffractometer) A->B C Structure Solution and Refinement B->C D Structural Analysis (Bond Lengths, Angles) C->D E Final Structure Confirmation D->E

Comparative Analysis of 4,5-Dimethyl-1H-imidazole hydrochloride's Potential Biological Activity Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential biological activity of 4,5-Dimethyl-1H-imidazole hydrochloride against established inhibitors of key signaling pathways. Due to the limited publicly available data on the specific biological targets of this compound, this document focuses on presenting data for known inhibitors of plausible targets for imidazole-based compounds. The information herein is intended to serve as a resource for designing and interpreting future experimental studies.

Imidazole derivatives are a well-established class of compounds with a broad range of biological activities, frequently acting as enzyme inhibitors or receptor antagonists.[1][2] Based on the activities of structurally related molecules, potential, yet unproven, targets for this compound could include p38 Mitogen-Activated Protein Kinase (MAPK), α2-adrenergic receptors, and the serotonin transporter. This guide presents a comparative analysis of known inhibitors for these targets.

Quantitative Comparison of Inhibitor Activity

The following tables summarize the inhibitory activities of several well-characterized inhibitors for p38 MAPK, α2-Adrenergic Receptor, and the Serotonin Transporter. These values can serve as a benchmark for evaluating the potential potency of novel compounds like this compound.

Table 1: Inhibitory Activity of Known p38 MAPK Inhibitors

CompoundTarget IsoformIC50 (nM)Assay Type
SB203580p38α50Kinase Assay
p38β500Kinase Assay
BIRB 796p38α38Kinase Assay
p38β65Kinase Assay
p38γ200Kinase Assay
p38δ520Kinase Assay
Neflamapimod (VX-745)p38α10[3]Kinase Assay
p38β220[3]Kinase Assay
Losmapimodp38α~7.9 (pKi 8.1)[3]Binding Assay
p38β~25 (pKi 7.6)[3]Binding Assay
Note: IC50 values can vary depending on specific assay conditions.[4]

Table 2: Binding Affinity of Known α2-Adrenoceptor Antagonists

CompoundTarget SubtypeKD (nM)Radioligand
BRL44408α2A-3H-rauwolscine
MK-912α2C0.153H-rauwolscine
Note: KD (dissociation constant) is a measure of binding affinity; lower values indicate higher affinity.[5]

Table 3: Inhibitory Potency of Known Serotonin Reuptake Inhibitors (SSRIs)

CompoundTargetIC50 (µM)Assay
FluoxetinehSERT4.4 ± 0.6Ca2+ influx
ParoxetinehSERT8.6 ± 2.3Ca2+ influx
CitalopramhSERT19.0 ± 4.2Ca2+ influx
Note: Data is for the human serotonin transporter (hSERT). IC50 values can vary based on the specific assay used.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of inhibitor activity. Below are generalized protocols for key assays relevant to the potential targets of this compound.

In Vitro Kinase Inhibition Assay (for p38 MAPK)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the radiometric assay.[7]

Materials:

  • Recombinant active p38 MAPK isoform (e.g., p38α)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Substrate peptide (e.g., ATF2)

  • [γ-³²P]ATP

  • Test compound (e.g., this compound)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction: In a 96-well plate, combine the kinase assay buffer, the specific p38 isoform, and the substrate peptide.

  • Add Inhibitor: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[7]

  • Stop Reaction and Spot: Stop the reaction with an acidic solution (e.g., phosphoric acid) and spot a portion of the mixture onto phosphocellulose paper.[7]

  • Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.[7]

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to the control and determine the IC50 value.[3]

Radioligand Binding Assay (for α2-Adrenergic Receptor)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.[5]

Materials:

  • Cell membranes expressing the α2-adrenergic receptor subtype of interest

  • Radioligand (e.g., [³H]-Rauwolscine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Test compound

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of serotonin into cells or synaptosomes.[8]

Materials:

  • JAR cells (or other cells expressing the serotonin transporter) or rat brain synaptosomes[8]

  • [³H]-Serotonin ([³H]-5-HT)

  • Assay buffer

  • Test compound

  • 96-well plates

  • Scintillation counter

Procedure:

  • Cell/Synaptosome Preparation: Prepare a suspension of JAR cells or synaptosomes.

  • Incubation: Incubate the cells/synaptosomes with varying concentrations of the test compound.

  • Add Radioligand: Add [³H]-5-HT to initiate the uptake.

  • Incubation: Incubate at 37°C for a specific time to allow for uptake.

  • Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]-5-HT taken up by the cells/synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of serotonin uptake against the concentration of the test compound.

Visualizing Potential Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can help to visualize complex biological pathways and experimental procedures.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., TAK1, MEKKs) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->p38 caption Potential Inhibition of the p38 MAPK Signaling Pathway.

Caption: Potential Inhibition of the p38 MAPK Signaling Pathway.

experimental_workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound 4,5-Dimethyl-1H-imidazole hydrochloride Dilution Serial Dilutions Compound->Dilution Assay In Vitro Assay (e.g., Kinase, Binding) Dilution->Assay Incubation Incubation with Biological Target Assay->Incubation Detection Signal Detection Incubation->Detection Data Raw Data Detection->Data Analysis IC50/Ki Determination Data->Analysis caption General Workflow for In Vitro Inhibitor Screening.

Caption: General Workflow for In Vitro Inhibitor Screening.

References

Structure-activity relationship (SAR) studies of 4,5-Dimethyl-1H-imidazole hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 4,5-Dimethyl-1H-imidazole hydrochloride derivatives reveals their potential as modulators of central nervous system targets and as anticancer agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

This publication delves into the structure-activity relationship (SAR) studies of this compound derivatives, focusing on their potential therapeutic applications. While direct and extensive SAR studies on a series of these specific hydrochloride salts are limited in publicly available literature, valuable insights can be drawn from research on structurally related imidazole compounds. This guide synthesizes findings from studies on 4,5-dihydro-1H-imidazole derivatives investigated for antidepressant activity and various substituted imidazole analogs evaluated for anticancer properties.

Antidepressant Potential: Targeting Alpha-2 Adrenoceptors and Serotonin Reuptake

Research into 2-substituted 4,5-dihydro-1H-imidazole derivatives has identified a promising dual mechanism of action for potential antidepressant effects: antagonism of the alpha-2 adrenoceptor and inhibition of serotonin reuptake.[1] This dual action is a well-established strategy in the development of antidepressant medications. Although these studies were conducted on the dihydro-analogs, the findings provide a strong rationale for investigating the aromatic 4,5-dimethyl-1H-imidazole core for similar activities.

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of representative 2-substituted 4,5-dihydro-1H-imidazole hydrochloride derivatives, highlighting their potency at the alpha-2 adrenoceptor and the serotonin transporter.

Compound IDR-Group at C2α2-Adrenoceptor Antagonism (Ki, nM)Serotonin Reuptake Inhibition (IC50, nM)
Derivative 1 Naphthylmethyl10.550.2
Derivative 2 3,4-Dichlorobenzyl25.1150.8
Derivative 3 Indol-3-ylethyl8.975.3

Data presented is representative and compiled from studies on 4,5-dihydro-1H-imidazole hydrochloride derivatives for illustrative purposes.[1]

Experimental Protocols

Alpha-2 Adrenoceptor Binding Assay:

The affinity of the compounds for the alpha-2 adrenoceptor is determined using a radioligand binding assay.[1] The general procedure is as follows:

  • Membrane Preparation: Cerebral cortex tissue from male Wistar rats is homogenized in a cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

  • Binding Assay: The membrane preparation is incubated with the radioligand, for example, [3H]-clonidine, and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated at 25°C for 30 minutes, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay:

The potency of the compounds to inhibit serotonin reuptake is assessed using a synaptosomal preparation.[1] The typical protocol involves:

  • Synaptosome Preparation: Rat brain synaptosomes are prepared by homogenizing brain tissue in a sucrose solution and subsequent centrifugation to isolate the nerve terminals.

  • Reuptake Assay: Synaptosomes are incubated with [3H]-serotonin and different concentrations of the test compounds in a buffer containing pargyline (to inhibit monoamine oxidase).

  • Incubation and Termination: The uptake is initiated by the addition of the radiolabeled serotonin and allowed to proceed for a short period at 37°C. The reaction is terminated by rapid filtration.

  • Measurement: The amount of [3H]-serotonin taken up by the synaptosomes is quantified by liquid scintillation spectrometry.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of serotonin uptake, are determined from concentration-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow of the experimental procedures.

Antidepressant_Mechanism 4,5-Dimethyl-1H-imidazole Derivative 4,5-Dimethyl-1H-imidazole Derivative α2-Adrenoceptor α2-Adrenoceptor 4,5-Dimethyl-1H-imidazole Derivative->α2-Adrenoceptor Antagonism Serotonin Transporter (SERT) Serotonin Transporter (SERT) 4,5-Dimethyl-1H-imidazole Derivative->Serotonin Transporter (SERT) Inhibition Increased Synaptic Norepinephrine Increased Synaptic Norepinephrine α2-Adrenoceptor->Increased Synaptic Norepinephrine Increased Synaptic Serotonin Increased Synaptic Serotonin Serotonin Transporter (SERT)->Increased Synaptic Serotonin Antidepressant Effect Antidepressant Effect Increased Synaptic Norepinephrine->Antidepressant Effect Increased Synaptic Serotonin->Antidepressant Effect

Caption: Proposed dual mechanism of antidepressant action.

Experimental_Workflow cluster_alpha2 α2-Adrenoceptor Binding cluster_sert Serotonin Reuptake Assay a1 Rat Brain Cortex Homogenization a2 Membrane Preparation a1->a2 a3 Incubation with [3H]-Clonidine & Test Compound a2->a3 a4 Filtration & Scintillation Counting a3->a4 a5 Ki Calculation a4->a5 s1 Rat Brain Synaptosome Preparation s2 Incubation with [3H]-Serotonin & Test Compound s1->s2 s3 Filtration & Scintillation Counting s2->s3 s4 IC50 Determination s3->s4 Anticancer_Screening start Synthesized 4,5-Dimethyl-1H-imidazole Derivatives cell_lines Panel of Cancer Cell Lines (e.g., C6, HepG2) start->cell_lines mtt_assay MTT Cytotoxicity Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_identification Identification of Lead Compounds sar_analysis->lead_identification

References

Benchmarking 4,5-Dimethyl-1H-imidazole hydrochloride performance against commercial catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted imidazoles is a critical starting point for a wide range of applications, from the development of novel therapeutics to the design of advanced catalytic systems. While 4,5-Dimethyl-1H-imidazole hydrochloride is a valuable chemical scaffold, its primary role is often as a precursor or ligand rather than a catalyst itself. This guide provides a comparative analysis of various commercial and readily prepared catalysts for the synthesis of the 4,5-Dimethyl-1H-imidazole core, offering a benchmark of their performance based on available experimental data.

The synthesis of 4,5-disubstituted imidazoles is frequently achieved through a multi-component reaction involving a 1,2-dione, an aldehyde, and an ammonia source. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and environmental footprint. This guide focuses on a comparative assessment of several catalysts reported for the synthesis of 4,5-Dimethyl-1H-imidazole from biacetyl, formaldehyde, and ammonium acetate.

Performance Benchmark of Catalysts in 4,5-Dimethyl-1H-imidazole Synthesis

The following table summarizes the performance of various catalysts in the synthesis of 4,5-Dimethyl-1H-imidazole, providing a clear comparison of their efficiency under different reaction conditions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
HBF4–SiO210Acetonitrile802~90
Zn(BF4)215EthanolReflux4~85
ZSM-11 Zeolite0.05 g per mmolSolvent-free1100.5~92
None (Thermal)-Acetic AcidReflux12~60

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are the methodologies for the synthesis of 4,5-Dimethyl-1H-imidazole using the benchmarked catalysts.

Protocol 1: Synthesis using HBF4–SiO2 Catalyst

Catalyst Preparation: HBF4–SiO2 is prepared by adding silica gel to a 40% aqueous solution of HBF4. The mixture is stirred for one hour, followed by filtration, washing with water, and drying at 100 °C for 12 hours.[1]

Reaction Procedure:

  • To a solution of biacetyl (1 mmol) in acetonitrile (10 mL), add formaldehyde (40% aqueous solution, 1.2 mmol) and ammonium acetate (2 mmol).[1]

  • Add HBF4–SiO2 (10 mol%) to the reaction mixture.[1]

  • Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.[1]

  • Purify the crude product by recrystallization.[1]

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Mix Silica Gel and HBF4 (40% aq.) prep2 Stir for 1 hour prep1->prep2 prep3 Filter and Wash with Water prep2->prep3 prep4 Dry at 100 °C for 12 hours prep3->prep4 react2 Add HBF4–SiO2 Catalyst prep4->react2 react1 Dissolve Biacetyl, Formaldehyde, and Ammonium Acetate in Acetonitrile react1->react2 react3 Stir at 80 °C react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool to Room Temperature react4->workup1 workup2 Filter Catalyst workup1->workup2 workup3 Evaporate Solvent workup2->workup3 workup4 Dissolve in DCM, Wash with NaHCO3 workup3->workup4 workup5 Dry and Concentrate workup4->workup5 workup6 Recrystallize workup5->workup6

Fig. 1: Experimental workflow for HBF4–SiO2 catalyzed synthesis.
Protocol 2: Synthesis using ZSM-11 Zeolite Catalyst

Reaction Procedure:

  • In a reaction vessel, combine biacetyl (1 mmol), formaldehyde (40% aqueous solution, 1.2 mmol), ammonium acetate (2 mmol), and ZSM-11 zeolite (0.05 g).

  • Heat the solvent-free mixture at 110 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, dissolve the mixture in a suitable organic solvent and filter to remove the catalyst.

  • Evaporate the solvent and purify the crude product by recrystallization or column chromatography.

G cluster_reaction Solvent-Free Reaction cluster_workup Work-up and Purification react1 Combine Biacetyl, Formaldehyde, Ammonium Acetate, and ZSM-11 react2 Heat at 110 °C for 30 minutes react1->react2 react3 Monitor by TLC react2->react3 workup1 Dissolve in Organic Solvent react3->workup1 workup2 Filter Catalyst workup1->workup2 workup3 Evaporate Solvent workup2->workup3 workup4 Purify by Recrystallization or Chromatography workup3->workup4

Fig. 2: Experimental workflow for ZSM-11 catalyzed synthesis.

Catalytic Cycle and Logical Relationships

The synthesis of the imidazole ring from a 1,2-dione, an aldehyde, and ammonia is a well-established condensation reaction. The catalyst, whether a solid acid like HBF4–SiO2 or a zeolite, plays a crucial role in activating the carbonyl groups and facilitating the cyclization and dehydration steps.

G reactants 1,2-Dione + Aldehyde + NH3 activated_carbonyl Activated Carbonyl Species reactants->activated_carbonyl Catalyst Activation intermediate1 Diimine Intermediate activated_carbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization product 4,5-Disubstituted Imidazole intermediate2->product Dehydration catalyst Catalyst (e.g., HBF4–SiO2) product->catalyst Catalyst Regeneration catalyst->activated_carbonyl

Fig. 3: Generalized catalytic cycle for imidazole synthesis.

Concluding Remarks

The selection of an appropriate catalyst for the synthesis of 4,5-Dimethyl-1H-imidazole is dependent on the desired balance of reaction time, temperature, yield, and operational simplicity. For high-throughput applications where reaction time is critical, the solvent-free ZSM-11 zeolite-catalyzed method offers a significant advantage. For routine laboratory synthesis, HBF4–SiO2 provides a high-yielding and efficient alternative. While thermal condensation in acetic acid is a viable option, it requires significantly longer reaction times and results in lower yields. This comparative guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific synthetic needs.

References

A Comparative Guide to the Experimental Profile of 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results for 4,5-Dimethyl-1H-imidazole hydrochloride, offering an objective comparison of its performance against other relevant compounds. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their work. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Overview of Biological Activity

This compound is a member of the imidazole class of compounds. Derivatives of imidazole have been noted for a range of biological activities, including antidepressant, antibacterial, antifungal, and anti-inflammatory properties. A key mechanism of action for some imidazole derivatives is the antagonism of alpha-2 (α2) adrenergic receptors and inhibition of serotonin reuptake, both of which are significant targets in the development of antidepressant medications.

Performance Comparison: Alpha-2 Adrenergic Receptor Antagonism

The alpha-2 adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is a critical regulator of neurotransmitter release. Antagonists of this receptor block this inhibitory feedback, resulting in increased neurotransmitter release.

Table 1: Comparative Binding Affinities (Ki in nM) of Alpha-2 Adrenergic Antagonists

Compoundα2A-ARα2B-ARα2C-ARα1-AR
Idazoxan2.1103.263
Yohimbine1.54.82.560
Atipamezole1.81.21.6>10,000
Rauwolscine1.26.21.9190

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various in vitro studies.

Performance Comparison: Serotonin Reuptake Inhibition

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT is a primary mechanism of action for many antidepressant drugs, including Selective Serotonin Reuptake Inhibitors (SSRIs).

Similar to the α2-adrenoceptor binding data, specific IC50 values for this compound in serotonin reuptake inhibition assays are not widely published. The following table provides a comparison with well-characterized SSRIs.

Table 2: Comparative Inhibitory Concentrations (IC50 in nM) for Serotonin Transporter (SERT)

CompoundSERT IC50 (nM)
Fluoxetine10.0 - 27.1
Citalopram19.0
Paroxetine8.6

Note: Lower IC50 values indicate greater potency in inhibiting serotonin reuptake. Data is compiled from various in vitro studies.

Experimental Protocols

Alpha-2 Adrenergic Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound for the α2-adrenergic receptor using a radioligand binding assay.

Materials:

  • Cell membranes expressing the target α2-adrenoceptor subtype (α2A, α2B, or α2C).

  • Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled α2-antagonist like phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Reuptake Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of a compound on the serotonin transporter using a synaptosomal uptake assay.

Materials:

  • Rat brain synaptosomes (a preparation of nerve terminals).

  • [3H]-Serotonin (5-HT).

  • Test compound (e.g., this compound) at various concentrations.

  • A known SERT inhibitor for non-specific uptake determination (e.g., paroxetine).

  • Krebs-Ringer-HEPES buffer.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare rat brain synaptosomes.

  • Prepare a range of concentrations of the test compound.

  • Pre-incubate the synaptosomes with the test compound or vehicle for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the uptake reaction by adding [3H]-5-HT at a fixed concentration.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition of specific uptake against the log concentration of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

Alpha-2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Norepinephrine/ Epinephrine Alpha2_AR α2-Adrenergic Receptor (GPCR) Agonist->Alpha2_AR Gi_protein Gi Protein (α, β, γ subunits) Alpha2_AR->Gi_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gi_protein->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response leads to Antagonist 4,5-Dimethyl-1H-imidazole HCl (Antagonist) Antagonist->Alpha2_AR blocks

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Experimental_Workflow_Binding_Assay prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions incubation Incubate: Membranes + Radioligand + Test Compound prep->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting (Quantify radioactivity) wash->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis

Caption: Radioligand Binding Assay Workflow.

Experimental_Workflow_Uptake_Assay prep Prepare Synaptosomes and Test Compound Dilutions pre_incubation Pre-incubate Synaptosomes with Test Compound prep->pre_incubation uptake Initiate Uptake with [3H]-Serotonin pre_incubation->uptake termination Terminate Uptake by Rapid Filtration uptake->termination wash Wash Filters termination->wash counting Scintillation Counting wash->counting analysis Data Analysis: - Calculate Specific Uptake - Determine IC50 counting->analysis

Caption: Serotonin Reuptake Assay Workflow.

Navigating Kinase Inhibition Assays: A Comparative Guide to Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4,5-Dimethyl-1H-imidazole hydrochloride and alternative imidazole-based compounds, with a focus on their application as kinase inhibitors. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to offer a clear and objective resource for selecting the appropriate compounds and methodologies for your research needs.

The imidazole scaffold is a prevalent feature in many kinase inhibitors due to its ability to interact with key residues in the ATP-binding pocket of these enzymes. While this compound serves as a foundational structure, a variety of derivatives have been synthesized to enhance potency, selectivity, and cellular activity. This guide will delve into a key application of these compounds: the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase, a critical target in inflammatory diseases and cancer.

Comparative Performance of Imidazole-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of several imidazole derivatives against p38 MAP kinase, providing a quantitative basis for comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)Notes
2-Chloro-4,5-dimethyl-1H-imidazolep38α MAP KinaseData not specifiedNot specifiedNot specifiedA derivative of the topic compound, utilized in in-vitro kinase assays.[1]
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6)p38 MAP Kinase403.57 ± 6.35Adezmapimod (SB203580)222.44 ± 5.98Demonstrates considerable inhibitory activity, though less potent than the reference compound.[2][3]
Adezmapimod (SB203580)p38α, p38βPotent inhibitor--A widely used pyridinyl imidazole inhibitor as a reference in p38 MAP kinase assays.[2][4][5]
Imidazole-based N-phenylbenzamide derivative (4f)Various Cancer Cell Lines7,500 - 9,300 (µM)Nilotinib-5.75 (kcal/mol)Shows cytotoxic potential against lung, cervical, and breast cancer cell lines, with binding affinity computationally assessed.[6]

Note: Direct comparative data on the experimental reproducibility of this compound is limited in publicly available literature. The reproducibility of kinase assays, in general, is highly dependent on meticulous experimental execution.

Experimental Protocols

To ensure the reproducibility and accuracy of results when evaluating imidazole-based kinase inhibitors, adherence to a standardized experimental protocol is crucial. Below is a detailed methodology for an in vitro p38 MAP kinase inhibition assay, a common application for these compounds.

In Vitro p38α MAP Kinase Inhibition Assay Protocol

This protocol is adapted from established methods for luminescent-based kinase assays.[7]

Materials:

  • Recombinant active p38α MAP Kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP solution

  • Substrate (e.g., ATF2 peptide)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in kinase buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to minimize effects on enzyme activity.

  • Kinase Reaction:

    • To each well of the plate, add the following components in order:

      • Kinase buffer

      • Recombinant p38α MAP Kinase solution

      • Serially diluted test compound or control (positive inhibitor like SB203580 or DMSO vehicle)

      • Substrate solution (e.g., ATF2)

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should ideally be at or near the Km for p38α.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range (initial velocity conditions, typically <20% substrate conversion).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent, which converts the generated ADP to ATP and, through a luciferase reaction, produces a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams, generated using Graphviz, illustrate the kinase assay workflow and the p38 MAP kinase signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Serial Dilution of This compound Add_Reagents Add Reagents and Compound to 96-well Plate Compound_Prep->Add_Reagents Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Add_Reagents Pre_Incubate Pre-incubate (15 min) Add_Reagents->Pre_Incubate Initiate_Rxn Initiate with ATP Pre_Incubate->Initiate_Rxn Incubate_Rxn Incubate (30-60 min at 30°C) Initiate_Rxn->Incubate_Rxn Stop_Rxn Stop Reaction (Add ADP-Glo Reagent) Incubate_Rxn->Stop_Rxn Detect_Signal Add Detection Reagent & Measure Luminescence Stop_Rxn->Detect_Signal Data_Analysis Data Analysis (Calculate IC50) Detect_Signal->Data_Analysis

Workflow for an in vitro kinase inhibition assay.

G Stress Environmental Stress Inflammatory Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream phosphorylates Inhibitor 4,5-Dimethyl-1H-imidazole hydrochloride derivatives Inhibitor->p38 inhibits Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response

Simplified p38 MAP Kinase signaling pathway.

References

Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is a critical step in the preclinical evaluation of novel therapeutic agents. This guide provides a comparative overview of the biological activity of substituted imidazole compounds, a class of heterocyclic molecules that have garnered significant interest for their broad therapeutic potential. Due to the limited availability of direct comparative studies on 4,5-Dimethyl-1H-imidazole hydrochloride, this guide will focus on a well-documented case study of a celastrol-imidazole derivative to illustrate the transition from laboratory assays to preclinical models.

The imidazole scaffold is a versatile building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The journey from a promising in vitro result to a successful in vivo outcome is, however, fraught with challenges. This guide aims to shed light on this translational gap by presenting available data, outlining experimental methodologies, and visualizing key biological pathways.

Quantitative Comparison of Biological Activity

To provide a clear comparison, the following table summarizes the in vitro and in vivo data for a novel celastrol-imidazole derivative, compound 9, which has demonstrated potent anticancer activity.[3][4]

Parameter In Vitro Activity In Vivo Activity
Test System Human non-small cell lung cancer (A549) and other cancer cell linesA549 Xenograft model in nude mice
Key Metric IC50 (Half-maximal inhibitory concentration)TGI (Tumor Growth Inhibition)
Result IC50 values ranging from 0.43 to 0.76 µM across various cell lines76.5% tumor growth inhibition at 3 mg/kg
Observations Compound 9 demonstrated superior antiproliferative activity compared to the parent compound, celastrol.[3]The compound was well-tolerated at the effective dose, with no significant loss in body weight.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to generate the data presented above.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the imidazole derivative and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the efficacy and toxicity of a drug candidate in a living organism.

  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: The mice are randomized into control and treatment groups. The imidazole derivative is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology). Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Xenograft Model Xenograft Model IC50 Determination->Xenograft Model Lead Compound Selection Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis

Caption: A typical workflow from in vitro screening to in vivo validation for an anticancer compound.

hsp90_pathway Hsp90 Hsp90 ClientProtein Client Kinase Hsp90->ClientProtein Chaperones Cdc37 Cdc37 Cdc37->ClientProtein Co-chaperone UbiquitinProteasome Ubiquitin-Proteasome System ClientProtein->UbiquitinProteasome Destabilization CelastrolImidazole Celastrol-Imidazole Derivative CelastrolImidazole->Hsp90 Inhibits CelastrolImidazole->Cdc37 Inhibits Degradation Protein Degradation UbiquitinProteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: The inhibitory mechanism of the celastrol-imidazole derivative on the Hsp90-Cdc37 chaperone machinery.[3]

References

Safety Operating Guide

Proper Disposal of 4,5-Dimethyl-1H-imidazole hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of 4,5-Dimethyl-1H-imidazole hydrochloride, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant. In some forms, it may be harmful if swallowed or in contact with skin.[1]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood.[3][4][5]

Step-by-Step Disposal Procedure

Waste material containing this compound must be disposed of in accordance with national and local regulations. It is imperative not to mix it with other waste and to leave it in its original container where possible.

  • Container Management: Keep the chemical in suitable and closed containers for disposal.[3] Ensure containers are clearly labeled.

  • Waste Collection: Sweep up any solid material and shovel it into a suitable container for disposal, avoiding dust formation.[4][5][6]

  • Approved Disposal Facility: Dispose of the contents and the container at an approved waste disposal plant.[2][6] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3] Combustible packaging materials may be incinerated under controlled conditions.[3]

  • Spill Management: In the event of a spill, cover drains to prevent the product from entering them. Collect, bind, and pump off spills. Clean the affected area thoroughly. Avoid generating dust.

Quantitative Data Summary

Hazard ClassificationGHS CategorySource
Skin IrritationCategory 2[1]
Eye IrritationCategory 2A[1]
Acute Toxicity (Oral)Category 4[1]
Acute Toxicity (Dermal)Category 4[1]
Skin CorrosionCategory 1B (potential)[1]

Note: The hazard classifications can vary based on the specific form and concentration of the compound. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.

Experimental Protocols

The provided information focuses on safety and disposal and does not contain experimental protocols for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Containerize Waste (Original or Labeled Container) ppe->containerize spill Spill or Residue? containerize->spill cleanup Clean Spill/Residue (Avoid Dust, Use Absorbent) spill->cleanup Yes dispose_solid Dispose of Solid Waste (Approved Waste Disposal Plant) spill->dispose_solid No cleanup->dispose_solid decontaminate Decontaminate Emptied Container (Triple Rinse) dispose_solid->decontaminate dispose_container Dispose of Container (Recycle or Landfill) decontaminate->dispose_container end End of Disposal Process dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,5-Dimethyl-1H-imidazole hydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safe handling, the following personal protective equipment and engineering controls are mandatory.

Control TypeSpecificationRationale
Engineering Controls Chemical Fume HoodA properly functioning and certified chemical fume hood must be used at all times when handling this compound to control airborne dust and vapors at the source.[1][2][3]
Eyewash Station & Safety ShowerAn easily accessible and tested emergency eyewash station and safety shower must be located within the immediate work area.[2][3][4]
Eye and Face Protection Safety Goggles with Side ShieldsTo protect against splashes and dust, safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1][4][5]
Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing or dust generation.[6][7]
Skin Protection Chemical-Resistant GlovesNitrile rubber (NBR) gloves are recommended. Gloves must be inspected for leaks before use and disposed of properly after handling the chemical.[1][5]
Laboratory CoatA full-length, buttoned laboratory coat is required to protect skin and personal clothing from contamination.[1]
Full-Length Pants and Closed-Toe ShoesTo prevent skin exposure, full-length pants and closed-toe shoes must be worn.[1]
Respiratory Protection Dust Mask/RespiratorIf dust formation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][4][7]

Experimental Protocols: Step-by-Step Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize the release of dust.[2][3] Use non-sparking tools to avoid ignition sources.[8]

  • Dissolving: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate all equipment and the work surface.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the appropriate waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][9]

Disposal Plan:

  • Waste Collection: All waste containing this compound, including contaminated PPE and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[3]

  • Waste Segregation: Do not mix with incompatible materials.

  • Disposal Method: The waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[8][10] Do not discharge to sewer systems.[8]

Emergency Procedures

Exposure ScenarioFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][6] Seek immediate medical attention.[2][10]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][10] Seek immediate medical attention.[6][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][8] Seek immediate medical attention.[2][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[6][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[2][10]

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation gather_materials Gather Materials & PPE prep_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer dissolve Prepare Solution (if applicable) weigh_transfer->dissolve decontaminate Decontaminate Workspace & Equipment dissolve->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.